molecular formula C2H4O2 B1209225 Glycolaldehyde CAS No. 141-46-8

Glycolaldehyde

Número de catálogo: B1209225
Número CAS: 141-46-8
Peso molecular: 60.05 g/mol
Clave InChI: WGCNASOHLSPBMP-UHFFFAOYSA-N
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Descripción

Glycolaldehyde, also known as 2-hydroxyethanal or 2-OH-acetaldehyde, belongs to the class of organic compounds known as short-chain aldehydes. These are an aldehyde with a chain length containing between 2 and 5 carbon atoms. This compound exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the mitochondria. This compound exists in all eukaryotes, ranging from yeast to humans. This compound and 6-hydroxymethyl-7, 8-dihydropterin can be biosynthesized from 7, 8-dihydroneopterin through its interaction with the enzyme folic acid synthesis. In humans, this compound is involved in the vitamin B6 metabolism pathway. This compound is also involved in the metabolic disorder called the hypophosphatasia pathway. Outside of the human body, this compound can be found in a number of food items such as lettuce, green zucchini, sweet potato, and quince. This makes this compound a potential biomarker for the consumption of these food products.
This compound is the this compound derived from ethylene glycol. The parent of the class of glycolaldehydes. It has a role as a fundamental metabolite and a human metabolite. It is a tautomer of a (Z)-1,2-ethenediol.

Propiedades

IUPAC Name

2-hydroxyacetaldehyde
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InChI

InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2
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InChI Key

WGCNASOHLSPBMP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C=O)O
Source PubChem
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Molecular Formula

C2H4O2
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DSSTOX Substance ID

DTXSID4074693
Record name Acetaldehyde, hydroxy-
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Molecular Weight

60.05 g/mol
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Physical Description

Transparent colorless solid; [Merck Index], Solid
Record name Glycolaldehyde
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Vapor Pressure

4.97 [mmHg]
Record name Glycolaldehyde
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CAS No.

141-46-8
Record name Glycolaldehyde
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Record name Acetaldehyde, hydroxy-
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Record name Glycollaldehyde
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Record name GLYCOLALDEHYDE
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Record name Glycolaldehyde
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Melting Point

97 °C
Record name Glycolaldehyde
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Foundational & Exploratory

Glycolaldehyde's Role in Abiogenesis: A Technical Guide to its Centrality in Origin of Life Theories

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Glycolaldehyde, the simplest monosaccharide, holds a pivotal position in contemporary origin of life research, particularly within the context of the "RNA World" hypothesis. Its significance stems from its role as a key precursor to ribose, the sugar backbone of ribonucleic acid. This technical guide provides an in-depth examination of this compound's involvement in prebiotic chemistry. It covers its plausible formation pathways on the early Earth and in extraterrestrial environments, its central function in the formose reaction for the synthesis of larger sugars, and the experimental evidence supporting these theories. Detailed experimental protocols, quantitative data from key studies, and visual representations of chemical pathways and workflows are presented to offer a comprehensive resource for researchers, chemists, and astrobiologists.

Introduction: The RNA World and the Prebiotic Sugar Problem

The RNA World hypothesis posits that life on Earth passed through a stage where RNA molecules were the primary agents of both information storage (like DNA) and catalysis (like proteins).[1] A fundamental requirement for this hypothesis is a plausible prebiotic pathway for the synthesis of RNA's building blocks, including the pentose sugar D-ribose. However, the abiotic synthesis of ribose is fraught with challenges. The formose reaction, the classical pathway for forming sugars from formaldehyde, typically produces a complex, intractable mixture of many sugars, with ribose being a minor and unstable component.[2][3] This "sugar problem" has led researchers to focus on the initial and rate-limiting steps of sugar synthesis, where this compound (HOCH₂-CHO) emerges as a critical intermediate.[4][5] Understanding the prebiotic availability and subsequent reactivity of this compound is therefore essential to constructing a viable path to the RNA World.

Prebiotic Synthesis of this compound

For this compound to play a role in the origin of life, there must be plausible mechanisms for its formation on the prebiotic Earth. Research has focused on both terrestrial and extraterrestrial sources.

Terrestrial Formation: The First Step of the Formose Reaction

The formose reaction is believed to begin with the dimerization of formaldehyde (HCHO) to form this compound (C₂H₄O₂).[4] This initial step is slow and represents a bottleneck for the entire process. Computational studies using DFT methods suggest that this dimerization can be catalyzed by minerals like calcium hydroxide, Ca(OH)₂, which acts as both a base and a Lewis acid to facilitate the reaction.[6][7]

Prebiotic_Synthesis_of_this compound

Extraterrestrial Formation and Delivery

This compound has been detected in numerous extraterrestrial environments, including star-forming regions like Sagittarius B2(N), solar-type protostars, and comets.[1][8][9] This suggests that this compound is a common molecule in the cosmos. Laboratory experiments simulating conditions in dense molecular clouds have shown that this compound can be formed by the surface hydrogenation of carbon monoxide (CO) molecules on icy dust grains.[10][11] The subsequent delivery of this extraterrestrially synthesized this compound to the early Earth via comets and meteorites is considered a significant potential source.[8][12] Impact experiments have demonstrated that this compound can survive the pressures (4.5 to 25 GPa) associated with such delivery events.[8][13]

The Central Role of this compound in the Formose Reaction

Once present, this compound serves as the starting point for the autocatalytic cycle of the formose reaction, which builds larger sugars.[4]

Mechanism of Sugar Elongation

The formose reaction proceeds through a series of aldol additions, retro-aldol reactions, and isomerizations.[4] The key steps involving this compound are:

  • Glyceraldehyde Formation: this compound undergoes an aldol addition with formaldehyde to produce glyceraldehyde (a 3-carbon sugar).[4][14]

  • Autocatalysis: Glyceraldehyde can isomerize to dihydroxyacetone. A subsequent retro-aldol reaction of a four-carbon sugar (formed from dihydroxyacetone and formaldehyde) can regenerate two molecules of this compound, establishing an autocatalytic cycle.[4]

  • Pentose Formation: this compound can also react with glyceraldehyde or its isomer dihydroxyacetone to form 5-carbon sugars (pentoses), including ribulose, which can then isomerize to ribose.[2][4][15]

// Nodes HCHO [label="Formaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GLA [label="this compound (C2)", fillcolor="#FBBC05", fontcolor="#202124"]; GLYC [label="Glyceraldehyde (C3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DHA [label="Dihydroxyacetone (C3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TET [label="Tetroses (C4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PENT [label="Pentoses (C5)\n(Ribose, Arabinose, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HEX [label="Hexoses (C6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side [label="Complex Mixture\n(Tar, Carboxylic Acids)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges HCHO -> GLA [label=" Dimerization"]; GLA -> GLYC [label=" + Formaldehyde\n(Aldol Addition)"]; GLYC -> DHA [label=" Isomerization", style=dashed, dir=both]; GLA -> PENT [label=" + Glyceraldehyde"]; DHA -> PENT [label=" + this compound"]; GLYC -> HEX [label=" + Glyceraldehyde"]; TET -> GLA [label=" Retro-Aldol\n(Autocatalysis)", style=dotted, constraint=false]; DHA -> TET [label=" + Formaldehyde"]; PENT -> Side; HEX -> Side;

// Rank settings for layout {rank=same; HCHO;} {rank=same; GLA;} {rank=same; GLYC; DHA;} {rank=same; TET; PENT;} {rank=same; HEX;} {rank=same; Side;} } .dot Caption: Simplified pathway of the formose reaction starting from this compound.

The Challenge of Selectivity and Stability

While the formose reaction can produce ribose, the yield is typically very low (<1%), and the resulting sugars are unstable in the alkaline conditions required for the reaction, quickly degrading into a complex tar-like substance.[2][3] This lack of selectivity and stability is a major hurdle for the prebiotic synthesis of RNA. Research has shown that minerals, particularly those containing borate, can stabilize ribose and other sugars by forming complexes with their cis-diol groups, potentially sequestering them from the reactive mixture and preventing degradation.[16][17][18]

Quantitative Analysis of this compound-Derived Products

The yields of key biomolecules from reactions involving this compound are highly dependent on the specific conditions and catalysts used. The following table summarizes quantitative data from several pivotal studies.

Starting Material(s)Catalyst / ConditionsKey Product(s)Yield / RatioReference(s)
FormaldehydeCa(OH)₂, heatMixed SugarsRibose: <1% of total sugars[2][3]
Formaldehyde, GlycerolphosphateHeatRacemic Ribose-2,4-diphosphateUp to 23%[2]
Formaldehyde, this compoundL-amino acids (e.g., L-alanine)D-GlyceraldehydeD/L ratio up to 60:40[14]
This compound, Formaldehyde-¹³CBorate buffer (pH 10.4), 65°C5-¹³C-Ribose, 5-¹³C-ArabinoseMajor products[19]
Formaldehyde, this compoundPhosphate buffer (pH 5.7-7.6), CaCl₂, 95°CPentosesHigher yield at higher pH and this compound concentration[19]
This compoundMontmorillonite clays, Impact (4.5-25 GPa)This compoundSurvival of starting material[8]
FormaldehydeAtmospheric photochemical modelThis compoundProduction rate: ~1x10⁷ mol/yr; Ocean concentration: ≤1 µM[20]
This compound, DL-glyceraldehydeCalcium hydroxide, Ball millC3-C7 monosaccharidesKinetically accelerated vs. aqueous solution[21]

Key Experimental Protocols

Reproducing plausible prebiotic conditions is key to testing hypotheses. Below are summarized protocols from foundational experiments.

Protocol: L-Amino Acid Catalyzed Asymmetric Synthesis of Glyceraldehyde

This experiment demonstrates a potential pathway for the emergence of homochirality in sugars.

  • Objective: To determine if L-amino acids can catalyze the enantioselective synthesis of D-glyceraldehyde from formaldehyde and this compound.

  • Methodology:

    • A solution is prepared containing formaldehyde, this compound, and a specific L-amino acid (e.g., L-alanine, L-valine) in water.

    • The solution is maintained at a constant temperature (e.g., 20°C) for a set period.

    • The reaction is quenched, and the glyceraldehyde product is isolated and purified, often by derivatization with 2,4-dinitrophenylhydrazine.

    • The D/L ratio of the resulting glyceraldehyde derivative is determined using chiral high-pressure liquid chromatography (HPLC).

  • Reference: Based on the work of Breslow and colleagues.[14]

Protocol: Mineral-Catalyzed Formose Reaction

This protocol investigates the role of minerals, plausible on the early Earth, in catalyzing sugar formation.

  • Objective: To assess the catalytic activity of minerals (e.g., clay minerals like kaolinite, or borates like colemanite) in the formose reaction.

  • Methodology:

    • An aqueous solution of formaldehyde and/or this compound is prepared.

    • A powdered mineral catalyst is added to the solution.

    • The suspension is heated (e.g., 40-80°C) under controlled pH conditions (which can range from neutral to alkaline) for a specified duration.

    • Samples are taken periodically, and the reaction is stopped (e.g., by acidification).

    • The products are derivatized (e.g., trimethylsilylation) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the sugars produced.

  • Reference: Based on studies of clay and borate mineral catalysis.[4][19][17]

Protocol: Simulation of Interstellar Ice Chemistry

This workflow simulates the formation of organic molecules, including this compound, in deep space.

  • Objective: To demonstrate the formation of this compound and other complex organics from simple molecules under simulated interstellar medium (ISM) conditions.

  • Methodology:

    • Ice Deposition: A mixture of simple gases (e.g., H₂O, CO, CH₃OH) is deposited onto a cryogenic substrate (e.g., at 10-15 K) within a high-vacuum chamber to form an ice analog.

    • Energetic Processing: The ice is irradiated with ultraviolet (UV) photons or bombarded with energetic electrons to simulate cosmic rays and starlight.

    • Warming & Sublimation (TPD): The sample is slowly warmed. Volatile species desorb from the surface and are detected by a mass spectrometer (Temperature Programmed Desorption).

    • Residue Analysis: A non-volatile organic residue may remain at room temperature. This residue is removed from the chamber and analyzed using advanced techniques like multidimensional GC-MS to identify complex products like this compound and glyceraldehyde.

  • Reference: Based on experiments conducted in astrochemistry laboratories.[22][23]

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; gases [label="Prepare Gas Mixture\n(H₂O, CO, CH₃OH, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; deposition [label="Deposit Ice on Cryogenic\nSubstrate (~15 K) in Vacuum", fillcolor="#FFFFFF", fontcolor="#202124"]; processing [label="Energetic Processing\n(UV Irradiation / Electrons)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tpd [label="Slow Warming (TPD)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis_gas [label="Analyze Volatiles\n(Mass Spectrometry)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis_residue [label="Analyze Room Temp. Residue\n(GC-MS)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> gases; gases -> deposition; deposition -> processing; processing -> tpd; tpd -> analysis_gas; tpd -> analysis_residue; {analysis_gas, analysis_residue} -> end; } .dot Caption: Workflow for interstellar medium (ISM) ice simulation experiments.

Conclusion and Future Research Directions

This compound is undeniably a cornerstone molecule in theories concerning the prebiotic synthesis of sugars and the origin of the RNA World. Its formation from simple precursors like formaldehyde and carbon monoxide is plausible under both terrestrial and extraterrestrial conditions. As the primary C₂ building block in the formose reaction, it initiates the pathway toward the synthesis of glyceraldehyde, pentoses, and hexoses.

However, significant challenges remain. The "messiness" of the formose reaction, leading to low yields and instability of key products like ribose, necessitates further investigation into selective catalytic systems. The role of mineral surfaces (clays, borates, serpentinites), mechanochemical forces (e.g., from meteorite impacts), and environmental cycling (e.g., wet-dry cycles) are promising areas of research that may provide mechanisms for enhancing the yield and stability of this compound-derived sugars.[17][21][24] Furthermore, exploring alternative, non-formose pathways to ribose that may still involve this compound or its derivatives remains a critical objective in the quest to understand the origins of life.

References

Glycolaldehyde: A Precursor to Prebiotic Amino Acid Formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The abiotic synthesis of amino acids from simple precursor molecules is a cornerstone of origin-of-life research and holds significant implications for the fields of synthetic biology and drug development. Among the plausible prebiotic feedstock molecules, glycolaldehyde, the simplest sugar, has emerged as a key intermediate in the formation of a diverse range of amino acids. This technical guide provides a comprehensive overview of the role of this compound in amino acid synthesis, detailing the underlying chemical pathways, experimental protocols, and quantitative outcomes.

Introduction

This compound (CHOCH₂OH) is a two-carbon aldehyde that can be formed from the condensation of two formaldehyde molecules in the formose reaction.[1] Its strategic position as an intermediate in sugar chemistry and its reactivity with ammonia and other simple nitrogenous compounds make it a potent precursor for the abiotic synthesis of amino acids, the fundamental building blocks of proteins. Experimental evidence demonstrates that this compound can participate in various reaction pathways to yield a suite of amino acids, including proteinogenic and non-proteinogenic varieties.

Key Reaction Pathways

Several distinct chemical pathways have been identified through which this compound can be converted into amino acids under plausible prebiotic conditions. These include formose-like reactions, thiol-catalyzed synthesis, and pathways involving oxidative steps.

Formose-like Reaction and Subsequent Amination

The formose reaction, a self-catalyzed polymerization of formaldehyde, produces a complex mixture of sugars, with this compound as a key intermediate.[1] In the presence of ammonia, these sugar intermediates can be converted into amino acids. This "ammonia-involved formose-like reaction" is a robust pathway for the formation of a variety of amino acids.[2] The reaction network involves the formation of α-keto acids from the sugar precursors, which then undergo transamination or reductive amination to yield the corresponding amino acids.

Formose_Like_Reaction Formose-like Reaction Pathway to Amino Acids Formaldehyde Formaldehyde This compound This compound Formaldehyde->this compound Formose Reaction Sugars Higher Sugars (e.g., Glyceraldehyde) This compound->Sugars Aldol Condensation AlphaKetoAcids α-Keto Acids (e.g., Pyruvic Acid) Sugars->AlphaKetoAcids Rearrangement/ Oxidation AminoAcids Amino Acids (e.g., Alanine) AlphaKetoAcids->AminoAcids Ammonia Ammonia (NH3) Ammonia->AminoAcids Transamination/ Reductive Amination Thiol_Catalyzed_Synthesis Thiol-Catalyzed Amino Acid Thioester Synthesis This compound This compound Sugar_Intermediates Sugar Intermediates (Trioses, Tetroses) This compound->Sugar_Intermediates Formaldehyde Formaldehyde Formaldehyde->Sugar_Intermediates Ammonia Ammonia (NH3) Amino_Acid_Thioester Amino Acid Thioester Ammonia->Amino_Acid_Thioester Thiol Thiol (R-SH) Thiol->Amino_Acid_Thioester Sugar_Intermediates->Amino_Acid_Thioester Peptides Peptides Amino_Acid_Thioester->Peptides Polymerization Oxidative_Pathway Oxidative Pathway for Glycine Synthesis This compound This compound Glyoxylic_Acid Glyoxylic Acid This compound->Glyoxylic_Acid Oxygen Oxygen (O2) Oxygen->Glyoxylic_Acid Oxidation N_Oxalylglycine N-Oxalylglycine Glyoxylic_Acid->N_Oxalylglycine Ammonia Ammonia (NH3) Ammonia->N_Oxalylglycine Glycine Glycine N_Oxalylglycine->Glycine Hydrolysis Experimental_Workflow General Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Reactants Prepare Aqueous Solution (this compound, Ammonia, etc.) Seal Seal in Reaction Vessel Reactants->Seal Atmosphere Control Atmosphere (Nitrogen or Air) Seal->Atmosphere Heat Heat at Controlled Temperature (e.g., 60°C for 6 days) Hydrolysis Acid Hydrolysis (6M HCl) Heat->Hydrolysis HPLC HPLC-HRMS Analysis Heat->HPLC Unhydrolyzed Sample Atmosphere->Heat Derivatization Derivatization (e.g., TFAA) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

References

The Sweet Discovery in the Stars: A Technical Guide to Interstellar Glycolaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the detection, characteristics, and formation of the first interstellar sugar, providing foundational knowledge for astrochemists, researchers, and scientists in related fields.

Introduction

The discovery of glycolaldehyde (CH₂OHCHO) in the interstellar medium (ISM) marked a significant milestone in astrochemistry, confirming the presence of the simplest monosaccharide sugar in the vast expanses between stars.[1][2] This finding has profound implications for understanding prebiotic chemistry on a cosmic scale, as this compound is a key precursor to more complex sugars like ribose, a fundamental component of RNA.[2][3][4] This technical guide provides a comprehensive overview of the seminal discovery and subsequent observations of interstellar this compound, detailing the experimental methodologies, quantitative data, and proposed formation mechanisms.

Observational Detections and Quantitative Data

The first detection of this compound was made in 2000 by J. M. Hollis, F. J. Lovas, and P. R. Jewell, who observed millimeter-wave rotational transitions from the molecule toward the Galactic center source Sagittarius B2(N) (Sgr B2(N)).[1][2][5] This giant molecular cloud is considered one of the best astrophysical laboratories for detecting complex organic molecules.[6] Subsequent observations have confirmed its presence in various other astrophysical environments, including other massive star-forming regions, solar-type protostars, and comets.[3][7][8]

Initial Detection: NRAO 12-meter Telescope

The groundbreaking initial detection was achieved using the National Science Foundation's 12-meter Telescope on Kitt Peak, Arizona.[2] Six rotational transitions of this compound were identified in the millimeter-wavelength region, providing conclusive evidence of its existence in the ISM.[2][5]

Confirmatory Observations

Further studies have been conducted using more advanced instruments, providing more detailed quantitative data on the physical and chemical properties of interstellar this compound.

  • Green Bank Telescope (GBT): Observations with the 100m Green Bank Telescope detected four rotational transitions at lower frequencies (13.48 to 22.14 GHz).[9] These observations surprisingly revealed a much colder component of this compound, with a state temperature of approximately 8 K, in contrast to the ~50 K derived from the initial millimeter-wave detections.[9][10]

  • Arizona Radio Observatory (ARO) 12m Telescope: A comprehensive study using the ARO 12m telescope observed forty favorable transitions in the 2 and 3 mm range (68–169 GHz) toward Sgr B2(N).[11] This extensive survey detected 38 of these lines, providing robust confirmation of the molecule's presence and allowing for a detailed analysis of its physical conditions.[11]

  • Shanghai Tianma 65m Radio Telescope (TMRT): More recent observations have shown that the spatial distribution of this compound and its reduced alcohol, ethylene glycol, is widespread around Sagittarius B2, extending over a linear size of approximately 36 parsecs (about 117 light years).[12][13]

The quantitative data derived from these and other observations are summarized in the tables below.

Table 1: Observational Parameters for this compound toward Sagittarius B2(N)

ParameterValueTelescope/Reference
Column Density (N)5.9 x 10¹³ cm⁻²ARO 12m[11]
Fractional Abundance (f(H₂))5.9 x 10⁻¹¹ARO 12m[11]
Rotational Temperature (T_rot)~8 K (cold component)GBT[9][10]
Rotational Temperature (T_rot)~50 K (warm component)NRAO 12m[9][10]
LSR Velocity (V_LSR)62.3 ± 2.4 km s⁻¹ARO 12m[11]
Linewidth (ΔV₁/₂)8.3 ± 3.4 km s⁻¹ARO 12m[11]
Source Coordinates (J2000)RA 17:47:20.4, Dec -28:23:07VLA[14]

Table 2: Selected this compound Transitions Observed with the Green Bank Telescope toward Sgr B2(N)

Transition (J' K'a K'c - J'' K''a K''c)Frequency (MHz)Observed Antenna Temperature (mK)LSR Velocity (km s⁻¹)
1₁₀ - 1₀₁13476.99030.375.4
2₁₁ - 2₀₂15176.45715.7 (emission) / -41.5 (absorption)74.7 / 62.3
3₁₂ - 3₀₃17978.783-80.363.5
4₁₃ - 4₀₄22143.763-64.463.0
Data sourced from Hollis et al. (2004) as presented in search results.[9]

Experimental Protocols: Radio Astronomical Detection

The detection of interstellar molecules like this compound relies on radio astronomy, which uses large telescopes to capture the specific radio frequencies emitted by molecules as they transition between rotational energy states.[15][16]

General Methodology
  • Laboratory Spectroscopy: Before a molecule can be identified in space, its precise rotational transition frequencies must be measured in a laboratory. These frequencies act as a unique "fingerprint" for the molecule.

  • Telescope Observation: A radio telescope is pointed at a target region, such as a molecular cloud. The telescope's receiver system collects the incoming radio waves.

  • Spectral Analysis: The collected signal is processed by a spectrometer, which creates a spectrum—a plot of signal intensity versus frequency.

  • Line Identification: Astronomers search the observed spectrum for emission or absorption features at the known laboratory frequencies of the target molecule. A secure detection requires identifying multiple transitions of the same molecule.[11]

  • Physical Parameter Derivation: Once identified, the properties of the spectral lines (e.g., intensity, width, and shape) are analyzed to derive physical parameters of the gas, such as its temperature, density, and the molecule's abundance.

Key Instrumentation Details
  • Telescopes: The primary instruments used include single-dish radio telescopes like the NRAO 12-meter, Green Bank Telescope (GBT), IRAM 30-meter, and Shanghai Tianma 65m, as well as interferometers like the Atacama Large Millimeter/submillimeter Array (ALMA) and the Plateau de Bure Interferometer (PdBI).[2][5][7][12][17][18][19]

  • Receivers: Highly sensitive, cryogenically cooled heterodyne receivers are used to detect the faint molecular signals.[20][21] These receivers operate in the millimeter and submillimeter wavelength ranges (typically from ~1 to 3 mm).

  • Backends: Digital spectrometers, such as autocorrelators or filter banks, are used to analyze the signal and provide high spectral resolution, which is crucial for resolving the narrow molecular lines and measuring their precise frequencies.[12][22]

  • Calibration: The observational data is carefully calibrated to ensure accurate intensity measurements. This is typically done by observing sources with known flux densities and using "hot" and "cold" loads to characterize the receiver's performance.[20]

experimental_workflow cluster_lab Laboratory Work cluster_obs Astronomical Observation cluster_analysis Data Analysis lab_spec Measure Rotational Frequencies (Molecular Spectroscopy) identification Identify Spectral Lines lab_spec->identification Provides Reference Frequencies telescope Point Radio Telescope (e.g., NRAO 12m, GBT, ALMA) receiver Collect Radio Signal (Heterodyne Receiver) telescope->receiver Signal Path spectrometer Generate Spectrum (Digital Backend) receiver->spectrometer spectrometer->identification derivation Derive Physical Parameters (Column Density, Temperature) identification->derivation formation_pathway cluster_grain On Icy Grain Surface cluster_gas Gas Phase CO Carbon Monoxide (CO) H2CO Formaldehyde (H₂CO) CO->H2CO + H HCO Formyl Radical (HCO) H2CO->HCO + H CH2OH Hydroxymethyl Radical (CH₂OH) H2CO->CH2OH + H GA This compound (CH₂OHCHO) HCO->GA Radical Recombination CH2OH->GA Radical Recombination GA_gas Gaseous this compound (Detected by Telescopes) GA->GA_gas Thermal Desorption (from warming grain) UV UV Photon / Cosmic Ray UV->HCO creates radicals UV->CH2OH creates radicals

References

Glycolaldehyde structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure and Chemical Properties of Glycolaldehyde

Introduction

This compound (IUPAC name: 2-hydroxyacetaldehyde) is the simplest monosaccharide, a diose, with the chemical formula C₂H₄O₂.[1][2][3] It is the smallest possible molecule containing both an aldehyde (-CHO) and a hydroxyl (-OH) group, rendering it a highly reactive and versatile chemical.[2][3] This bifunctionality underpins its significance as a fundamental metabolite in various biological pathways, a key intermediate in organic synthesis, and a molecule of interest in prebiotic chemistry and astrochemistry.[1][3][4] Although it conforms to the general formula for carbohydrates, Cₙ(H₂O)ₙ, it is not strictly considered a saccharide.[2] this compound is typically supplied as a white, transparent solid and is known to have a sweet taste.[1][2] Its presence has been confirmed in organisms from bacteria to humans and even in the interstellar medium, highlighting its ubiquitous nature.[2][3] This guide provides a comprehensive overview of its structure, chemical properties, biological roles, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Structure and Forms

This compound's structure is dynamic and highly dependent on its physical state.

  • Gas Phase: In the gaseous state, it exists as a simple monomer.[2] Computational studies show it can adopt several torsional conformers, with the cis-cis structure being the most stable due to intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen.[4][5]

  • Solid and Liquid States: As a solid or molten liquid, this compound primarily exists as a cyclic dimer, specifically 1,4-dioxane-2,5-diol.[2][4] This dimerization occurs through intermolecular hydrogen bonds.[4]

  • Aqueous Solution: In water, this compound is present as a complex, rapidly interconverting equilibrium mixture of at least four species: the free aldehyde (monomer), the hydrated monomer (gem-diol), and cyclic dimers.[2][3] It is infinitely soluble in water due to extensive hydrogen bonding.[4]

G Monomer Monomer (Gas Phase) HOCH₂-CHO Dimer Dimer (Solid/Liquid) 1,4-Dioxane-2,5-diol Monomer->Dimer Condensation Aqueous Aqueous Solution (Equilibrium Mixture) Monomer->Aqueous Dissolving Dimer->Monomer Vaporization Dimer->Aqueous Dissolving Hydrate Hydrated Monomer Aqueous->Hydrate FreeAldehyde Free Aldehyde Aqueous->FreeAldehyde CyclicDimers Cyclic Dimers Aqueous->CyclicDimers Hydrate->FreeAldehyde FreeAldehyde->CyclicDimers CyclicDimers->Hydrate

Figure 1: Structural forms of this compound in different physical states.

Chemical and Physical Properties

Identifiers
IdentifierValueReference
IUPAC Name 2-hydroxyacetaldehyde / Hydroxyethanal[1][2]
CAS Number 141-46-8[1][2]
PubChem CID 756[1]
ChEBI ID 17071[2]
SMILES C(C=O)O[1]
InChI InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2[1][2]
InChIKey WGCNASOHLSPBMP-UHFFFAOYSA-N[1][2]
Physicochemical Data
PropertyValueReference
Molecular Formula C₂H₄O₂[1]
Molar Mass 60.05 g/mol [1][2]
Appearance Transparent colorless/white solid[1][2]
Melting Point 97 °C (207 °F; 370 K)[1][2]
Boiling Point 131.3 °C (268.3 °F; 404.4 K)[2][4]
Density 1.065 g/mL[2]
Vapor Pressure 4.97 mmHg[1]
Solubility in Water Infinitely soluble / ~725 g/L[3][4]
log P -1.2[4]
Spectroscopic and Thermochemical Data
Data TypeValue / ObservationReference
¹H NMR (D₂O) Resonances at 4.9 ppm (triplet, C1 of hydrate) and 3.3 ppm (doublet, C2 of hydrate).[6]
¹³C NMR Data available via Madison Metabolomics Consortium.[7]
IR Spectroscopy Spectra have been interpreted in terms of monomeric molecules in the vapor phase.[5]
Mass Spectrometry Fragmentation of the dimeric form occurs via isomerization of the molecular ion.[8]
Standard Enthalpy of Formation (Gas, 298 K) –317.50 ± 0.90 kJ/mol[4]
Proton Affinity (PA) 779.8 kJ mol⁻¹ (Calculated)[9]

Reactivity and Chemical Properties

The bifunctional nature of this compound governs its reactivity.[3][4]

  • Condensation Reactions: It can undergo self-condensation, a key step in the formose reaction where two formaldehyde molecules first form this compound, which then converts to glyceraldehyde and subsequently to larger sugars.[2][4] This reaction is considered significant in prebiotic chemistry for the formation of biological building blocks like ribose.[2]

  • Reduction: The aldehyde group can be reduced to produce ethylene glycol.[4]

  • Reactions with Amines: It readily reacts with amines to form imines and other nitrogen-containing compounds.[4]

  • Tautomerization: In acidic or basic solution, it undergoes reversible tautomerization to form (Z)-1,2-ethenediol.[1][2]

  • Stability: this compound is relatively stable under standard conditions but may decompose above 140°C via retro-aldol cleavage to formaldehyde.[4] It can react violently with strong oxidizing agents, bases, and acids.[10]

Biological Role and Signaling Pathways

This compound is a fundamental metabolite found in all eukaryotes.[4] It is primarily located in the mitochondria and is involved in several key metabolic pathways.[4]

Metabolic Origins

This compound is produced endogenously from several sources:[3][11]

  • Pentose Phosphate Shunt: It is transferred by thiamine pyrophosphate during this pathway.[2]

  • Alternate Glycolysis: It can be formed by the action of ketolase on fructose 1,6-bisphosphate.[2]

  • Purine Catabolism: The breakdown of purines leads to the formation of glycolureate, which is hydrolyzed to yield this compound.[2]

  • Glycine Degradation: It can be formed from the amino acid glycine.[11]

G F16BP Fructose 1,6-bisphosphate GA This compound F16BP->GA Ketolase PPP Pentose Phosphate Shunt PPP->GA Thiamine Pyrophosphate Purines Purine Catabolism Purines->GA Hydrolysis Glycine Glycine Degradation Glycine->GA AcetylCoA Acetyl-CoA GA->AcetylCoA Conversion

Figure 2: Key metabolic pathways for the endogenous production of this compound.
Role as an Advanced Glycation End Product (AGE) Precursor

This compound is a highly reactive precursor of Advanced Glycation End Products (AGEs).[12][13] AGEs are formed through non-enzymatic reactions between sugars or reactive aldehydes and proteins, lipids, or nucleic acids.[12] this compound has a protein glycation reactivity reported to be 20,000-fold higher than that of glucose.[12] The accumulation of AGEs is implicated in the pathology of various diseases, including diabetes, renal disease, and atherosclerosis.[12][14]

This compound-derived AGEs interact with the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand cell surface receptor.[12][14] This interaction triggers a signaling cascade that promotes cellular dysfunction. In vascular smooth muscle cells, for instance, this signaling leads to increased expression of adhesion molecules like VCAM-1 and ICAM-1, contributing to vascular inflammation.[14] The pathway involves the production of intracellular Reactive Oxygen Species (ROS) and the activation of downstream signaling kinases such as MAPK and the transcription factor NF-κB.[14]

G GA This compound (GA) AGEs Advanced Glycation End Products (AGEs) GA->AGEs Non-enzymatic Glycation Proteins Proteins Proteins->AGEs RAGE RAGE Receptor AGEs->RAGE Binding ROS Intracellular ROS Production RAGE->ROS Activation MAPK MAPK Activation RAGE->MAPK NFkB NF-κB Activation RAGE->NFkB Inflammation Vascular Inflammation (VCAM-1, ICAM-1 ↑) ROS->Inflammation MAPK->Inflammation NFkB->Inflammation

Figure 3: this compound-induced AGE-RAGE signaling pathway leading to vascular inflammation.

Experimental Protocols

Synthesis: Hydroformylation of Formaldehyde

A primary industrial method for synthesizing this compound is the hydroformylation of formaldehyde.[15][16] This process involves the reaction of formaldehyde with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.[15]

Methodology:

  • Reactants: Formaldehyde (source can be formalin or paraformaldehyde), Carbon Monoxide (CO), and Hydrogen (H₂).[15]

  • Catalyst System: A rhodium-based catalyst is typically used for its high activity and selectivity.[15][16] The system comprises a rhodium source (e.g., HRh(CO)(PPh₃)₃) and a fluorophosphite ligand (e.g., 2,2′-ethylidenebis(4,6-di-tert-butylphenyl) fluorophosphite).[15][17]

  • Solvent: A suitable hydroformylation solvent such as N-methyl-2-pyrrolidinone is used.[15]

  • Reaction Conditions: The reaction is carried out in a high-pressure autoclave. Typical conditions include temperatures of 100-120°C and pressures of 8-12.5 MPa.[16][17] The ratio of H₂ to CO can be varied.[15]

  • Procedure: The autoclave is charged with formaldehyde, solvent, and the catalyst system. It is then pressurized with the CO/H₂ mixture and heated to the target temperature for a set duration (e.g., 2 hours).[15][17]

  • Analysis: Upon completion, the product mixture is analyzed to determine the conversion of formaldehyde and the selectivity to this compound.[15] High selectivity to this compound (up to 99.2%) has been reported using this method.[15]

G Start Start Charge Charge Autoclave: - Formaldehyde Source - Solvent - Rhodium Catalyst - Fluorophosphite Ligand Start->Charge Pressurize Pressurize with CO / H₂ Gas Charge->Pressurize Heat Heat to 100-120°C Maintain Pressure (8-12.5 MPa) Pressurize->Heat React Reaction (e.g., 2 hours) Heat->React Cool Cool and Depressurize React->Cool Analyze Analyze Product Mixture (e.g., GC, HPLC) Cool->Analyze End End Analyze->End

Figure 4: General experimental workflow for the synthesis of this compound via hydroformylation.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While traditional methods like HPLC and NMR can be used, they often suffer from low selectivity for this compound in complex mixtures.[18][19] A validated, rapid, and precise method using GC-MS has been developed for its quantification.[18]

Methodology:

  • Sample Preparation: The aqueous sample containing this compound is diluted 100-fold in acetonitrile (ACN). An internal standard (IS), such as 10% dimethyl sulfoxide (DMSO) in water, is added.[19] For a 10 mL final volume, 100 µL of the sample and 50 µL of the IS are added to ACN.[19]

  • GC System: A gas chromatograph equipped with a mass spectrometer detector is used.

  • Capillary Column: A free-fatty acid polyethylene glycol (FFAP) capillary stationary phase is used for optimal separation.[18]

  • GC Parameters:

    • Injection Volume: 1 µL.[18]

    • Split Ratio: 50:1.[18]

    • Mobile Phase Flow Rate: 2 mL/min.[18]

    • Oven Temperature Program:

      • Initial temperature: 80°C.[18]

      • Thermal gradient: Ramp at 60°C/min.[18]

      • Final temperature: 220°C.[18]

  • Quantification: The concentration of this compound is determined using calibration curves (internal, external, or standard addition).[18]

  • Performance: This method is rapid (run time of 5.3 min), accurate (>90%), and precise (<4% RSD), with a limit of detection (LOD) of 0.104 g/L.[18]

G Start Start: Aqueous Sample Dilute Dilute 100-fold in Acetonitrile Add Internal Standard (e.g., DMSO) Start->Dilute Inject Inject 1 µL into GC-MS Dilute->Inject Separate Separation on FFAP Column Oven Program: 80°C -> 220°C Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Quantify Data Analysis & Quantification (vs. Calibration Curve) Detect->Quantify End End: this compound Concentration Quantify->End

Figure 5: Experimental workflow for the GC-MS analysis of this compound.

Safety and Handling

This compound is a combustible solid.[10] While it does not meet the criteria for classification under GHS for most reports, some data indicates it may cause an allergic skin reaction.[1][10]

  • Handling: Use in a well-ventilated place.[20] Avoid dust formation and contact with skin and eyes.[20]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves (tested to EN 374), and appropriate protective clothing.[20] Respiratory protection (particulate filter) may be necessary if dust is formed.[20]

  • Storage: Store in a dry, cool, and well-ventilated place.[10][21]

  • Incompatibilities: Avoid strong oxidizing agents, acids, and bases, with which it can react violently.[10]

  • Fire: Use dry chemical, CO₂, water spray, or alcohol-resistant foam as extinguishing agents.[22] Hazardous combustion products include carbon monoxide and carbon dioxide.[21]

References

An In-depth Technical Guide on the Natural Sources and Abundance of Glycolaldehyde in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycolaldehyde, the simplest monosaccharide, is a reactive carbonyl species increasingly recognized for its presence and potential physiological roles in the plant kingdom. This technical guide provides a comprehensive overview of the current understanding of this compound's natural sources, biosynthesis, and abundance in plants. It details the metabolic pathways in which this compound is involved, particularly in the context of photorespiration and abiotic stress responses. This document also outlines detailed experimental protocols for the extraction and quantification of this compound from plant tissues and explores its putative role as a signaling molecule. Quantitative data, where available, are summarized, and key metabolic and signaling pathways are visualized to facilitate a deeper understanding of this emerging molecule of interest.

Introduction

This compound (HOCH₂CHO) is a two-carbon sugar that holds a fundamental position in organic chemistry and has been identified in various biological systems, including plants.[1][2][3][4][5] Its high reactivity, stemming from the presence of both an aldehyde and a hydroxyl group, suggests a dynamic role in plant metabolism and physiology. While its more complex counterpart, methylglyoxal, has been extensively studied as a key signaling molecule in plant stress responses, the specific functions of this compound are beginning to be elucidated.[6][7] This guide synthesizes the current knowledge on this compound in plants, providing a technical resource for researchers investigating its metabolic significance and potential applications.

Natural Occurrence and Abundance in Plants

This compound has been identified in a diverse range of plant species, from single-celled algae to higher plants, indicating its widespread presence in the plant kingdom.[3][4]

Table 1: Documented Presence of this compound in Various Plant Species

Plant SpeciesCommon NamePlant TypeMethod of IdentificationReference(s)
Chlorella sp.Green algaeLower Plant (C3)HPLC-MS with MBTH derivatization[3][4]
Spinacia oleraceaSpinachHigher Plant (C3)HPLC-MS with MBTH derivatization[3][4]
Zea maysMaizeHigher Plant (C4)HPLC-MS with MBTH derivatization[3][4]
Aeonium decorum f. variegate-Succulent (CAM)HPLC-MS with MBTH derivatization[3][4]
Arabidopsis thalianaThale cressHigher Plant (C3)Inferred from metabolic pathways[8][9]

While the presence of this compound is confirmed, quantitative data on its abundance in different plant tissues and under various physiological conditions remain scarce in the current literature. Most studies have focused on identification rather than absolute quantification. The transient and reactive nature of this compound makes its accurate quantification challenging. However, it is hypothesized that its concentration increases significantly under conditions of abiotic stress, similar to other reactive carbonyl species.[1][6]

Biosynthesis and Metabolic Pathways

This compound is implicated in several key metabolic pathways in plants, most notably as a potential intermediate in a shunt of the photorespiratory cycle and in detoxification processes.

The Putative this compound Shunt in Photorespiration

The conventional photorespiratory pathway is a crucial process in C3 plants that metabolizes the toxic byproduct of RuBisCO's oxygenase activity. A proposed "this compound shunt" offers an alternative route within this pathway.[8][9] In this shunt, hydroxypyruvate, an intermediate of the core photorespiratory cycle, undergoes decarboxylation to form this compound. This is then oxidized to glycolate by an aldehyde dehydrogenase (ALDH), which can re-enter the photorespiratory pathway.[8][9] This shunt is significant as it is proposed to generate a net gain of two moles of NAD(P)H, which can contribute to cellular reducing power for processes like nitrate assimilation and stress defense.[8][9]

Glycolaldehyde_Shunt Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate This compound This compound Hydroxypyruvate->this compound Decarboxylation Photorespiration Core Photorespiration Pathway Hydroxypyruvate->Photorespiration Core Pathway Glycolate Glycolate This compound->Glycolate Oxidation (ALDH) Glycolate->Photorespiration Re-entry

Caption: A putative this compound shunt in the photorespiratory pathway.

Detoxification Pathways

Like other reactive aldehydes, excess this compound can be toxic to plant cells. Plants possess efficient detoxification systems to manage the levels of these compounds. The primary mechanism for aldehyde detoxification is the glyoxalase system and the action of aldehyde dehydrogenases (ALDHs).[6][7][10]

The glyoxalase pathway, consisting of the enzymes glyoxalase I (GLYI) and glyoxalase II (GLYII), detoxifies α-oxoaldehydes like methylglyoxal.[6][7] It is highly probable that this system also plays a role in the detoxification of this compound.

Aldehyde dehydrogenases (ALDHs) are a large family of enzymes that catalyze the irreversible oxidation of a wide range of aldehydes to their corresponding carboxylic acids, thereby reducing their toxicity.[10] Specific ALDHs are likely involved in the conversion of this compound to glycolate.[8][9]

Detoxification_Pathway cluster_enzymes Detoxification Enzymes This compound This compound Glycolate Glycolate This compound->Glycolate Oxidation Glyoxalase Glyoxalase System (GLYI, GLYII) Glyoxalase->Glycolate ALDH Aldehyde Dehydrogenase (ALDH) ALDH->Glycolate

Caption: Detoxification of this compound in plant cells.

Role in Abiotic Stress and Signaling

There is growing evidence to suggest that reactive carbonyl species, including this compound, play a dual role in plants under abiotic stress. At high concentrations, they are toxic and contribute to cellular damage. However, at lower concentrations, they may function as signaling molecules, triggering defense and acclimation responses.[1][6]

The accumulation of aldehydes is a common response to various abiotic stresses such as drought, salinity, and extreme temperatures.[1] While direct evidence for this compound-specific signaling pathways is still emerging, it is hypothesized to be part of the complex signaling network that regulates stress responses, likely acting upstream of or in concert with other signaling molecules like reactive oxygen species (ROS) and phytohormones.[6]

Experimental Protocols

Accurate detection and quantification of this compound in plant tissues are crucial for understanding its physiological roles. Due to its reactive nature and low abundance, a derivatization step is often necessary to enhance its stability and detection sensitivity.

Extraction and Derivatization of this compound

This protocol is based on the method described by Li et al. (2022) for the identification of this compound in various plant species.[3][4]

Materials:

  • Fresh plant tissue (e.g., spinach leaves, maize seedlings)

  • Deionized water

  • 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) solution (10 mM in deionized water)

  • Methanol (chromatography grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Ultrasonicator

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thoroughly wash fresh plant tissue with deionized water.

    • Homogenize the tissue in deionized water using a blender or mortar and pestle.

    • For unicellular organisms like Chlorella, prepare a cell suspension.

  • Cell Lysis:

    • Disrupt the cells by ultrasonication (e.g., 300 W for 5 minutes) to release intracellular contents and halt enzymatic reactions.[3][4]

  • Derivatization:

    • To the homogenized sample, add an equal volume of 10 mM MBTH solution.

    • Incubate the mixture at room temperature for 12 hours in the dark to allow for the derivatization reaction to complete.[3][4] The reaction involves the condensation of the aldehyde group of this compound with the hydrazone group of MBTH to form a stable azine derivative (GA-MBTH).

  • Purification:

    • Centrifuge the derivatized sample at high speed (e.g., 12,000 rpm for 20 minutes) to pellet insoluble debris.

    • Pass the supernatant through a pre-conditioned SPE cartridge to remove interfering compounds. Elute the GA-MBTH derivative with methanol.

  • Sample for Analysis:

    • The eluted sample is then ready for analysis by HPLC-MS.

Experimental_Workflow Start Plant Tissue Homogenization Homogenization & Cell Lysis Start->Homogenization Derivatization Derivatization with MBTH Homogenization->Derivatization Purification Purification (Centrifugation & SPE) Derivatization->Purification Analysis HPLC-MS Analysis Purification->Analysis

Caption: Workflow for this compound extraction and analysis.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Instrumentation:

  • HPLC system coupled with a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • C18 reversed-phase column.

Chromatographic Conditions (example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the GA-MBTH derivative from other components.

  • Flow Rate: 0.2-0.5 mL/min

  • Injection Volume: 5-20 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: The GA-MBTH derivative can be monitored using its specific mass-to-charge ratio (m/z). The protonated molecule [M+H]⁺ of the GA-MBTH derivative has been reported at approximately m/z 222.07.[3][4]

  • Quantification: For absolute quantification, a standard curve should be generated using a certified this compound standard that has undergone the same derivatization and extraction procedure.

Future Directions and Conclusion

The study of this compound in plants is a burgeoning field with significant potential. While its presence and involvement in key metabolic pathways are now established, several areas require further investigation:

  • Quantitative Abundance: There is a critical need for robust quantitative studies to determine the basal levels of this compound in various plant tissues and to monitor its accumulation under different abiotic and biotic stresses.

  • Signaling Pathways: Elucidating the specific signaling cascades initiated by this compound is essential. This includes identifying its receptors, downstream targets, and its crosstalk with other signaling networks.

  • Enzymatic Regulation: A deeper understanding of the enzymes involved in this compound biosynthesis and catabolism will provide insights into the regulation of its homeostasis.

References

Glycolaldehyde's involvement in the formose reaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Involvement of Glycolaldehyde in the Formose Reaction

Abstract

The formose reaction, first reported by Aleksandr Butlerov in 1861, describes the abiotic synthesis of a complex mixture of sugars from a simple formaldehyde source under basic conditions.[1][2] This process is of significant interest in prebiotic chemistry as a plausible pathway for the natural formation of carbohydrates, the building blocks of RNA and essential metabolic molecules.[3][4] At the heart of this intricate reaction network lies this compound, the simplest two-carbon sugar (C2). It functions as both the initial product of formaldehyde dimerization and the essential cocatalyst that initiates an autocatalytic cycle of sugar formation.[1][5] This technical guide provides a detailed examination of the pivotal role of this compound, summarizing quantitative experimental data, outlining detailed experimental protocols, and visualizing the core reaction pathways.

The Linchpin Role of this compound

The formose reaction is characterized by an induction period, which is followed by a rapid, autocatalytic phase of sugar production.[6] The initial dimerization of formaldehyde to produce this compound is a kinetically challenging and slow step, representing the main bottleneck during the induction period.[1][5] However, once a trace amount of this compound is formed or introduced (as low as 3 ppm is sufficient), it triggers a cascade of reactions.[1][7]

This compound is considered the "linchpin molecule" because it initiates the core autocatalytic cycle.[5] In this cycle, this compound undergoes an aldol addition with formaldehyde to form glyceraldehyde (a C3 sugar).[5][8] Through a series of subsequent aldol reactions, retro-aldol reactions, and isomerizations involving other intermediates like dihydroxyacetone and tetroses, more this compound is ultimately generated than was initially consumed.[1][8] This net production of this compound from formaldehyde, catalyzed by this compound itself, is the defining feature of the reaction's autocatalysis.[1]

Reaction Pathways and Mechanisms

The central mechanism of the formose reaction involves a network of aldol additions, retro-aldol reactions, and aldose-ketose isomerizations.[3] this compound is the entry point into the sugar-building phase of this network. The core cycle, as first proposed by Breslow, highlights this critical function.[1]

The process begins with the slow formation of this compound (C2) from two molecules of formaldehyde (C1). This compound then reacts with another formaldehyde molecule to yield glyceraldehyde (C3). Glyceraldehyde can isomerize to dihydroxyacetone (C3). This C3 ketose can then either react with another formaldehyde to form a tetrulose (C4) or react with this compound to form a pentulose like ribulose (C5). A key step for the autocatalysis is the retro-aldol reaction of an aldotetrose (formed from the tetrulose), which cleaves the C4 sugar into two molecules of this compound, thus amplifying its concentration and accelerating the overall reaction.[1][8]

Formose_Cycle cluster_initiation Initiation (Slow) cluster_cycle Autocatalytic Cycle F1 Formaldehyde (C1) G This compound (C2) F1->G F2 Formaldehyde (C1) F2->G C2 This compound (C2) G->C2 Initiates Cycle C3_ald Glyceraldehyde (C3) C2->C3_ald C1 Formaldehyde (C1) C1->C3_ald Aldol Addition C3_ket Dihydroxyacetone (C3) C3_ald->C3_ket Isomerization C4_ket Tetrulose (C6) C3_ket->C4_ket Aldol Addition C5_ket Ribulose (C4) C3_ket->C5_ket Aldol Addition C4_ald Aldotetrose (C7) C4_ket->C4_ald Isomerization C2_regen1 This compound (C2) C4_ald->C2_regen1 Retro-Aldol Reaction C2_regen2 This compound (C2) C4_ald->C2_regen2 C5_ald Ribose (C5) C5_ket->C5_ald Isomerization C1_2 Formaldehyde (C1) C1_2->C4_ket C2_side This compound (C2) C2_side->C5_ket Competing_Pathways cluster_formose Formose Reaction (Productive) cluster_cannizzaro Cannizzaro Reaction (Non-Productive) CH2O Formaldehyde This compound This compound CH2O->this compound + this compound (Autocatalysis) Products Formic Acid + Methanol CH2O->Products + Base (e.g., OH⁻) Sugars Higher Sugars (Trioses, Tetroses, etc.) This compound->Sugars Experimental_Workflow A 1. Reagent Preparation (Formaldehyde, this compound, Catalyst, Buffer) B 2. Reaction Setup (Mix reagents in sealed vessel) A->B C 3. Controlled Heating (e.g., 60-80°C in water bath) B->C D 4. Reaction Monitoring (Observe color change, take time-point samples) C->D E 5. Quenching (Cooling and acidification) D->E F 6. Sample Preparation for Analysis (e.g., Derivatization) E->F G 7. Instrumental Analysis (GC-MS, HPLC, NMR) F->G H 8. Data Processing (Product Identification & Quantification) G->H

References

An In-depth Technical Guide to the Biosynthesis Pathways of Glycolaldehyde in Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolaldehyde, the simplest monosaccharide, is a pivotal intermediate in a variety of metabolic and synthetic pathways across all domains of life. Its significance extends from being a fundamental building block in prebiotic chemistry to its role as a precursor for valuable biofuels and chemicals in biotechnological applications. Understanding the intricate network of pathways that lead to the synthesis of this compound is crucial for metabolic engineering, drug development, and a deeper comprehension of cellular metabolism. This technical guide provides a comprehensive overview of the known biosynthetic routes to this compound, complete with quantitative data, detailed experimental protocols, and visual pathway representations to facilitate advanced research and development.

Core Biosynthesis Pathways of this compound

This compound is synthesized from a range of precursor molecules through various enzymatic reactions. The primary pathways are detailed below.

From Pentose Phosphates and Glycolytic Intermediates

a) Pentose Phosphate Pathway: In the pentose phosphate pathway, this compound can be generated from xylulose-5-phosphate. The enzyme transketolase transfers a two-carbon unit from xylulose-5-phosphate to a suitable acceptor, such as ribose-5-phosphate or erythrose-4-phosphate. In an alternative reaction, a phosphoketolase can cleave xylulose-5-phosphate into glyceraldehyde-3-phosphate and acetyl-phosphate, with this compound being an intermediate.

b) From Fructose-1,6-bisphosphate: An alternative route in glycolysis involves the enzyme aldolase B, which can catalyze the cleavage of fructose-1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate.[1] Aldolase B can also act on fructose-1-phosphate to produce DHAP and glyceraldehyde. While not a direct product, the subsequent metabolism of these triose phosphates can lead to the formation of two-carbon units like this compound under specific cellular conditions.

From Xylose

In many microorganisms, D-xylose, a major component of lignocellulosic biomass, can be converted to this compound through several pathways.

a) The Dahms Pathway: This pathway involves the oxidation of D-xylose to D-xylonate, followed by dehydration to 2-keto-3-deoxy-d-xylonate. This intermediate is then cleaved by 2-keto-3-deoxy-d-xylonate aldolase to yield pyruvate and this compound.[2][3] The key enzymes in this pathway are xylose dehydrogenase, xylonate dehydratase, and 2-keto-3-deoxy-d-xylonate aldolase.[2][3]

b) The Xylulose-1-Phosphate (X1P) Pathway: This synthetic pathway converts D-xylose to D-xylulose, which is then phosphorylated to xylulose-1-phosphate by ketohexokinase C.[4] Xylulose-1-phosphate aldolase (often aldolase B) then cleaves xylulose-1-phosphate into this compound and dihydroxyacetone phosphate (DHAP).[4][5]

Dahms_and_X1P_Pathways cluster_dahms Dahms Pathway cluster_x1p Xylulose-1-Phosphate (X1P) Pathway D-Xylose D-Xylose D-Xylonate D-Xylonate D-Xylose->D-Xylonate Xylose Dehydrogenase 2-Keto-3-deoxy-d-xylonate 2-Keto-3-deoxy-d-xylonate D-Xylonate->2-Keto-3-deoxy-d-xylonate Xylonate Dehydratase Pyruvate Pyruvate 2-Keto-3-deoxy-d-xylonate->Pyruvate 2-Keto-3-deoxy-d-xylonate Aldolase Glycolaldehyde_D This compound 2-Keto-3-deoxy-d-xylonate->Glycolaldehyde_D 2-Keto-3-deoxy-d-xylonate Aldolase D-Xylose_X1P D-Xylose D-Xylulose D-Xylulose D-Xylose_X1P->D-Xylulose Xylose Isomerase Xylulose-1-phosphate Xylulose-1-phosphate D-Xylulose->Xylulose-1-phosphate Ketohexokinase C DHAP Dihydroxyacetone Phosphate Xylulose-1-phosphate->DHAP Aldolase B Glycolaldehyde_X1P This compound Xylulose-1-phosphate->Glycolaldehyde_X1P Aldolase B

Figure 1. Biosynthesis of this compound from D-xylose.
From Purines and Folate Biosynthesis

In the folate biosynthesis pathway, the enzyme dihydroneopterin aldolase (EC 4.1.2.25) catalyzes the cleavage of 7,8-dihydroneopterin to produce 6-hydroxymethyl-7,8-dihydropterin and this compound.[6] This reaction is a key step in the synthesis of tetrahydrofolate, an essential cofactor for one-carbon metabolism.

Folate_Biosynthesis_Pathway 7,8-Dihydroneopterin 7,8-Dihydroneopterin 6-Hydroxymethyl-7,8-dihydropterin 6-Hydroxymethyl-7,8-dihydropterin 7,8-Dihydroneopterin->6-Hydroxymethyl-7,8-dihydropterin Dihydroneopterin Aldolase (EC 4.1.2.25) This compound This compound 7,8-Dihydroneopterin->this compound Dihydroneopterin Aldolase (EC 4.1.2.25)

Figure 2. this compound formation in folate biosynthesis.
From C1 and C2 Compounds

a) From Formaldehyde: The dimerization of formaldehyde can yield this compound. This can occur non-enzymatically in the formose reaction or be catalyzed by enzymes such as this compound synthase (GALS) or glyoxylate carboligase (GCL).[7] These enzymes are of significant interest in synthetic biology for the production of C2 compounds from C1 feedstocks like methanol or formaldehyde.

b) From Ethylene Glycol: In various microorganisms and mammalian tissues, ethylene glycol can be oxidized to this compound. This reaction is typically catalyzed by alcohol dehydrogenases or more specific ethylene glycol dehydrogenases.[8]

C1_C2_Pathways Formaldehyde Formaldehyde Glycolaldehyde_F This compound Formaldehyde->Glycolaldehyde_F This compound Synthase (GALS) / Glyoxylate Carboligase (GCL) Ethylene Glycol Ethylene Glycol Glycolaldehyde_EG This compound Ethylene Glycol->Glycolaldehyde_EG Alcohol/Ethylene Glycol Dehydrogenase

Figure 3. Synthesis of this compound from C1 and C2 precursors.

Quantitative Data on Key Enzymes

The efficiency of these biosynthetic pathways is determined by the kinetic properties of the involved enzymes. A summary of available quantitative data is presented below.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)Vmax (µM l-1h-1)Reference(s)
Dihydroneopterin AldolaseMethanocaldococcus jannaschii7,8-DihydroneopterinHigh (compared to bacterial)0.07 (at 25°C)-[9]
Dihydroneopterin AldolaseStaphylococcus aureus7,8-Dihydroneopterin---[7]
Dihydroneopterin AldolaseEscherichia coli7,8-Dihydroneopterin---[7]
Xylonate Dehydratase (YjhG)Escherichia coliD-xylonate4.88-78.62[10][11]
Ketohexokinase C (KHK-C)HumanFructose~0.5-1--[12]
Aldolase BHumanFructose-1-phosphate---[1]

Experimental Protocols

Accurate quantification of this compound and the characterization of its biosynthetic enzymes are paramount for research in this field. This section provides detailed methodologies for key experiments.

Metabolite Extraction from Microbial Cells

This protocol is designed for the extraction of small polar metabolites like this compound from bacterial or yeast cultures.

Materials:

  • Quenching solution: 60% methanol, 0.85% (w/v) ammonium bicarbonate (-40°C)

  • Extraction solvent: 80% methanol (pre-chilled to -80°C)

  • Centrifuge capable of reaching high speeds at 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Rapidly quench the metabolism by adding a defined volume of cell culture to 5 volumes of ice-cold quenching solution.

  • Centrifuge the cell suspension at 5,000 x g for 5 minutes at -10°C.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of pre-chilled extraction solvent.

  • Incubate the suspension at -80°C for at least 1 hour.

  • Thaw the samples on ice and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the metabolites to a new tube.

  • Dry the extract using a lyophilizer or a vacuum concentrator.

  • Resuspend the dried extract in a solvent compatible with the subsequent analytical method (e.g., 50:50 acetonitrile:water for LC-MS).

Enzyme Assay for Dihydroneopterin Aldolase

This assay measures the activity of dihydroneopterin aldolase by quantifying the formation of its pterin product.[13][14]

Materials:

  • Assay buffer: 100 mM Tris-HCl, 1 mM EDTA, 5 mM DTT, pH 8.3

  • Substrate: 7,8-dihydroneopterin (DHNP) solution in assay buffer

  • Enzyme: Purified dihydroneopterin aldolase

  • Quenching solution: 1 N HCl

  • Oxidizing solution: 1% (w/v) I2 and 2% (w/v) KI in 1 N HCl

  • Reducing solution: 2% (w/v) ascorbic acid

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare reaction mixtures containing assay buffer and varying concentrations of DHNP.

  • Equilibrate the reaction mixtures at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme.

  • At specific time points, quench the reaction by adding an equal volume of 1 N HCl.

  • To oxidize the pterin products for fluorescence detection, add the oxidizing solution and incubate for 5 minutes at room temperature.

  • Stop the oxidation by adding the reducing solution.

  • Centrifuge the samples to remove any precipitate.

  • Analyze the supernatant by HPLC with fluorescence detection (excitation ~365 nm, emission ~446 nm) to quantify the product, 6-hydroxymethyl-7,8-dihydropterin.

  • Calculate the enzyme activity based on the rate of product formation.

Quantification of this compound by GC-MS

This method allows for the sensitive and specific quantification of this compound in biological samples.[15][16][17]

Materials:

  • Derivatizing agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride solution

  • Pyridine

  • Internal standard (e.g., 13C-labeled this compound)

  • GC-MS system with a suitable capillary column (e.g., free-fatty acid polyethylene glycol)

Procedure:

  • To the dried metabolite extract, add the internal standard.

  • Add 50 µL of PFBHA solution and 50 µL of pyridine.[18]

  • Vortex the mixture and incubate at 60°C for 60 minutes to form the PFBHA-oxime derivative.[18]

  • Cool the reaction mixture to room temperature.

  • Inject an aliquot of the derivatized sample into the GC-MS.

  • Develop a temperature gradient program to achieve optimal separation. A typical program might start at 80°C and ramp up to 220°C.[15][17]

  • Use selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of the this compound-PFBHA derivative.

  • Generate a standard curve using known concentrations of this compound to quantify the amount in the sample.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Metabolite_Extraction Metabolite Extraction (e.g., from cells) Drying Drying of Extract Metabolite_Extraction->Drying Add_Internal_Standard Add Internal Standard Drying->Add_Internal_Standard Add_PFBHA_Pyridine Add PFBHA and Pyridine Add_Internal_Standard->Add_PFBHA_Pyridine Incubate 60°C, 60 min GC_Injection GC Injection Add_PFBHA_Pyridine->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection (SIM) Separation->MS_Detection Quantification Quantification against Standard Curve MS_Detection->Quantification

Figure 4. Experimental workflow for this compound quantification by GC-MS.

Regulation of this compound Biosynthesis

The regulation of this compound biosynthesis is complex and often intertwined with central carbon metabolism.

  • Dahms Pathway Regulation: In some bacteria, the expression of the Dahms pathway genes is induced by the presence of D-xylose.[19] Metabolic flux through this pathway can be influenced by the availability of cofactors and the accumulation of intermediates like D-xylonate.[3]

  • Xylulose-1-Phosphate Pathway Regulation: As this is often a synthetic pathway, regulation is primarily controlled at the genetic level through the choice of promoters and expression levels of the heterologous enzymes.

  • Folate Biosynthesis: The synthesis of this compound via dihydroneopterin aldolase is linked to the cellular demand for folate coenzymes, which are essential for nucleotide biosynthesis and amino acid metabolism.

Conclusion

This compound biosynthesis is a multifaceted process with numerous contributing pathways that vary across different organisms. This guide has provided a detailed overview of the core enzymatic reactions, quantitative data, and experimental methodologies essential for researchers in this field. A thorough understanding of these pathways is critical for harnessing them in synthetic biology for the production of valuable chemicals and for developing novel therapeutic strategies that target these metabolic nodes. The provided diagrams and protocols serve as a foundational resource to facilitate further investigation and innovation in the study of this compound metabolism.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Glycolaldehyde Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of glycolaldehyde dimer. It is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key concepts to support research and development efforts.

Introduction and Structure

This compound (HOCH₂−CHO) is the simplest molecule containing both a hydroxyl and an aldehyde group.[1] While it exists as a monomer in the gaseous state, in solid and molten liquid forms, it spontaneously dimerizes to form 2,5-dihydroxy-1,4-dioxane.[1][2] This dimer is the common commercially available form of the compound.[1] The structure is a six-membered dioxane ring, which adopts a chair conformation.[3]

In the solid state, this compound dimer exists as at least two different polymorphs, α and β, both of which are trans-isomers with the hydroxyl groups in axial positions.[2][4] The β-polymorph has been identified as the more stable crystal phase.[2][4] The key difference between the polymorphs lies in the arrangement of the molecules in the crystal lattice; the α-polymorph forms hydrogen-bonded layers, while the β-polymorph forms a three-dimensional hydrogen-bonded network.[2][4]

In solution, the dimer exists in a complex equilibrium with the monomer and other species.[5][6][7] This dynamic interplay is crucial to its reactivity and is highly dependent on the solvent.[6]

Physical Properties

The physical characteristics of this compound dimer are summarized below. The melting point can vary depending on the stereoisomeric composition and crystalline form of the sample.

PropertyValueSource(s)
Synonyms 1,4-Dioxane-2,5-diol, 2,5-Dihydroxy-1,4-dioxane[8]
CAS Number 23147-58-2[9]
Molecular Formula C₄H₈O₄[8][9]
Molecular Weight 120.10 g/mol [8][9][10]
Appearance White crystalline solid[1]
Melting Point 85 - 95.2 °C (mixture of stereoisomers)[4]
Solubility Good solubility in water and polar solvents. In DMSO: 24 mg/mL (199.83 mM)[10][11]
Storage Temperature 2-8°C

Chemical Properties and Reactivity

The presence of hydroxyl and hemiacetal functionalities within the dimer structure dictates its chemical behavior.

  • Equilibrium in Solution : In aqueous solution, the dimer rapidly interconverts into a mixture of species, including the symmetrical dimer, an unsymmetrical dimer, the monomer, and its hydrated (gem-diol) form.[1][7] The hydrated monomer is often the dominant species at equilibrium in water.[5][12] In solvents like DMSO, the symmetrical dimer is the primary form in fresh solutions, which then slowly equilibrates to a mixture containing the monomer and an unsymmetrical dimer.[6][7]

  • Reactivity : As a masked aldehyde, the dimer can participate in reactions typical of both aldehydes and alcohols.

    • Oxidation and Reduction : The hydroxyl and aldehyde groups can undergo oxidation and reduction reactions.[11]

    • Condensation Reactions : It readily partakes in condensation reactions with amines and hydrazine substances.[11]

    • Synthesis Intermediate : this compound dimer is a valuable intermediate in organic synthesis. It can be used to create fused bicyclic tetrahydrofuran (bis-THF) alcohols, which are key components of some HIV protease inhibitors.[13][14][15] It is also used to synthesize biologically active molecules and can serve as a precursor for certain dyes.[11]

dot```dot graph Monomer_Dimer_Equilibrium { layout=neato; node [shape=box, style="filled", margin=0.1, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Dimer_Sym [label="Symmetrical Dimer\n(2,5-dihydroxy-1,4-dioxane)", fillcolor="#F1F3F4", pos="0,1.5!"]; Monomer [label="Monomer\n(this compound)", fillcolor="#F1F3F4", pos="2.5,0!"]; Monomer_Hydrated [label="Hydrated Monomer\n(gem-diol)", fillcolor="#F1F3F4", pos="5,0!"]; Dimer_Unsym [label="Unsymmetrical Dimer", fillcolor="#F1F3F4", pos="0,-1.5!"];

// Edges Dimer_Sym -- Monomer [label=" Ring Opening"]; Monomer -- Monomer_Hydrated [label=" Hydration", dir=both]; Dimer_Sym -- Dimer_Unsym [label=" Rearrangement", dir=both, constraint=false]; }

Caption: General Experimental Workflow for Dimer Analysis.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Glycolaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycolaldehyde (HOCH₂CHO) is the simplest α-hydroxy aldehyde and a molecule of significant interest across diverse scientific fields, including atmospheric chemistry, prebiotic chemistry, food science, and biomedicine. As a reactive carbonyl species, it is a key intermediate in the Maillard reaction, a precursor to advanced glycation end products (AGEs), and a product of carbohydrate fragmentation.[1][2] Its high reactivity, however, also dictates its inherent instability and complex degradation behavior. This guide provides a comprehensive technical overview of the stability of this compound and its primary degradation pathways, supported by quantitative data, detailed experimental protocols for its analysis, and visual diagrams of key chemical and biological processes.

Stability of this compound

The stability of this compound is highly dependent on its physical state and the surrounding chemical environment, particularly pH and temperature.

  • Physical State and Structure: In the gaseous phase, this compound exists as a simple monomer. However, in solid and molten liquid states, it primarily forms a dimer. In aqueous solutions, it is present as a dynamic equilibrium mixture of at least four species: the free aldehyde, a monohydrate, and two cyclic dimers (a 1,4-dioxane and a 1,3-dioxolane). The free aldehyde form is typically a minor component in this equilibrium.[3]

  • Influence of pH: The pH of the solution significantly impacts this compound's stability.

    • Under acidic conditions , an acid-catalyzed self-reaction, likely an aldol condensation, can become a dominant degradation pathway.[4][5] In the presence of iron(III) and acidic conditions (pH 2) simulating hydrothermal systems, DL-glyceraldehyde (a related sugar) readily decomposes into smaller compounds including formaldehyde, acetaldehyde, glyoxal, and pyruvaldehyde, which can then undergo condensation reactions.[6]

    • Under basic conditions , this compound is known to participate in the formose reaction, where it undergoes condensation to form larger sugars.[3][7] It can also tautomerize to form 1,2-dihydroxyethene.[3]

  • Thermal Stability: this compound is a known product of the thermochemical fragmentation of carbohydrates.[1][8] However, it is also susceptible to thermal degradation itself. The specific products of its thermal degradation are less detailed in the provided literature, but it is expected to fragment into smaller, volatile organic compounds.

Major Degradation Pathways

This compound degrades through several key pathways, including reactions with biological molecules, oxidative processes, and photochemical reactions.

Maillard Reaction and Advanced Glycation End Product (AGE) Formation

The Maillard reaction is a non-enzymatic reaction between reducing sugars and amino acids, peptides, or proteins. This compound is a highly reactive intermediate in this process, significantly more so than glucose.[2]

  • Mechanism: It reacts with the amine groups of amino acids, particularly lysine and arginine residues in proteins, to form Schiff bases.[9][10] These initial products undergo a series of complex reactions, including rearrangements, dehydration, and fragmentation, ultimately leading to the formation of irreversible, cross-linked structures known as Advanced Glycation End Products (AGEs).[2]

  • Key Products: A prominent AGE formed from this compound is Nε-(carboxymethyl)lysine (CML).[10] The formation of AGEs like CML can alter protein structure and function, and their accumulation is implicated in various chronic diseases and aging.[2] In biological systems, this compound-derived AGEs can induce oxidative stress and apoptosis.[2][11]

Maillard_Reaction GA This compound SchiffBase Schiff Base (Initial Adduct) GA->SchiffBase + Protein-NH2 Protein Protein (with Lysine residue) Protein->SchiffBase Amadori Intermediate Products SchiffBase->Amadori Rearrangement CML Nε-(carboxymethyl)lysine (CML) (An AGE) Amadori->CML Oxidation Crosslinked Cross-linked Protein (AGEs) Amadori->Crosslinked Further Reactions Fenton_Oxidation cluster_fenton Fenton Chemistry Fe2 Fe(II) OH_Radical Hydroxyl Radical (•OH) Fe2->OH_Radical H2O2 H₂O₂ H2O2->OH_Radical Oxidized_Products Highly Oxidized Products (e.g., Glycolic Acid, Glyoxylic Acid) OH_Radical->Oxidized_Products Oxidizes GA This compound Biological_Degradation GA This compound Glycolate Glycolate GA->Glycolate This compound Dehydrogenase (AldA) Glyoxylate Glyoxylate Glycolate->Glyoxylate Glycolate Dehydrogenase Metabolism Central Metabolism Glyoxylate->Metabolism GCMS_Workflow Sample Aqueous Sample (e.g., from sugar fragmentation) Dilution 100-fold Dilution (in Acetonitrile with Internal Standard) Sample->Dilution Injection Liquid Injection (1 µL) Split Ratio 50:1 Dilution->Injection GC Gas Chromatography (FFAP Column, Temp. Program) Injection->GC MS Mass Spectrometry (EI, Scan Mode) GC->MS Analysis Data Analysis (Peak Integration, Calibration Curve) MS->Analysis Result Quantified This compound Conc. Analysis->Result

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Glycolaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolaldehyde (HOCH₂CHO) is the simplest hydroxyaldehyde and a versatile C2 building block in organic synthesis. Its importance spans from being a key intermediate in the formose reaction, relevant to prebiotic chemistry, to its use in the synthesis of more complex molecules, including ethylene glycol and various pharmaceuticals.[1][2][3] This document provides detailed protocols for three distinct and reliable laboratory-scale methods for synthesizing this compound, catering to different experimental setups and research needs. The methods covered are:

  • Enzymatic Oxidation of Ethylene Glycol: A green chemistry approach offering high selectivity under mild conditions.

  • Hydroformylation of Formaldehyde: A classic industrial method adapted for laboratory scale, suitable for high-throughput synthesis.

  • Base-Catalyzed Self-Condensation of Formaldehyde: An inexpensive method utilizing common laboratory reagents and catalysts.

Data Summary of Synthesis Methods

The following table summarizes the quantitative data for the described synthesis methods, allowing for easy comparison of their key performance indicators.

ParameterMethod 1: Enzymatic OxidationMethod 2: HydroformylationMethod 3: Base-Catalyzed Condensation
Starting Material Ethylene GlycolFormaldehyde, CO, H₂Formaldehyde
Catalyst/Enzyme Immobilized Alcohol Oxidase & CatalaseRhodium or Cobalt-based complexesZeolite (NaX, 5A, or Na Mordenite) & NaOH
Reaction Temp. Not specified, likely ambient to 37°C50°C - 130°C[4]94°C[5]
Reaction Pressure Atmospheric25 - 80 bar[4]Atmospheric[5]
Solvent 1.5 M Tris-HCl buffer (pH 9.0)[6]Acetonitrile, Amide solvents[7][8]Water[5]
Yield ~97% (from 1.0 M Ethylene Glycol)[6]21-50% reported in examples[8]Variable, focus on selectivity
Key By-products Glyoxal (<1%)[6]Methanol, Ethylene Glycol[4][5]Methanol, Sodium Formate, Formose Sugars[5]
Purity/Selectivity High selectivity, >99:1 this compound:glyoxal[6]Selectivity can be controlled[5]Selectivity can be controlled to <1% formose sugars[5]

Method 1: Enzymatic Oxidation of Ethylene Glycol

This method utilizes co-immobilized alcohol oxidase and catalase for the selective oxidation of ethylene glycol. The catalase is crucial for decomposing the hydrogen peroxide by-product, which can otherwise degrade the this compound. This protocol is based on the work by Isobe et al., which demonstrates a highly efficient and selective conversion.[6][9]

Experimental Protocol
  • Enzyme Immobilization:

    • Co-immobilize alcohol oxidase and catalase onto a suitable support, such as Chitopearl BCW 3501 beads, following standard immobilization procedures.

  • Reaction Setup:

    • Prepare a 1.0 M solution of ethylene glycol in 1.5 M Tris-HCl buffer (pH 9.0). The high molarity buffer is selected to maintain pH stability and minimize the formation of the glyoxal by-product.[6]

    • Add the immobilized enzymes to the ethylene glycol solution in a reaction vessel equipped with gentle stirring.

    • Ensure adequate aeration of the mixture, as oxygen is a required substrate for the alcohol oxidase.

  • Reaction and Monitoring:

    • Maintain the reaction at a constant temperature (e.g., 30°C) with continuous stirring.

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing for this compound concentration using a suitable method (e.g., HPLC or a colorimetric assay).

  • Work-up and Purification:

    • Once the reaction has reached completion (as determined by the cessation of this compound formation), separate the immobilized enzymes from the solution by filtration. The enzymes can often be washed and reused.

    • The resulting aqueous solution contains a high concentration of this compound (approx. 0.97 M).[6] Further purification can be achieved by standard techniques such as chromatography if required.

Experimental Workflow Diagram

Enzymatic_Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification EthyleneGlycol 1.0 M Ethylene Glycol in Tris-HCl Buffer Reactor Reaction Vessel (Stirring, Aeration, 30°C) EthyleneGlycol->Reactor Enzymes Immobilized Alcohol Oxidase & Catalase Enzymes->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Filtration->Enzymes Recovered Enzymes Product 0.97 M this compound Aqueous Solution Filtration->Product Filtrate Hydroformylation cluster_inputs Reactants & Conditions Formaldehyde Formaldehyde (e.g., Paraformaldehyde) Reaction Hydroformylation Reaction in Autoclave Formaldehyde->Reaction Syngas Synthesis Gas (CO + H₂) Syngas->Reaction Catalyst Catalyst (Co or Rh complex) Catalyst->Reaction Solvent Polar Solvent (e.g., Acetonitrile) Solvent->Reaction Conditions High Pressure (25-80 bar) High Temp (80-120°C) Conditions->Reaction ProductMix Crude Reaction Mixture Reaction->ProductMix Extraction Liquid-Liquid Extraction (e.g., H₂O/DCM) ProductMix->Extraction AqueousPhase Aqueous Phase (this compound) Extraction->AqueousPhase OrganicPhase Organic Phase (Catalyst + Solvent) Extraction->OrganicPhase Purification Distillation AqueousPhase->Purification FinalProduct Purified this compound Purification->FinalProduct Condensation cluster_prep Preparation cluster_reaction Reaction cluster_collection Collection & Purification Formaldehyde 30% Aqueous Formaldehyde Feed Mixed Feed (pH ≈ 11) Formaldehyde->Feed NaOH NaOH Solution NaOH->Feed Column Heated Column (94°C) with Zeolite Catalyst Feed->Column Trickle Feed Effluent Product Effluent Column->Effluent Neutralize Neutralization Effluent->Neutralize Purify Purification (e.g., Distillation) Neutralize->Purify Product This compound Purify->Product

References

Application Note: Quantification of Glycolaldehyde in Aqueous Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glycolaldehyde is the simplest monosaccharide and a significant intermediate in various metabolic and astrochemical pathways.[1] Its accurate quantification is crucial for understanding its role in biological systems and chemical reactions. This document provides detailed protocols for the analysis of this compound using two distinct Gas Chromatography-Mass Spectrometry (GC-MS) methods: a direct aqueous injection method and a method involving derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The direct injection method offers a rapid analysis, while the derivatization method enhances sensitivity and chromatographic performance.

Introduction

This compound's small size and polar nature present challenges for direct GC-MS analysis.[2][3][4] Traditional methods for its analysis can be time-consuming and lack selectivity.[2][3][4] GC-MS offers a robust and sensitive platform for the analysis of small volatile molecules.[2] To overcome the challenges associated with this compound's properties, two primary approaches are employed: direct liquid injection of an aqueous sample and chemical derivatization to increase volatility and improve chromatographic separation.[2][5]

This application note details validated methodologies for both approaches, providing researchers with the tools to accurately quantify this compound in various matrices.

Quantitative Data Summary

The following tables summarize the performance characteristics of the validated GC-MS methods for this compound analysis.

Table 1: Method Performance for Direct Aqueous Injection GC-MS [2][3][4]

ParameterValue
Limit of Detection (LOD)0.104 g/L
Limit of Quantification (LOQ)0.315 g/L
Intra-day Precision (RSD)< 4%
Inter-day Precision (RSD)< 4%
Accuracy> 90%
Analysis Time5.3 minutes

Table 2: GC-MS Parameters for Direct Aqueous Injection [2][3][4]

ParameterSetting
Gas Chromatograph
ColumnFree-fatty acid polyethylene glycol capillary stationary phase
Injection Volume1 µL
Injection TemperatureNot Specified
Split Ratio50:1
Initial Oven Temperature80 °C
Temperature Gradient60 °C/min
Final Temperature220 °C
Mobile Phase Flow Rate2 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Monitored IonsNot Specified

Table 3: GC-MS Parameters for PFBHA Derivatization Method (General)

ParameterSetting
Gas Chromatograph
Column(Typically a non-polar or medium-polarity column, e.g., DB-5ms)
Injection Volume1-2 µL
Injection Temperature250-280 °C
Split/SplitlessSplitless or Split (e.g., 10:1)
Initial Oven Temperature60-80 °C
Temperature Gradient10-20 °C/min
Final Temperature280-300 °C
Carrier GasHelium
Mass Spectrometer
Ionization ModeNegative Chemical Ionization (NCI) or Electron Ionization (EI)
Monitored Ions (for PFBHA derivatives)m/z 181 (fluorinated benzyl cation) and molecular ion

Experimental Protocols

Protocol 1: Direct Aqueous Injection GC-MS

This method is rapid and suitable for samples with relatively high concentrations of this compound.[2][3][4]

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Volumetric flasks

  • Micropipettes

  • Syringe filters (0.22 µm)

  • GC-MS vials

Sample Preparation:

  • For samples with high protein content (e.g., plasma), perform protein precipitation by adding three parts of ice-cold acetonitrile to one part of the sample.[1]

  • Vortex the mixture vigorously for 1 minute.[1]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube.[1]

  • Dilute the sample (or supernatant) 100-fold in acetonitrile. For example, add 100 µL of the sample to a 10 mL volumetric flask and bring to volume with acetonitrile.[2][4]

  • Filter the diluted sample through a 0.22 µm syringe filter into a GC-MS vial.

GC-MS Analysis:

  • Set up the GC-MS system according to the parameters in Table 2.

  • Inject 1 µL of the prepared sample into the GC-MS.

  • Acquire the data in full scan mode or by monitoring characteristic ions for this compound.

  • Quantify this compound by creating a calibration curve using external or internal standards.

Protocol 2: GC-MS Analysis with PFBHA Derivatization

Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) improves the volatility and detection sensitivity of this compound.[5] This method is ideal for trace-level analysis.

Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water or buffer)[1]

  • Pyridine

  • Heating block or water bath

  • Organic solvent for extraction (e.g., hexane, ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Nitrogen gas for evaporation

  • GC-MS vials

Sample Preparation and Derivatization:

  • Prepare the sample extract as described in Protocol 1 (steps 1-4).

  • To the sample extract, add 50 µL of the PFBHA solution.[1]

  • Add 50 µL of pyridine to catalyze the reaction.[1]

  • Vortex the mixture and incubate at 60°C for 60 minutes.[1]

  • Cool the reaction mixture to room temperature.[1]

  • Extract the PFBHA-derivatized this compound by adding an organic solvent (e.g., 1 mL of hexane). Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of hexane or ethyl acetate) and transfer to a GC-MS vial.

GC-MS Analysis:

  • Set up the GC-MS system using general parameters outlined in Table 3. Method optimization may be required.

  • Inject 1-2 µL of the reconstituted sample into the GC-MS.

  • Acquire data, preferably in Negative Chemical Ionization (NCI) mode for higher sensitivity, monitoring for the characteristic ions of PFBHA derivatives.

  • Quantify the this compound derivative using a calibration curve prepared with derivatized standards.

Mandatory Visualizations

direct_injection_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample Protein_Precipitation Protein Precipitation (if necessary) Sample->Protein_Precipitation Dilution 100-fold Dilution in Acetonitrile Protein_Precipitation->Dilution Filtration 0.22 µm Filtration Dilution->Filtration Vial GC-MS Vial Filtration->Vial Injection Direct Injection Vial->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for Direct Aqueous Injection GC-MS Analysis of this compound.

derivatization_workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample_Extract Sample Extract Derivatization PFBHA Derivatization (60°C, 60 min) Sample_Extract->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Drying_Evaporation Drying & Evaporation Extraction->Drying_Evaporation Reconstitution Reconstitution Drying_Evaporation->Reconstitution Injection Injection Reconstitution->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection (NCI) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for GC-MS Analysis of this compound with PFBHA Derivatization.

References

Application Note: Quantification of Glycolaldehyde in Aqueous Samples by HPLC Following 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolaldehyde, the simplest hydroxyaldehyde, is a key intermediate in various biochemical pathways and a potential biomarker for certain metabolic disorders. Its accurate quantification in biological and pharmaceutical samples is crucial for research and development. This application note details a robust and sensitive method for the determination of this compound in aqueous matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The method involves a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH), which converts the polar and UV-transparent this compound into a more hydrophobic and chromophoric derivative, enabling its separation and quantification by reversed-phase HPLC.

Principle

The analytical method is based on the reaction of the carbonyl group of this compound with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable 2,4-dinitrophenylhydrazone (DNPH) derivative. This derivative exhibits strong absorbance in the UV region, typically around 360 nm, allowing for sensitive detection. The derivatized sample is then injected into a reversed-phase HPLC system, where the this compound-DNPH derivative is separated from other sample components and potential interfering substances. Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from standard solutions of this compound treated with DNPH.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the determination of this compound by HPLC with DNPH derivatization.

workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample Derivatization Add DNPH Reagent (in acidic acetonitrile) Sample->Derivatization Standard This compound Standard Standard->Derivatization Reaction Incubate (e.g., 40°C for 1 hour) Derivatization->Reaction Injection Inject into HPLC Reaction->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (at 360 nm) Separation->Detection Quantification Quantification (against calibration curve) Detection->Quantification Result Result (this compound Concentration) Quantification->Result

Caption: Experimental workflow for this compound analysis.

Apparatus and Materials

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Analytical balance.

    • pH meter.

    • Vortex mixer.

    • Thermostatic water bath or incubator.

    • Syringe filters (0.45 µm, PTFE or nylon).

    • HPLC vials with inserts.

  • Chemicals:

    • This compound standard.

    • 2,4-Dinitrophenylhydrazine (DNPH), recrystallized.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Hydrochloric acid (HCl) or Perchloric acid.

    • Methanol (HPLC grade).

    • (Optional for sample cleanup) C18 Solid Phase Extraction (SPE) cartridges.

Protocols

Preparation of Reagents
  • DNPH Derivatizing Reagent (0.1% w/v in Acetonitrile): Dissolve 100 mg of recrystallized DNPH in 100 mL of acetonitrile. Acidify the solution by adding 0.5 mL of concentrated hydrochloric acid. This solution should be stored in an amber bottle at 4°C and is typically stable for up to one month. Caution: DNPH is explosive when dry and should be handled with care. It is also toxic and a suspected carcinogen.

  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: HPLC grade acetonitrile.

Standard Preparation
  • This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of HPLC grade water. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with HPLC grade water to achieve concentrations ranging from the expected sample concentration down to the limit of quantification (e.g., 0.1 - 20 µg/mL).

Sample Preparation and Derivatization
  • Sample Collection: Collect aqueous samples (e.g., cell culture media, urine, pharmaceutical process water). If necessary, centrifuge or filter the samples to remove particulate matter.

  • pH Adjustment: For aqueous samples, adjust the pH to approximately 3.0 with dilute HCl.[1]

  • Derivatization Reaction:

    • To 1 mL of the sample or standard solution in a glass vial, add 1 mL of the DNPH derivatizing reagent.

    • Seal the vial and vortex thoroughly.

    • Incubate the mixture at 40°C for 1 hour in a water bath or incubator to ensure complete derivatization.[1]

    • After incubation, allow the solution to cool to room temperature.

  • (Optional) Sample Cleanup: For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences. Condition a C18 SPE cartridge with methanol followed by water. Load the derivatized sample onto the cartridge. Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences. Elute the this compound-DNPH derivative with acetonitrile.

  • Final Preparation: Filter the derivatized sample/standard through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

The following are typical HPLC conditions for the analysis of DNPH-derivatized aldehydes. These may need to be optimized for your specific instrumentation and sample matrix.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[2]
Mobile Phase A: WaterB: Acetonitrile
Gradient A typical gradient might be: - 0-5 min: 45% B - 5-20 min: 45% to 95% B - 20-25 min: 95% B - 25.1-30 min: 45% B (re-equilibration)
Flow Rate 1.0 - 1.5 mL/min[3]
Column Temperature 30°C[3]
Injection Volume 10 - 20 µL
Detection UV at 360 nm[1][3]

Data Presentation

The following table summarizes typical performance data for the HPLC analysis of aldehydes using DNPH derivatization. It is important to note that specific values for this compound may vary depending on the exact experimental conditions and matrix.

AnalyteRetention Time (min)LOD (µg/L)LOQ (µg/L)Linearity (r²)
This compound-DNPH Matrix and column dependent, requires experimental determinationEstimated to be in the low µg/L rangeEstimated to be in the low to mid µg/L range>0.999
Formaldehyde-DNPH~5-70.2 - 5[4][5]0.7 - 20[4][5]>0.999[2]
Acetaldehyde-DNPH~8-100.3 - 10[4][5]1.0 - 30[4][5]>0.999[2]

Note: The retention times and detection limits are indicative and should be experimentally determined for your specific system. The data for formaldehyde and acetaldehyde are provided for comparative purposes.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the chemical reaction between this compound and DNPH.

reaction This compound This compound (HOCH₂CHO) Plus1 + DNPH 2,4-Dinitrophenylhydrazine (DNPH) Arrow H⁺ (Acidic Medium) DNPH->Arrow Derivative This compound-2,4-dinitrophenylhydrazone (Chromophoric Derivative) Plus2 + H₂O Arrow->Derivative

References

Application Notes and Protocols for the Spectroscopic Identification of Glycolaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glycolaldehyde (HOCH₂CHO) is the simplest monosaccharide, a two-carbon sugar that serves as a crucial intermediate in prebiotic chemistry, astrochemistry, and various biological and industrial processes.[1][2][3] Its accurate identification and quantification are essential for understanding its role in the formation of more complex biomolecules and for quality control in industrial applications. Current analytical methods include chromatographic and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4][5][6] This document provides detailed application notes and experimental protocols for the identification of this compound using several key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts, spin-spin couplings, and integrals in ¹H and ¹³C NMR spectra, one can unambiguously identify the compound and its hydrated forms in various solvents. In aqueous solutions like D₂O, this compound exists predominantly as a hydrate.[7]

Experimental Protocol
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

    • For quantitative measurements, a known concentration (e.g., 100 mM) is prepared.[8]

    • Add a small amount of an internal standard with a known chemical shift, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O samples, for referencing.[8]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[8]

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.

    • Acquire a 1D proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • For unambiguous assignments, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction on the resulting spectra.

    • Calibrate the chemical shift scale using the internal standard (e.g., DSS at 0.00 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons.

Data Presentation: NMR Spectral Data

The following table summarizes typical NMR data for this compound in D₂O at 298K, where it primarily exists as the hydrate (ethane-1,1,2-triol).[7][8][9]

NucleusAtom NameChemical Shift (ppm)Multiplicity
¹HH5 (CHO)5.045Triplet (t)
¹HH6, H7 (CH₂OH)3.504Doublet (d)
¹³CC1 (CHO)92.374-
¹³CC2 (CH₂OH)67.162-

Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse000258.[8]

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Sample in Deuterated Solvent B Add Internal Standard (e.g., DSS) A->B C Transfer to NMR Tube B->C D Acquire 1D ¹H and ¹³C Spectra C->D E Acquire 2D Spectra (COSY, HSQC) D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Calibrate & Integrate G->H I Assign Peaks & Structure Elucidation H->I J This compound Identified I->J Identification Confirmed

Caption: Workflow for this compound identification using NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS is a highly sensitive and selective method for identifying and quantifying volatile compounds like this compound, especially in complex mixtures.[4][5][6][10] The gas chromatograph separates this compound from other components in the sample, and the mass spectrometer provides its mass-to-charge ratio (m/z) and a characteristic fragmentation pattern upon ionization, which acts as a molecular fingerprint.

Experimental Protocol

This protocol is adapted from a validated method for quantifying this compound in aqueous solutions.[4][5][10]

  • Sample Preparation:

    • Dilute the aqueous sample 100-fold in acetonitrile (ACN).[4][6]

    • For a 10 mL final volume, add 100 µL of the sample to a volumetric flask containing a few mL of ACN.

    • If an internal standard (IS) is used for quantification, add the IS (e.g., 50 µL of 10% DMSO in water).[4]

    • Bring the flask to the 10 mL mark with ACN.[4][6]

  • Instrumentation:

    • Gas Chromatograph (GC):

      • Column: Free-fatty acid polyethylene glycol (FFAP) or CP-Volamine capillary column.[4][11]

      • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[5]

      • Injector: Split mode (e.g., 50:1 split ratio) at a temperature of 250°C.[5]

      • Oven Program: Initial temperature of 80°C, followed by a ramp of 60°C/min to a final temperature of 220°C.[5]

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

      • Scan Range: m/z 30-300.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC.[5]

    • Acquire data in full scan mode to obtain the mass spectrum of the eluting peak corresponding to this compound.

  • Data Analysis:

    • Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time.

    • Extract the mass spectrum for that peak.

    • Compare the experimental mass spectrum with a library spectrum (e.g., NIST) or with known fragmentation patterns to confirm identity. The molecular ion (M⁺) should be at m/z 60.

Data Presentation: Mass Spectrometry Data

Key fragments observed in the Electron Ionization (EI) and Collision-Induced Dissociation (CID) mass spectra of this compound.

Ionization Methodm/z (Mass-to-Charge)Ion Identity / Description
EI60[M]⁺, Molecular Ion (C₂H₄O₂⁺)
EI31[CH₂OH]⁺, Base Peak
EI29[CHO]⁺
CID (of m/z 145 parent)85Predominant daughter ion (90% relative abundance)[12]
CID (of m/z 145 parent)145Unfragmented parent ion (10% relative abundance)[12]

Note: CID data is from chemical ionization studies where this compound forms a parent ion at m/z 145. This is useful for differentiation from isomers like acetic acid.[12]

Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dilute Aqueous Sample in Acetonitrile B Inject Sample A->B C GC Separation B->C D EI Ionization & Fragmentation C->D E Mass Analysis D->E F Analyze Chromatogram (Retention Time) E->F G Extract Mass Spectrum F->G H Compare with Library/ Known Fragments G->H I This compound Identified H->I Match Confirmed FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Sample (e.g., KBr Pellet, ATR) B Collect Background Spectrum A->B C Collect Sample Spectrum B->C D Generate Absorbance/ Transmittance Spectrum C->D E Identify Characteristic Absorption Bands D->E F Compare with Reference Data E->F G This compound Identified F->G Functional Groups Match Rotational_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Heat Solid Sample to Produce Vapor B Introduce Vapor into Low-Pressure Cell A->B C Sweep Frequency Range/ Apply Microwave Pulse B->C D Detect Absorption/ Record FID C->D E Fourier Transform (if FID) D->E F Assign Transition Frequencies E->F G Fit Spectrum to Hamiltonian F->G H Determine Rotational Constants G->H I Compare with ab initio/ Catalog Values H->I J This compound Identified I->J Constants Match

References

Application Notes and Protocols for the Derivatization of Glycolaldehyde for Improved Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolaldehyde, the simplest monosaccharide, is a reactive carbonyl species implicated in various biological processes, including the formation of advanced glycation end products (AGEs), which are associated with aging and diabetic complications. Due to its low molecular weight, high reactivity, and presence in complex biological matrices, direct detection and quantification of this compound can be challenging. Derivatization is a crucial strategy to enhance its detectability by converting it into a more stable, volatile, or chromophoric/fluorophoric compound, thereby improving chromatographic separation and detection sensitivity.

These application notes provide detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

Derivatization Strategies for this compound

Several reagents are effective for the derivatization of this compound, each offering distinct advantages for different analytical platforms. The choice of derivatization agent depends on the analytical instrument available, the required sensitivity, and the nature of the sample matrix.

Common Derivatization Reagents:
  • For GC-MS Analysis:

    • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This is a widely used reagent that converts aldehydes into their corresponding oximes. PFBHA derivatization significantly increases the volatility and thermal stability of this compound, making it amenable to GC analysis. The pentafluorobenzyl group is strongly electron-capturing, which allows for highly sensitive detection by electron capture negative ion mass spectrometry (ECNI-MS).[1][2]

  • For LC-MS and HPLC-UV/Fluorescence Analysis:

    • 3-Methyl-2-benzothiazolinone hydrazone (MBTH): MBTH reacts with aldehydes to form a product that can be readily analyzed by LC-MS. This method is effective for identifying this compound in various biological systems.[3]

    • o-Phenylenediamine (OPD) and its analogs (e.g., 4-methoxy-o-phenylenediamine, 4-MPD): These reagents are particularly useful for α-oxoaldehydes and related compounds. They react with this compound to form highly fluorescent quinoxaline derivatives, enabling sensitive detection by fluorescence spectroscopy.[1][4][5][6]

    • 2,4-Dinitrophenylhydrazine (DNPH): A classic derivatization reagent for carbonyl compounds, DNPH forms stable hydrazones that can be detected by HPLC with UV-Vis detection.[1][7]

Quantitative Data Summary

The following table summarizes the performance of various derivatization methods for the detection of this compound and related short-chain aldehydes.

Derivatization ReagentAnalytical MethodAnalyte(s)Limit of Detection (LOD)MatrixReference(s)
PFBHAGC-MSLong-chain aldehydes0.5 pmolPurified lipid extracts[8]
PFBHAGC-MSVolatile aldehydes (e.g., hexanal, heptanal)0.006 nMHuman blood[1]
PFBHAGC-MSMulti-oxygenated volatile compounds6-100 pptVAir[9]
4-Nitro-1,2-phenylenediamineHPLC-UVGlyoxal, Methylglyoxal, Dimethylglyoxal41-75 ng/mLVarious[10][11]
4-Methoxy-o-phenylenediamine (4MPD)HPLC-FluorescenceGlyoxal, Methylglyoxal, Diacetyl0.28-0.46 µg/LUrine[4]
2,4-Dinitrophenylhydrazine (DNPH)HPLC-UVHexanal, Heptanal2.34-7.90 nmol/LAqueous samples[1]
N-(2-Phenyl-indolyl)-acetic acid (PIAA)HPLC-FluorescenceDiethylene glycol0.01 µg/mLToothpaste[12]

Note: Data for this compound is limited; therefore, data for structurally similar and co-occurring aldehydes are included to provide a comparative overview of the derivatization efficiencies.

Experimental Protocols

Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis

This protocol is adapted from methods used for the analysis of short-chain aldehydes in biological samples.[1][10][13]

Materials:

  • This compound standard solution

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Internal Standard (e.g., O-chlorobenzaldehyde)

  • Organic solvent (e.g., hexane, ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation: To 100 µL of aqueous sample (or standard), add an appropriate amount of internal standard.

  • Derivatization Reaction:

    • Add 50 µL of PFBHA solution (10 mg/mL in water or buffer).

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture at 60°C for 60 minutes.

  • Extraction:

    • After cooling to room temperature, extract the PFBHA-derivatized this compound with 500 µL of hexane (or another suitable organic solvent).

    • Vortex for 2 minutes and then centrifuge to separate the phases.

  • Drying and Concentration:

    • Transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Inject 1-2 µL of the final extract into the GC-MS.

    • Typical GC conditions:

      • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • Typical MS conditions:

      • Ionization Mode: Electron Impact (EI) or Electron Capture Negative Ionization (ECNI) for higher sensitivity.

      • Scan Range: m/z 50-550.

      • Monitor for the characteristic ions of the this compound-PFBHA derivative.

Protocol 2: Derivatization of this compound with MBTH for LC-MS Analysis

This protocol is based on the derivatization of this compound for identification in plant systems.[3][14]

Materials:

  • This compound standard solution

  • 3-Methyl-2-benzothiazolinone hydrazone (MBTH)

  • Acetonitrile

  • Water (LC-MS grade)

  • Formic acid

  • Vortex mixer

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare aqueous solutions of the sample and this compound standards.

  • Derivatization Reaction:

    • To 50 µL of the sample or standard, add 50 µL of MBTH solution (e.g., 1 mg/mL in water).

    • Vortex the mixture.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes). The reaction results in the formation of the GA-MBTH derivative.[3]

  • LC-MS Analysis:

    • Inject an aliquot of the reaction mixture directly into the LC-MS system.

    • Typical LC conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate the derivative from other components (e.g., 5-95% B over 10 minutes).

      • Flow Rate: 0.3 mL/min.

    • Typical MS conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Mode: Full scan or selected ion monitoring (SIM) for the m/z of the protonated GA-MBTH derivative (e.g., m/z 222.0696 for [M+H]+).[3]

Protocol 3: Derivatization of this compound with o-Phenylenediamine (OPD) for Fluorescence Detection

This protocol is adapted from methods for related α-dicarbonyl compounds.[4][5][6]

Materials:

  • This compound standard solution

  • o-Phenylenediamine (OPD) or 4-methoxy-o-phenylenediamine (4-MPD)

  • Buffer solution (e.g., phosphate buffer, pH 7.0-8.0)

  • Methanol or Acetonitrile

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Prepare aqueous solutions of the sample and this compound standards.

  • Derivatization Reaction:

    • To 100 µL of the sample or standard, add 100 µL of OPD solution (e.g., 2 mg/mL in buffer or dilute acid).

    • Vortex the mixture.

    • Incubate the reaction at a controlled temperature (e.g., 40°C) for a set duration (e.g., 4 hours) in the dark to form the fluorescent quinoxaline derivative.[4]

  • Sample Cleanup (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) step may be required to remove interferences before HPLC analysis.

  • HPLC-Fluorescence Analysis:

    • Inject an aliquot of the derivatized sample into the HPLC system.

    • Typical HPLC conditions:

      • Column: C18 reversed-phase column.

      • Mobile Phase: A gradient of acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

    • Fluorescence Detection:

      • Set the excitation and emission wavelengths appropriate for the specific quinoxaline derivative. For example, for derivatives of similar compounds, excitation at ~340 nm and emission at ~420 nm have been used.[5]

Visualized Workflows

G cluster_0 Protocol 1: PFBHA Derivatization for GC-MS A1 Aqueous Sample/ Standard A2 Add Internal Standard & PFBHA A1->A2 A3 Incubate (60°C, 60 min) A2->A3 A4 Liquid-Liquid Extraction (Hexane) A3->A4 A5 Dry & Concentrate Organic Phase A4->A5 A6 GC-MS Analysis A5->A6

PFBHA derivatization workflow for GC-MS analysis.

G cluster_1 Protocol 2: MBTH Derivatization for LC-MS B1 Aqueous Sample/ Standard B2 Add MBTH Solution B1->B2 B3 React at Room Temp. B2->B3 B4 Direct Injection B3->B4 B5 LC-MS Analysis B4->B5

MBTH derivatization workflow for LC-MS analysis.

G cluster_2 Protocol 3: OPD Derivatization for HPLC-Fluorescence C1 Aqueous Sample/ Standard C2 Add OPD Solution C1->C2 C3 Incubate (e.g., 40°C, 4h) C2->C3 C4 Optional SPE Cleanup C3->C4 C5 HPLC-Fluorescence Analysis C4->C5

OPD derivatization workflow for HPLC-Fluorescence.

Conclusion

The derivatization of this compound is an essential step for its reliable quantification in various matrices. The choice of the derivatization reagent and analytical technique should be guided by the specific research question, the available instrumentation, and the required sensitivity. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and implement robust methods for the analysis of this compound. Further optimization of the reaction conditions and chromatographic parameters may be necessary depending on the specific sample matrix and analytical goals.

References

Application Notes and Protocols for the Enzymatic Use of Glycolaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of glycolaldehyde as a substrate in various enzymatic reactions. Detailed protocols for key experiments are provided, along with summarized quantitative data to facilitate experimental design and application in research and drug development.

Transketolase (TK) in Biocatalysis

Application: Transketolase (EC 2.2.1.1) is a thiamine diphosphate (ThDP)-dependent enzyme that plays a crucial role in the pentose phosphate pathway. In the context of synthetic biology and drug development, it is a valuable tool for the stereoselective formation of carbon-carbon bonds. This compound can serve as both a donor and an acceptor substrate for transketolase, enabling the synthesis of valuable chiral molecules like L-erythrulose and other rare ketoses.[1] This is particularly relevant for the synthesis of complex carbohydrates and their analogs.

Quantitative Data: Transketolase Kinetics with this compound
Enzyme SourceSubstrate(s)K_m (mM)V_max (U/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference(s)
E. coli TK_gstThis compound (acceptor)11.19 U/mg--[2]
E. coli TKThis compound (acceptor)14---[2]
S. cerevisiae TKThis compound & LiHPA--1.24.2[3]
Aspergillus japonicus Glycerol OxidaseThis compound52.871.3 µmol/min/mg--[4]

Note: The specific activity and kinetic parameters can vary depending on the enzyme variant, purity, and assay conditions.

Experimental Protocol: Synthesis of L-Erythrulose from this compound using Transketolase

This protocol describes the one-substrate reaction where transketolase catalyzes the condensation of two this compound molecules to form L-erythrulose.[5]

Materials:

  • Recombinant Transketolase (e.g., from E. coli or S. cerevisiae)

  • This compound

  • Thiamine Diphosphate (ThDP)

  • Magnesium Chloride (MgCl₂)

  • Sodium Phosphate Buffer (pH 7.0)

  • Argon gas (optional, for inert atmosphere)[1]

  • NMR tube and spectrometer for analysis

Procedure:

  • Enzyme Preparation: Prepare a solution of transketolase in 5 mM sodium phosphate buffer (pH 7.0).

  • Cofactor Incubation: Incubate the enzyme with 5 mM ThDP and 18 mM MgCl₂ at 25°C for 20 minutes to ensure the formation of the holoenzyme.[5]

  • Reaction Setup: In an NMR tube, add the activated enzyme solution.

  • Substrate Addition: Add this compound to a final concentration of 200 mM.[5]

  • (Optional) Inert Atmosphere: For improved yield and reduced byproduct formation, the reaction can be carried out under an argon atmosphere.[1]

  • Incubation: Incubate the reaction mixture at 25°C.

  • Monitoring the Reaction: Monitor the formation of L-erythrulose over time using ¹H NMR spectroscopy. The reaction is expected to reach equilibrium.[5]

Experimental Workflow: L-Erythrulose Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme Transketolase Solution incubation Incubate 25°C, 20 min enzyme->incubation cofactors ThDP & MgCl₂ cofactors->incubation reaction_mix Reaction Mixture in NMR Tube incubation->reaction_mix This compound Add this compound (200 mM) reaction_mix->this compound Substrate Addition incubation_reaction Incubate 25°C This compound->incubation_reaction nmr ¹H NMR Spectroscopy incubation_reaction->nmr Monitoring product L-Erythrulose nmr->product G cluster_reactants Reactants cluster_products Products This compound This compound (Donor) enzyme Engineered FSA Variant This compound->enzyme aldehyde_acceptor Aldehyde (Acceptor) aldehyde_acceptor->enzyme aldol_adduct Chiral Aldol Adduct enzyme->aldol_adduct Stereoselective C-C Bond Formation G cluster_reactants Reactants cluster_enzymes Enzymes cluster_products Products ethylene_glycol Ethylene Glycol alcohol_oxidase Alcohol Oxidase ethylene_glycol->alcohol_oxidase oxygen O₂ oxygen->alcohol_oxidase This compound This compound alcohol_oxidase->this compound h2o2 H₂O₂ alcohol_oxidase->h2o2 catalase Catalase water H₂O catalase->water oxygen_prod O₂ catalase->oxygen_prod h2o2->catalase Decomposition G This compound This compound aldh This compound Dehydrogenase (ALDH) This compound->aldh alod Aldehyde Oxidase (ALOD) This compound->alod glycolate Glycolate aldh->glycolate nadh NAD(P)H + H⁺ aldh->nadh alod->glycolate h2o2_out H₂O₂ alod->h2o2_out nad NAD(P)⁺ nad->aldh h2o_in H₂O h2o_in->aldh h2o_in->alod o2_in O₂ o2_in->alod G formaldehyde 2x Formaldehyde gals This compound Synthase (GALS) formaldehyde->gals This compound This compound gals->this compound reductase Lactaldehyde Reductase This compound->reductase ethylene_glycol Ethylene Glycol reductase->ethylene_glycol nad NAD⁺ reductase->nad nadh NADH + H⁺ nadh->reductase G This compound This compound fsaa D-arabinose-5-phosphate aldolase (FsaA) This compound->fsaa ga3p_in Glyceraldehyde-3-Phosphate ga3p_in->fsaa ara5p D-arabinose-5-phosphate fsaa->ara5p kdsd D-arabinose-5-phosphate isomerase (KdsD) ara5p->kdsd ribu5p D-ribulose-5-phosphate kdsd->ribu5p rpe D-ribulose-5-phosphate 3-epimerase (Rpe) ribu5p->rpe xylu5p D-xylulose-5-phosphate rpe->xylu5p pkt Phosphoketolase (Pkt) xylu5p->pkt acetyl_p Acetyl-Phosphate pkt->acetyl_p ga3p_out Glyceraldehyde-3-Phosphate pkt->ga3p_out Regenerated

References

Application Notes and Protocols for Glycolaldehyde-Mediated Protein Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolaldehyde, the simplest α-hydroxyaldehyde, is a reactive dicarbonyl compound that serves as a precursor to Advanced Glycation End-products (AGEs). Its ability to crosslink proteins is of significant interest in various research and drug development contexts. Unlike more common crosslinkers like glutaraldehyde, this compound possesses a unique latent crosslinking potential. The initial reaction with a primary amine on a protein forms a Schiff base, which then undergoes an Amadori rearrangement to generate a new, reactive aldehyde function. This newly formed aldehyde can then react with another primary amine, leading to the covalent crosslinking of proteins.[1] This two-step mechanism offers potential advantages in controlling the crosslinking process.

These application notes provide a comprehensive overview of the use of this compound for protein crosslinking, including detailed protocols, quantitative data, and visualization of the underlying mechanisms and experimental workflows.

Applications in Research and Drug Development

  • Understanding Disease Pathophysiology: this compound-induced protein crosslinking is a key process in the formation of AGEs, which are implicated in the pathogenesis of various diseases, including diabetes, Alzheimer's disease, and cardiovascular disease.[2] Studying these crosslinking events can provide insights into disease mechanisms.

  • Drug Discovery and Target Validation: The formation of protein-protein interactions can be stabilized and captured using crosslinking agents. This compound can be employed to study protein complexes and to validate drug targets by confirming these interactions.

  • Biomaterial Development: Crosslinking is a fundamental technique for stabilizing protein-based biomaterials. This compound's unique reactivity profile may offer advantages in the controlled fabrication of hydrogels and scaffolds for tissue engineering and drug delivery.

  • Structural Biology: Chemical crosslinking coupled with mass spectrometry (XL-MS) is a powerful tool for elucidating the three-dimensional structure of proteins and protein complexes. This compound can be used to generate distance constraints for computational modeling.

Quantitative Data Summary

The efficiency and nature of protein crosslinking by this compound have been studied, often in comparison to other dicarbonyls like glyoxal. The following table summarizes quantitative data from a study on the modification and crosslinking of Ribonuclease A (RNase A).

AldehydeModification/CrosslinkAmount (mmol/mol of Phenylalanine)Reference
This compoundGlyoxal-lysine dimer1.58 ± 0.02[3]
This compoundGlyoxal-lysine amide2.7 ± 0.1[3]
GlyoxalGlyoxal-lysine dimer2.86 ± 0.04[3]
GlyoxalGlyoxal-lysine amide5.6 ± 0.1[3]

Note: In this study, this compound is noted to be easily oxidized to glyoxal, and the detected crosslinks were glyoxal-derived. However, this compound incubation resulted in highly cross-linked RNase A, whereas glyoxal predominantly led to modified monomeric species.[3][4] A novel this compound-specific lysine-lysine cross-link, putatively assigned as 1-(5-amino-5-carboxypentyl)-4-(5-amino-5-carboxypentyl-amino)pyridinium salt, has also been identified.[3]

Experimental Protocols

Protocol 1: General In Vitro Protein Crosslinking with this compound

This protocol is a general guideline for the in vitro crosslinking of purified proteins using this compound and is adapted from standard aldehyde-based crosslinking procedures. Optimization of parameters such as this compound concentration, protein concentration, reaction time, and temperature is recommended for each specific application.

Materials:

  • Purified protein of interest

  • This compound solution (freshly prepared)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or HEPES buffer, pH 7.5-8.0. Avoid amine-containing buffers like Tris.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • SDS-PAGE loading buffer

  • Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) apparatus

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Sample Preparation:

    • Dissolve the purified protein in the chosen reaction buffer to the desired concentration (e.g., 1 mg/mL).

    • Ensure the buffer is free of primary amines.

  • Crosslinking Reaction:

    • Prepare a fresh stock solution of this compound in the reaction buffer.

    • Add the this compound solution to the protein solution to achieve the desired final concentration (e.g., 10-100 mM). The optimal concentration should be determined empirically.

    • Incubate the reaction mixture at room temperature or 37°C for a specified period (e.g., 30 minutes to several hours). The reaction time will influence the extent of crosslinking.

  • Quenching the Reaction:

    • To terminate the crosslinking reaction, add the quenching solution to a final concentration of 50-100 mM.[5]

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted this compound is quenched.

  • Analysis by SDS-PAGE:

    • Mix the quenched reaction mixture with SDS-PAGE loading buffer.

    • Heat the samples at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel along with an uncrosslinked protein control and molecular weight markers.

    • Run the gel according to standard procedures.

    • Stain the gel to visualize the protein bands. Crosslinked proteins will appear as higher molecular weight bands (dimers, trimers, etc.) compared to the monomeric uncrosslinked control.[1]

Protocol 2: Analysis of this compound-Crosslinked Proteins by Mass Spectrometry (XL-MS)

This protocol outlines the general steps for identifying this compound-induced crosslinks in proteins using mass spectrometry.

Materials:

  • This compound-crosslinked protein sample (from Protocol 1)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (or other suitable protease)

  • Formic acid

  • Acetonitrile

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Crosslinking analysis software

Procedure:

  • Sample Preparation and Digestion:

    • Denature the crosslinked protein sample in a buffer containing 8 M urea.

    • Reduce the disulfide bonds by adding DTT and incubating.

    • Alkylate the free cysteine residues with IAA.

    • Dilute the sample to reduce the urea concentration to less than 2 M.

    • Digest the protein with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the digested peptide mixture with formic acid.

    • Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

  • Data Analysis:

    • Use specialized crosslinking software to search the acquired MS/MS data against the protein sequence database.

    • The software will identify the crosslinked peptides based on their specific fragmentation patterns and mass shifts.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

This compound is a precursor to AGEs, which can induce apoptosis through the Receptor for Advanced Glycation End products (RAGE) signaling pathway.[2] This pathway involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[2][6]

Glycolaldehyde_Apoptosis_Pathway This compound This compound AGEs Advanced Glycation End-products (AGEs) This compound->AGEs + Protein Protein Protein RAGE RAGE Receptor AGEs->RAGE Binds to ROS Reactive Oxygen Species (ROS) RAGE->ROS Activation leads to Mitochondria Mitochondria ROS->Mitochondria Induces Dysfunction Bax Bax Mitochondria->Bax Upregulation Bcl2 Bcl-2 Mitochondria->Bcl2 Downregulation CytochromeC Cytochrome c Bax->CytochromeC Promotes Release Bcl2->CytochromeC Inhibits Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: AGE-induced apoptotic signaling pathway.

Experimental Workflow for this compound Protein Crosslinking

The following diagram illustrates the general workflow for crosslinking proteins with this compound and subsequent analysis.

Crosslinking_Workflow Start Start: Purified Protein Preparation Sample Preparation (Amine-free buffer) Start->Preparation Crosslinking Add this compound Incubate Preparation->Crosslinking Quenching Quench Reaction (Tris or Glycine) Crosslinking->Quenching Analysis Analysis Quenching->Analysis SDSPAGE SDS-PAGE Analysis->SDSPAGE Qualitative MassSpec Mass Spectrometry (XL-MS) Analysis->MassSpec Quantitative/ Structural End End: Characterized Crosslinked Protein SDSPAGE->End MassSpec->End

Caption: this compound protein crosslinking workflow.

Logical Relationship of this compound's Latent Crosslinking Mechanism

This diagram illustrates the two-step mechanism of protein crosslinking by this compound.

Latent_Crosslinking_Mechanism This compound This compound (R-CHO) SchiffBase Schiff Base (R-CH=N-P1) This compound->SchiffBase + Protein 1 Protein1 Protein 1 (with -NH2) Amadori Amadori Product (New Aldehyde) SchiffBase->Amadori Amadori Rearrangement Crosslink Crosslinked Protein (P1-N=CH-R'-CH=N-P2) Amadori->Crosslink + Protein 2 Protein2 Protein 2 (with -NH2)

References

Synthesis of Ribose Aminooxazoline from Glycolaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ribose aminooxazoline (RAO), a crucial intermediate in prebiotic RNA synthesis, starting from glycolaldehyde. The synthesis is a two-step process involving the initial formation of 2-aminooxazole from this compound and cyanamide, followed by the diastereoselective addition of glyceraldehyde to yield a mixture of pentose aminooxazolines, from which the desired ribose isomer can be isolated. This methodology is of significant interest to researchers in the fields of prebiotic chemistry, RNA world hypothesis, and for the development of novel nucleotide-based therapeutics. The protocols provided herein are based on seminal works in the field and are intended to serve as a comprehensive guide for the successful synthesis and purification of ribose aminooxazoline.

Introduction

The synthesis of ribonucleotides is a cornerstone of research into the origins of life and the RNA world hypothesis. Ribose aminooxazoline has been identified as a key stable intermediate that circumvents the problematic direct glycosylation of nucleobases with ribose. The synthesis pathway starting from simple C2 and C3 sugars, such as this compound and glyceraldehyde, provides a prebiotically plausible route to this important molecule.[1][2] The overall process is facilitated by inorganic phosphate, which acts as a buffer and catalyst, and the desired ribose stereoisomer can be selectively crystallized from the reaction mixture due to its lower solubility compared to its epimers.[1][3]

Data Presentation

The synthesis of ribose aminooxazoline from this compound proceeds in two main stages. The following tables summarize the key quantitative data associated with each stage, including typical yields of intermediates and the final product stereoisomers.

Table 1: Synthesis of 2-Aminooxazole from this compound and Cyanamide

ParameterValueReference
Starting MaterialsThis compound, Cyanamide[4][5]
SolventWater[2]
Catalyst/Buffer1 M Inorganic Phosphate (pH 7.0)[4]
TemperatureAmbient[2]
Yield of 2-Aminooxazole>80%[4][6]

Table 2: Synthesis of Pentose Aminooxazolines from 2-Aminooxazole and Glyceraldehyde

ParameterValueReference
Starting Materials2-Aminooxazole, Glyceraldehyde[1]
SolventWater[2]
Product StereoisomersRibose aminooxazoline (RAO), Arabinose aminooxazoline (AAO), Xylose aminooxazoline (XAO), Lyxose aminooxazoline (LAO)[1]
Yield of Ribose aminooxazoline (RAO)~30-44%[1][7]
Yield of Arabinose aminooxazoline (AAO)~30-40%[1][7]
Purification Method for RAOSelective Crystallization[1][3]

Experimental Protocols

The following are detailed protocols for the synthesis of ribose aminooxazoline from this compound.

Protocol 1: Synthesis of 2-Aminooxazole

This protocol describes the formation of the key intermediate, 2-aminooxazole, from this compound and cyanamide.

Materials:

  • This compound

  • Cyanamide

  • Sodium phosphate buffer (1 M, pH 7.0)

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 1 M sodium phosphate buffer solution and adjust the pH to 7.0.

  • In a reaction vessel, dissolve this compound and cyanamide in the 1 M phosphate buffer. A typical starting concentration is 50 mM for each reactant.[8]

  • Stir the reaction mixture at ambient temperature.

  • The reaction progress can be monitored by 1H NMR spectroscopy.[4]

  • Upon completion, the 2-aminooxazole solution can be used directly in the next step or purified. Due to its volatility, it can be purified by sublimation.[7]

Protocol 2: Synthesis of Ribose Aminooxazoline (RAO)

This protocol details the reaction of 2-aminooxazole with glyceraldehyde to form a mixture of pentose aminooxazolines, followed by the isolation of RAO.

Materials:

  • Solution of 2-aminooxazole (from Protocol 1)

  • Glyceraldehyde

  • Deionized water

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To the aqueous solution of 2-aminooxazole, add an equimolar amount of glyceraldehyde.

  • Stir the reaction mixture at ambient temperature. The reaction leads to the formation of four main pentose aminooxazoline stereoisomers: ribose, arabinose, xylose, and lyxose.[1]

  • Allow the reaction mixture to stand, or concentrate it slowly by evaporation, to induce crystallization.

  • Ribose aminooxazoline, being the least soluble of the major stereoisomers, will selectively crystallize out of the solution.[1][3]

  • Collect the crystalline product by filtration.

  • Wash the crystals with a minimal amount of cold water to remove soluble impurities.

  • Dry the crystals under vacuum to obtain pure ribose aminooxazoline.

Visualizations

Signaling Pathway Diagram

Synthesis_Pathway This compound This compound TwoAminooxazole 2-Aminooxazole This compound->TwoAminooxazole + Cyanamide (Phosphate Buffer, pH 7) Cyanamide Cyanamide RAO_mixture Mixture of Pentose Aminooxazolines (Ribo, Arabino, Xylo, Lyxo) TwoAminooxazole->RAO_mixture + Glyceraldehyde Glyceraldehyde Glyceraldehyde RAO Ribose Aminooxazoline (RAO) RAO_mixture->RAO Selective Crystallization

Caption: Reaction pathway for the synthesis of Ribose Aminooxazoline.

Experimental Workflow Diagram

Experimental_Workflow start Start step1 Step 1: Synthesize 2-Aminooxazole - Mix this compound and Cyanamide - Add 1M Phosphate Buffer (pH 7) - Stir at ambient temperature start->step1 step2 Step 2: Synthesize Pentose Aminooxazolines - Add Glyceraldehyde to 2-Aminooxazole solution - Stir at ambient temperature step1->step2 step3 Step 3: Isolate Ribose Aminooxazoline - Induce crystallization (evaporation) - Filter to collect crystals - Wash with cold water - Dry under vacuum step2->step3 end Pure Ribose Aminooxazoline step3->end

References

Glycolaldehyde: A Versatile C2 Platform Chemical in Modern Biorefineries

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Glycolaldehyde, the simplest sugar molecule, is emerging as a pivotal C2 platform chemical in the landscape of sustainable biorefineries. Its production from renewable biomass sources and subsequent conversion into a wide array of value-added chemicals positions it as a key building block for a bio-based economy. This document provides detailed application notes, experimental protocols, and pathway visualizations for the production and utilization of this compound, intended for professionals in research, chemical synthesis, and drug development.

Production of this compound from Renewable Feedstocks

This compound can be efficiently produced from various biomass sources through several catalytic and biological pathways. The choice of feedstock and conversion method influences the yield and purity of the final product.

Data Presentation: Production Yields

The following table summarizes the reported yields of this compound from different biomass feedstocks and production methods.

FeedstockProduction MethodCatalyst/BiocatalystTemperature (°C)PressureYield (%)Reference
GlucoseThermal Cracking-515Atmosphericup to 74[1][2]
FormaldehydeHydroformylationRhodium-based90-120800-1200 psiHigh selectivity[3]
GlycerolElectrooxidationAu/CNTRoom Temp.AtmosphericHigh selectivity[4]
XyloseMetabolic EngineeringE. coli37Atmospheric-[5][6]
Experimental Protocols: Production Methods

This protocol describes the production of this compound from an aqueous glucose solution using a fluidized bed reactor.[1][2]

Materials:

  • Aqueous glucose solution (20 wt%)

  • Fluidized bed reactor with glass beads

  • Nitrogen gas supply

  • Condensation system for product collection

  • Analytical equipment (GC-MS or HPLC) for quantification[7][8][9][10]

Procedure:

  • Preheat the fluidized bed reactor containing glass beads to 515 °C under a continuous flow of nitrogen gas.

  • Introduce the 20 wt% aqueous glucose solution into the reactor via a spray nozzle.

  • The vaporized products are carried by the nitrogen stream out of the reactor and into a condensation system to collect the liquid product.

  • Maintain a continuous operation for the desired duration.

  • Analyze the collected liquid product for this compound concentration and yield using a validated GC-MS or HPLC method.

This protocol outlines the synthesis of this compound from formaldehyde via a rhodium-catalyzed hydroformylation reaction.[3][11]

Materials:

  • Formaldehyde source (e.g., paraformaldehyde)

  • Carbon monoxide (CO) and hydrogen (H₂) gas mixture (1:1)

  • Rhodium-based catalyst (e.g., RhCl(CO)(PPh₃)₂)

  • Amide solvent (e.g., N,N-dimethylacetamide)

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with the amide solvent and the rhodium-based catalyst.

  • Add the formaldehyde source to the reactor.

  • Pressurize the reactor with the CO/H₂ gas mixture to 800-1200 psi.

  • Heat the reactor to a temperature between 90 °C and 120 °C while stirring.

  • Maintain the reaction conditions for the specified duration.

  • After cooling and depressurizing the reactor, extract the this compound from the reaction mixture.

  • Quantify the yield of this compound using an appropriate analytical method.

Conversion of this compound to Value-Added Chemicals

This compound's reactivity makes it an excellent precursor for a variety of valuable chemicals, including diols, amines, and heterocyclic compounds.

Data Presentation: Conversion Yields

The following table summarizes the yields of various value-added chemicals derived from this compound.

ProductConversion MethodCatalystTemperature (°C)PressureYield (%)Reference
Ethylene GlycolCatalytic HydrogenationRuthenium-based100-150800 psig>99 (conversion), ~93 (selectivity)[12]
EthylaminesReductive AminationPd/C10075 bar H₂up to +90[13][14]
2,3-DihydrofuransThree-component reactionSc(OTf)₃ or Ni(ClO₄)₂·6H₂OVariesAtmosphericGood yields[15][16]
Acetyl-CoAMetabolic EngineeringE. coli37Atmospheric-[17][18][19]
Experimental Protocols: Conversion Methods

This protocol details the conversion of this compound to ethylene glycol using a homogeneous ruthenium catalyst.[12]

Materials:

  • This compound solution

  • Homogeneous ruthenium catalyst (e.g., tris(tri-paratolylphosphine) ruthenium dichloride)

  • Basic promoter (e.g., sodium acetate)

  • Solvent (e.g., methanol)

  • High-pressure hydrogenation reactor

Procedure:

  • In the high-pressure reactor, dissolve this compound and the basic promoter in the solvent.

  • Add the ruthenium catalyst to the solution.

  • Pressurize the reactor with hydrogen gas to approximately 800 psig.

  • Heat the reaction mixture to 100-150 °C with stirring.

  • Maintain the reaction for a sufficient time to achieve high conversion (e.g., 4 hours).

  • Cool the reactor, release the pressure, and analyze the product mixture for ethylene glycol yield and selectivity.

This protocol describes the synthesis of various ethylamines from this compound through catalytic reductive amination.[13][14]

Materials:

  • This compound

  • Amine (e.g., dimethylamine, monomethylamine)

  • Palladium on carbon (Pd/C) catalyst

  • Solvent (e.g., methanol)

  • High-pressure autoclave

Procedure:

  • Combine this compound, the desired amine, and the solvent in the high-pressure autoclave.

  • Add the Pd/C catalyst to the mixture.

  • Pressurize the autoclave with hydrogen gas to 75 bar.

  • Heat the reaction to 100 °C and maintain with stirring for the required reaction time.

  • After cooling and depressurization, filter the catalyst from the reaction mixture.

  • Analyze the product composition to determine the yield of the corresponding ethylamine.

This protocol outlines a three-component reaction for the synthesis of 3-(indol-3-yl)-2,3-dihydrofurans.[15][16]

Materials:

  • This compound diethyl acetal (as a this compound source)

  • Indole

  • 1,3-Dicarbonyl compound

  • Catalyst: Scandium(III) triflate (Sc(OTf)₃) or Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)

  • Solvent: Nitromethane or Acetonitrile

  • Reaction vessel

Procedure:

  • In the reaction vessel, dissolve the indole and the 1,3-dicarbonyl compound in the appropriate solvent (nitromethane for Sc(OTf)₃ or acetonitrile for Ni(ClO₄)₂·6H₂O).

  • Add the this compound diethyl acetal to the mixture.

  • Add the catalyst to initiate the reaction.

  • Stir the reaction mixture at the optimal temperature for the specified duration.

  • Upon completion, quench the reaction and purify the product using standard techniques (e.g., column chromatography).

  • Characterize the synthesized 2,3-dihydrofuran and determine the yield.

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key production and conversion pathways for this compound.

Glycolaldehyde_Production_Pathways cluster_production This compound Production Biomass Biomass (Glucose, Xylose, Glycerol) This compound This compound Biomass->this compound Thermal Cracking / Electrooxidation / Metabolic Engineering Formaldehyde Formaldehyde Formaldehyde->this compound Hydroformylation

Caption: Overview of major this compound production pathways.

Glycolaldehyde_Conversion_Pathways cluster_conversion This compound Conversion to Value-Added Chemicals This compound This compound EthyleneGlycol Ethylene Glycol This compound->EthyleneGlycol Catalytic Hydrogenation Ethylamines Ethylamines This compound->Ethylamines Reductive Amination Dihydrofurans 2,3-Dihydrofurans This compound->Dihydrofurans Three-component Reaction AcetylCoA Acetyl-CoA This compound->AcetylCoA Metabolic Engineering

Caption: Key conversion pathways of this compound.

Metabolic_Pathway_Glycolaldehyde_to_AcetylCoA Metabolic Pathway: this compound to Acetyl-CoA in E. coli This compound This compound Glycolate Glycolate This compound->Glycolate Aldehyde Dehydrogenase Glyoxylate Glyoxylate Glycolate->Glyoxylate Glycolate Oxidase Malate Malate Glyoxylate->Malate Malate Synthase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase AcetylCoA Acetyl-CoA Oxaloacetate->AcetylCoA ...TCA Cycle...

Caption: Simplified metabolic pathway from this compound to Acetyl-CoA.

Experimental_Workflow_Thermal_Cracking Experimental Workflow: Thermal Cracking of Glucose start Start: Prepare 20 wt% Glucose Solution spray Spray Glucose Solution start->spray reactor Fluidized Bed Reactor (515 °C, N₂ flow) vaporization Vaporization & Cracking reactor->vaporization spray->reactor condensation Condensation System vaporization->condensation collection Collect Liquid Product condensation->collection analysis Analyze Yield (GC-MS/HPLC) collection->analysis end End analysis->end

References

Troubleshooting & Optimization

Glycolaldehyde Synthesis and Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glycolaldehyde synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their experimental work. Below you will find troubleshooting guides and frequently asked questions to address specific issues in a practical, question-and-answer format.

Synthesis Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, focusing on the prevalent methods of hydroformylation of formaldehyde and oxidation of ethylene glycol.

Hydroformylation of Formaldehyde

Q1: My hydroformylation reaction is showing low yield and/or selectivity for this compound. What are the likely causes and how can I improve it?

A1: Low yield or selectivity in the hydroformylation of formaldehyde is a frequent issue. The primary causes and troubleshooting steps are outlined below:

  • Catalyst Deactivation: The rhodium-based catalysts typically used are susceptible to deactivation.

    • Symptom: The reaction rate slows down significantly over time, or the catalyst solution changes color (e.g., turns black), indicating the formation of inactive rhodium clusters.[1]

    • Cause:

      • Ligand Degradation: Phosphine ligands can be oxidized by peroxide impurities in the formaldehyde feed.[1]

      • Cluster Formation: The active monomeric rhodium species can aggregate into inactive clusters.[2]

      • By-product Inhibition: High concentrations of the this compound product can inhibit the catalyst.[3]

    • Solution:

      • Ensure the formaldehyde and syngas (CO/H₂) feeds are free of impurities like peroxides and sulfur compounds.

      • Optimize the ligand-to-rhodium ratio; an excess of ligand can help stabilize the active catalyst.

      • Consider a continuous process where the product is removed as it is formed to avoid inhibition.[3]

      • If deactivation is observed, catalyst regeneration protocols may be necessary, which can involve treating the catalyst with an oxidizing agent followed by a reducing agent.[1]

  • Side Reactions: Several side reactions can compete with the desired formation of this compound.

    • Symptom: Analysis of the reaction mixture shows significant amounts of methanol, higher molecular weight compounds, or alkanes.

    • Cause:

      • Hydrogenation: Formaldehyde can be hydrogenated to methanol, or the alkene substrate can be hydrogenated to the corresponding alkane.[1]

      • Aldol Condensation/Formose Reaction: this compound can self-condense or react with formaldehyde to form larger sugars and byproducts.[1][4]

    • Solution:

      • Adjust Reaction Conditions: Lowering the reaction temperature can disfavor the hydrogenation side reaction.[1] Higher carbon monoxide partial pressure can also suppress unwanted side reactions and improve selectivity for the linear aldehyde product.[5]

      • Control pH: The formose reaction is catalyzed by base.[4] Ensure the reaction medium is not basic, unless this chemistry is intended.

      • Ligand Choice: The choice of phosphine ligand can significantly influence selectivity. Bulky ligands can sterically hinder side reactions.[1]

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Troubleshooting Low Yield in Hydroformylation cluster_symptoms Identify Symptoms cluster_causes Diagnose Cause cluster_solutions Implement Solutions start Low this compound Yield symptom1 Slow Reaction Rate / Catalyst Color Change start->symptom1 symptom2 Presence of Methanol / Higher MW Byproducts start->symptom2 cause1 Catalyst Deactivation symptom1->cause1 cause2 Side Reactions (Hydrogenation, Aldol Condensation) symptom2->cause2 solution1a Purify Reactants (Remove Peroxides) cause1->solution1a solution1b Optimize Ligand:Rh Ratio cause1->solution1b solution1c Continuous Product Removal cause1->solution1c solution2a Adjust T and P(CO)/P(H2) cause2->solution2a solution2b Control pH cause2->solution2b solution2c Select Bulky Ligand cause2->solution2c

Caption: Troubleshooting workflow for low this compound yield.

Oxidation of Ethylene Glycol

Q2: I am synthesizing this compound by oxidizing ethylene glycol, but the purity is low. How can I minimize byproduct formation?

A2: The main challenge in this synthesis is over-oxidation.

  • Symptom: The product mixture contains significant amounts of glyoxal, glyoxylic acid, and/or oxalic acid.

  • Cause: this compound is more susceptible to oxidation than the starting material, ethylene glycol.

  • Solution:

    • Use a Selective Catalyst: Enzymatic methods, using alcohol oxidase and catalase, can provide very high selectivity to this compound with minimal byproduct formation.[6] The catalase is crucial for decomposing the hydrogen peroxide byproduct, which can otherwise participate in non-selective oxidation.

    • Control Reaction Conditions:

      • pH: The optimal pH for the oxidation of ethylene glycol to this compound can be different from the optimal pH for the oxidation of this compound to glyoxal. For instance, with alcohol oxidase from Candida sp., the optimal pH for ethylene glycol oxidation is around 8.5, while for this compound oxidation it is 5.5.[7] Running the reaction at a pH that favors the first oxidation step can improve selectivity.

      • Temperature: Lowering the reaction temperature can help control the reaction rate and prevent over-oxidation.

    • Limit Conversion: To maximize this compound purity, it may be necessary to stop the reaction at a lower ethylene glycol conversion, before significant amounts of byproducts have formed. The unreacted ethylene glycol can then be separated and recycled.

Purification Troubleshooting Guide

Purification of the highly reactive and polar this compound from complex reaction mixtures is a significant challenge.

Q3: I am struggling to separate this compound from the reaction solvent and catalyst after hydroformylation. What is an effective purification strategy?

A3: Standard distillation is often not feasible due to the high boiling point of this compound and the thermal sensitivity of the rhodium catalyst.[8] Liquid-liquid extraction is a more suitable method.

  • Aqueous Extraction Protocol:

    • After the reaction, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Add deionized water to the funnel. The volume ratio of the organic reaction mixture to the aqueous phase is a critical parameter to optimize. Ratios between 1:1 and 5:1 have been reported.[8] A good starting point is a 2:1 organic to aqueous ratio.

    • Shake the funnel vigorously to ensure thorough mixing of the two phases, venting frequently.

    • Allow the layers to separate. The aqueous layer will contain the this compound, while the organic layer will retain the rhodium catalyst and the bulk of the organic solvent.[8]

    • Drain the lower aqueous layer.

    • To maximize recovery, the organic layer can be extracted again with fresh water.

    • The catalyst-containing organic phase can be recycled back into the reactor.

  • Bisulfite Adduct Formation for High Purity: For very high purity, especially to remove other aldehydic impurities, forming a bisulfite adduct is an excellent method.[9][10]

    • Dissolve the crude product in a water-miscible solvent like THF or methanol.

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. The this compound will form a water-soluble adduct.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate) to remove non-aldehydic organic impurities.

    • Separate the aqueous layer containing the adduct.

    • To recover the this compound, add a base (e.g., sodium bicarbonate or sodium hydroxide solution) to the aqueous layer until the solution is basic. This will reverse the reaction.

    • Extract the liberated this compound into an organic solvent.[9]

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This compound Purification Workflow start Crude Reaction Mixture (this compound, Catalyst, Solvent) extraction Liquid-Liquid Extraction with Water start->extraction organic_phase Organic Phase (Catalyst, Solvent) extraction->organic_phase Separation aqueous_phase Aqueous Phase (this compound) extraction->aqueous_phase Separation recycle Recycle Catalyst organic_phase->recycle optional_purification Further Purification Needed? aqueous_phase->optional_purification bisulfite Bisulfite Adduct Formation optional_purification->bisulfite Yes end Purified this compound optional_purification->end No recover Basification & Extraction bisulfite->recover final_product High-Purity this compound recover->final_product

Caption: Workflow for this compound purification.

Q4: I am trying to purify this compound using silica gel column chromatography, but I'm getting poor recovery and new spots on my TLC.

A4: This is a common problem when purifying aldehydes on silica gel.

  • Cause: Silica gel is acidic and can catalyze the formation of acetals or hemiacetals if an alcohol (like methanol or ethanol) is used as a solvent in the eluent.[11] Aldehydes can also be sensitive and may degrade on the acidic silica surface.

  • Solution:

    • Solvent System: Use a non-alcoholic solvent system. A mixture of hexanes and ethyl acetate is a good starting point.

    • Deactivate Silica: Add a small amount of triethylamine (~0.1-1%) to your eluent. This will neutralize the acidic sites on the silica gel and prevent degradation of the aldehyde.[11]

    • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica.[11]

    • TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems (and with/without triethylamine) to find the optimal conditions for separation. An Rf value of ~0.3 for your product usually provides good separation.[11]

Analytical Troubleshooting Guide

Accurate analysis of this compound is essential for monitoring reaction progress and determining purity.

Q5: My GC-MS analysis of this compound is giving broad, tailing peaks and poor reproducibility. How can I improve my method?

A5: this compound is a polar and reactive molecule, which can make GC analysis challenging.

  • Cause:

    • Poor Volatility/Adsorption: The hydroxyl and aldehyde groups can interact strongly with the stationary phase or active sites in the GC system, leading to peak tailing.

    • Thermal Instability: this compound can degrade or polymerize in the hot injector port.

    • Complex Matrix: In crude samples, co-elution with other polar byproducts can interfere with quantification.[12]

  • Solution:

    • Column Choice: Use a column designed for polar analytes. A free-fatty acid polyethylene glycol (FFAP) stationary phase has been shown to be effective.[13][14]

    • Sample Preparation: Dilute the sample in a suitable solvent like acetonitrile. This minimizes matrix effects and prevents overloading the column.[13]

    • GC Parameters:

      • Injector Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization to minimize thermal degradation.

      • Oven Program: Start with a low initial oven temperature (e.g., 40-80°C) to ensure good peak shape for volatile components. A temperature ramp will then elute the this compound.[13][15]

      • Split Ratio: Use a high split ratio (e.g., 50:1) to introduce a smaller amount of sample onto the column, which can improve peak shape.[13]

    • Derivatization: While direct injection is possible, derivatization of the hydroxyl and/or aldehyde group to a less polar, more volatile species can significantly improve chromatography. This is a common strategy for analyzing sugars and related compounds.

Q6: I'm using HPLC with a Refractive Index Detector (RID) and my baseline is very unstable.

A6: RID detectors are notoriously sensitive to changes in the mobile phase composition and temperature, leading to baseline drift.[16]

  • Cause:

    • Temperature Fluctuations: Even small changes in ambient temperature can affect the refractive index of the mobile phase, causing the baseline to drift.

    • Mobile Phase Inconsistency: Poorly mixed mobile phase, solvent evaporation, or dissolved gases can cause baseline instability.[16]

    • Contaminated Reference Cell: If the reference cell of the detector is not properly flushed with the current mobile phase, a drifting baseline will result.[16]

  • Solution:

    • Temperature Control: Use a column oven and ensure the detector is in a temperature-stable environment. Insulating the mobile phase lines can also help.[16]

    • Mobile Phase Preparation: Thoroughly degas the mobile phase using an inline degasser or by sparging with helium. Ensure solvent reservoirs are covered to prevent evaporation and changes in composition.[16]

    • System Equilibration: Allow the HPLC system to equilibrate for an extended period (at least 30-60 minutes) with the mobile phase flowing through it before starting any analysis.

    • Flush Reference Cell: Regularly flush the detector's reference cell with fresh mobile phase according to the manufacturer's instructions. This is a critical step for stable operation.[16]

Quantitative Data Summary

The following tables provide a summary of quantitative data from various synthesis and analysis protocols for this compound.

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialCatalyst/ReagentConditionsConversion (%)Selectivity (%)Yield (%)Reference
HydroformylationFormaldehydeRhodium / Fluorophosphite ligand75-135°C, H₂/CO78.399.2~77.7[US7301054B1]
HydroformylationFormaldehydeRhodium-ligand complex100°C, 150 kg/cm ²>81>90>72.9[17]
Enzymatic OxidationEthylene Glycol (1.0 M)Alcohol Oxidase / CatalasepH 9.0, 2°C~97>99~97[6]
Hydrogenation to EGThis compoundRu catalyst120°C, 20 kg/cm ² H₂9089 (to Ethylene Glycol)80 (to Ethylene Glycol)[17]

Table 2: Analytical Method Performance for this compound Quantification

Analytical MethodParameterValueReference
GC-MSLimit of Detection (LOD)0.104 g/L[13][14]
Limit of Quantification (LOQ)0.315 g/L[13][14]
Precision (RSD)< 4%[13][14]
Accuracy> 90%[13][14]
Run Time5.3 min[13][14]
HPLC-RID-(Performance is highly dependent on specific method and instrument conditions)[16]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Aqueous Solution

This protocol is adapted from a validated method.[13][14]

  • Sample Preparation: Dilute the aqueous sample 100-fold in acetonitrile. For example, add 100 µL of the sample to a 10 mL volumetric flask and bring to volume with acetonitrile. If using an internal standard, add it at this stage.

  • GC-MS System:

    • Column: Agilent CP-Volamine (30 m x 0.32 mm) or equivalent FFAP column.[15]

    • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).

    • Injector: Split mode (50:1 ratio).

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 80°C (hold for a suitable time if needed).

    • Temperature Ramp: Increase to 220°C at a rate of 60°C/min.

    • Final Hold: Hold at 220°C for a sufficient time to elute all components.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for this compound (e.g., m/z 31, 60).

  • Quantification: Prepare a calibration curve using this compound standards treated with the same sample preparation procedure.

References

Technical Support Center: Optimizing Glycolaldehyde Yield in the Formose Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of glycolaldehyde during the formose reaction.

Troubleshooting Guide

Low or inconsistent this compound yield is a common issue in the formose reaction. The following table outlines potential causes and recommended solutions to address these challenges.

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield Suboptimal pH: The reaction may be too acidic or too alkaline, favoring side reactions.Adjust the pH of the reaction mixture. For some catalysts like fumed silica, alkaline pHs (e.g., 9.3) can increase the conversion of ethylene glycol to glyceraldehyde, which is a subsequent step after this compound formation, thus indirectly indicating conditions favorable for this compound consumption and therefore its prior formation.[1][2] For ribose synthesis from this compound, higher pH was also found to be more efficient.[3]
Incorrect Temperature: The temperature may be too high or too low, affecting reaction kinetics and selectivity.Optimize the reaction temperature. For example, a process using a zeolite catalyst operates at approximately 94°C.[4]
Catalyst Inefficiency or Inactivity: The chosen catalyst may not be optimal, or it may have lost its activity.Screen different catalysts. Fumed silica has been shown to be more effective than montmorillonite in some cases.[1] Zeolites (e.g., zeolite X, zeolite A) are also viable catalysts.[4] Consider using thiazolium salts immobilized on solid supports.[3]
Inhibition by Side Products: Accumulation of byproducts, such as those from the Cannizzaro reaction (formic acid and methanol), can inhibit the desired reaction pathway.[5]Carefully control reaction conditions to minimize the Cannizzaro reaction, which is favored under strongly alkaline conditions.[5] The use of certain catalysts can also help steer the reaction away from unwanted side products.
Formation of Complex Sugar Mixtures Prolonged Reaction Time: Allowing the reaction to proceed for too long will lead to the conversion of this compound into larger sugars (trioses, tetroses, etc.).[3]Monitor the reaction progress closely and quench it at the optimal time for peak this compound concentration. Analytical techniques like HPLC or GC-MS can be used for monitoring.[6][7][8]
Autocatalysis: this compound itself acts as a catalyst for the formation of larger sugars.[5][9]Control the concentration of this compound if it is used as a co-catalyst. In reactions starting from formaldehyde, quenching the reaction at an early stage is crucial.
Inconsistent Results Variability in Reagent Quality: Impurities in formaldehyde or other reagents can affect the reaction.Use high-purity reagents. It is known that even trace amounts of this compound (as low as 3 ppm) can initiate the reaction.[5]
Poor Control of Reaction Parameters: Fluctuations in pH, temperature, or mixing can lead to inconsistent outcomes.Implement strict control over all reaction parameters. Use buffered solutions to maintain a stable pH.[10] Ensure uniform heating and stirring.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the formose reaction?

A1: this compound is a key intermediate and an autocatalyst in the formose reaction.[5][9][11] The reaction is initiated by the slow dimerization of two formaldehyde molecules to form this compound.[5][12] This initial this compound molecule then catalyzes the condensation of more formaldehyde molecules, leading to the formation of larger sugars in an autocatalytic cycle.[5][13]

Q2: How does pH affect the yield of this compound?

A2: The pH of the reaction medium is a critical parameter that significantly influences the selectivity of the formose reaction.[1] In studies using catalysts like fumed silica, increasing the pH from neutral to alkaline (e.g., 7.6 to 9.3) was found to increase the conversion of ethylene glycol to glyceraldehyde, a downstream product of this compound.[1][2] This suggests that alkaline conditions can favor the overall pathway that includes this compound formation. However, highly alkaline conditions can also promote the competing Cannizzaro reaction, which consumes formaldehyde and produces formate and methanol.[5] Therefore, optimizing the pH is crucial for maximizing this compound yield.

Q3: What are the most effective catalysts for improving this compound yield?

A3: Several types of catalysts have been investigated for the formose reaction. Heterogeneous catalysts like fumed silica and zeolites (such as zeolite X, zeolite A, and mordenite) have shown promise.[1][3][4] Fumed silica has been reported to be more efficient than montmorillonite.[1] Thiazolium salts, either in solution or immobilized on solid supports, can also catalyze the condensation of formaldehyde.[3] The choice of catalyst will depend on the specific reaction conditions and desired outcome.

Q4: What are the main side reactions to be aware of when trying to produce this compound?

A4: The primary side reaction of concern is the Cannizzaro reaction, where formaldehyde disproportionates into methanol and formate under alkaline conditions.[5] This reaction consumes the starting material and does not contribute to sugar formation. Additionally, as the formose reaction progresses, this compound is consumed to form a complex mixture of higher-order sugars, including trioses, tetroses, pentoses, and hexoses.[3][14] Retro-aldol reactions can also occur, leading to the degradation of larger sugars.[3]

Q5: How can I accurately quantify the yield of this compound in my reaction mixture?

A5: Quantifying this compound in a complex formose reaction mixture can be challenging due to the presence of numerous other sugars and polar compounds.[15] Common analytical methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires derivatization of the analytes. A validated GC-MS method for quantifying this compound in aqueous solutions has been developed.[6][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection after derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH), is a widely used technique.[3][7] However, this method can be complicated by issues like peak multiplicity.[15]

Experimental Protocols

General Protocol for Formose Reaction using Fumed Silica Catalyst

This protocol is adapted from studies investigating the effect of pH on the formose reaction.[1]

  • Reactor Setup: Place a known volume of formaldehyde solution in a temperature-controlled reaction vessel equipped with a stirrer and a condenser.

  • Catalyst Addition: Add the fumed silica catalyst to the formaldehyde solution.

  • pH Adjustment: Adjust the initial pH of the mixture to the desired value (e.g., between 7.6 and 9.3) using a suitable base (e.g., NaOH).

  • Reaction Conditions: Heat the mixture to the target temperature (e.g., 55-65°C) while stirring continuously.[1] Maintain a continuous flow of an inert gas, such as nitrogen, into the flask.[1]

  • Sampling: At regular intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately stop the reaction in the collected samples by acidifying them with a solution of hydrochloric acid (e.g., 6M HCl).[1]

  • Sample Preparation for Analysis:

    • Dry the acidified sample, for instance, using a rotary evaporator.

    • Dissolve the resulting solid in a suitable solvent like methanol.

    • Centrifuge the solution to remove the catalyst and any precipitated salts.

  • Analysis: Analyze the supernatant for this compound content using a suitable analytical method like GC-MS or HPLC.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on the formose reaction, highlighting conditions that influence product formation.

Catalyst Formaldehyde Conc. Co-catalyst/Initiator Temperature (°C) pH Key Findings
Fumed SilicaNot specifiedNone specified55 - 657.6 - 9.3Increasing pH from 7.6 to 9.3 reduces ethylene glycol production and increases its conversion to glyceraldehyde, indicating higher selectivity for the overall sugar formation pathway.[1][2]
MontmorilloniteNot specifiedNone specified55 - 657.5 - 8.7Less effective than fumed silica; at pH 7.5, glyceraldehyde was not observed. At pH around 9 and above, practically no product was observed.[1]
Zeolite (X, A, or mordenite)16 wt% aqueous solutionNone specified~94~11A process for converting formaldehyde to this compound has been described under these conditions.[4]
Ca(OH)₂0.14 MThis compound (0.075 M)Room Temp.Not specifiedUsed in conjunction with zeolitic materials as heterogeneous catalysts.[3]
None (Biocatalytic)Not specifiedNone specifiedNot specifiedNot specifiedAn engineered glyoxylate carboligase showed a substrate affinity of 18 mM for formaldehyde condensation to this compound.[16]
Imidazolium-based Ionic LiquidsNot specifiedNone specifiedNot specifiedBase-freeAchieved a 67.2% total yield of this compound precursor and dihydroxyacetone precursor.[17]

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Yield cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Formaldehyde, Catalyst, Buffer) setup_reactor Setup Reactor (Temperature & pH Control) prep_reagents->setup_reactor initiate_reaction Initiate Reaction (Add Reagents, Start Heating/Stirring) setup_reactor->initiate_reaction monitor_reaction Monitor Reaction (Regular Sampling) initiate_reaction->monitor_reaction quench_reaction Quench Reaction (Acidification) monitor_reaction->quench_reaction prep_samples Prepare Samples (Drying, Reconstitution, Centrifugation) quench_reaction->prep_samples analyze_samples Analyze Samples (GC-MS or HPLC) prep_samples->analyze_samples data_analysis Data Analysis (Quantify Yield & Purity) analyze_samples->data_analysis data_analysis->initiate_reaction Iterate & Optimize

Caption: Workflow for optimizing this compound yield.

formose_pathway Simplified Formose Reaction Pathway HCHO Formaldehyde (C1) GA This compound (C2) HCHO->GA + HCHO (Slow Dimerization) Side_Products Side Products (Cannizzaro, etc.) HCHO->Side_Products High pH GCA Glyceraldehyde (C3) GA->GCA + HCHO Higher_Sugars Higher Sugars (C5, C6...) GA->Higher_Sugars Autocatalysis DHA Dihydroxyacetone (C3) GCA->DHA Isomerization Tetroses Tetroses (C4) DHA->Tetroses + HCHO Tetroses->GA Retro-Aldol (Autocatalysis) Tetroses->Higher_Sugars + HCHO / Aldol Additions

Caption: Key pathways in the formose reaction.

References

Technical Support Center: Stabilizing Glycolaldehyde in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and stabilizing glycolaldehyde in aqueous solutions for experimental use. Below are troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've dissolved this compound dimer in water, but my solution is cloudy. What should I do?

A: A cloudy solution typically indicates either incomplete dissolution of the dimer or the presence of impurities.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: this compound is commercially available as a solid dimer (2,5-dihydroxy-1,4-dioxane) which must hydrolyze to the monomer in solution. This process is not always instantaneous. Vigorously vortex the solution. If cloudiness persists, sonicate the vial for 5-10 minutes.

    • Filtration: If the solution remains cloudy after these steps, it may contain insoluble impurities. Filter the solution through a 0.22 µm syringe filter to remove particulate matter.

    • Prepare Fresh: As a best practice, prepare this compound solutions fresh before use whenever possible.

Q2: A precipitate has formed in my this compound solution upon storage. What is it and how can I prevent it?

A: Precipitate formation is a common sign of this compound polymerization, especially in concentrated solutions or at non-neutral pH.

  • Cause: this compound readily undergoes self-aldol condensation reactions, forming larger oligomers that can precipitate out of solution. This process is accelerated by elevated temperatures and non-neutral pH.

  • Prevention:

    • Temperature: Store stock solutions at low temperatures. For short-term storage (a few days), 2-8°C is recommended. For longer-term storage, aliquot the solution into single-use vials and store at -20°C.

    • pH Control: this compound is most stable at a neutral to slightly acidic pH. At pH > 7.5, it is prone to polymerization and other degradation reactions. While specific buffers are not commonly cited for stabilization alone, preparing the solution in a weakly buffered neutral solution (e.g., a low concentration phosphate buffer at pH 7.0-7.4) may help prevent pH drift.

    • Concentration: Use the lowest feasible concentration for your stock solution, as polymerization is more likely in concentrated solutions.

Q3: My experimental results are inconsistent, and I suspect my this compound solution is the problem. How can I check its integrity?

A: Inconsistent results are often due to the degradation of the this compound stock. In aqueous solution, this compound exists as a dynamic equilibrium of multiple species, and over time, irreversible degradation can occur.

  • Verification Protocol:

    • ¹H NMR Spectroscopy: This is the most direct way to assess your solution. In D₂O, the hydrated monomer of this compound shows characteristic peaks: a triplet around 4.9-5.05 ppm (for the C1 proton) and a doublet around 3.3-3.5 ppm (for the C2 protons).[1][2] The presence of numerous other peaks, especially in the 3.5-4.5 ppm region, indicates the presence of various dimers and oligomers. Comparing the NMR spectrum of a freshly prepared solution to an older one can reveal the extent of degradation.

    • GC-MS Analysis: A validated GC-MS method can be used for quantification. This typically requires dilution of the aqueous sample in a solvent like acetonitrile before injection.[3]

Q4: My reaction has a low yield, and I'm seeing unexpected side products. What reactions could be consuming my this compound?

A: Low yields are often caused by competing side reactions that consume this compound. The specific side reaction is highly dependent on the pH of your experimental conditions.

  • Acidic to Neutral Conditions (pH < 7.5): The primary competing reaction is aldol condensation .[3][4] this compound can react with itself to form tetroses (C4), hexoses (C6), and larger oligomers.[5] This is a significant issue in prebiotic chemistry simulations and can lead to a complex mixture of sugar-like products.

  • Basic/Alkaline Conditions (pH > 7.5): Under strongly basic conditions, this compound can undergo the Cannizzaro reaction .[6] This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of a primary alcohol (ethylene glycol) and one molecule of a carboxylic acid (glycolic acid).[7][8][9] This reaction is a common cause of pH drop in unbuffered basic solutions, as the acidic product neutralizes the base.[6]

Key Degradation and Equilibrium Pathways

The stability of this compound in water is governed by a complex set of equilibria and potential degradation pathways. The following diagrams illustrate these key relationships.

Glycolaldehyde_Equilibrium This compound Aqueous Equilibrium Dimer This compound Dimer (2,5-Dihydroxy-1,4-dioxane) Monomer Monomer (Free Aldehyde) Dimer->Monomer + H₂O (Hydrolysis) Hydrate Hydrated Monomer (gem-diol) Monomer->Hydrate + H₂O (Hydration) Oligomers Higher Order Oligomers (Polymers) Monomer->Oligomers Self-Reaction (Polymerization)

Caption: Equilibrium of this compound species in an aqueous solution.

Degradation_Pathways pH-Dependent Degradation of this compound cluster_conditions GA 2x this compound Condition1 Acidic / Neutral pH (Self-Reaction) Condition2 Strongly Basic pH (Disproportionation) Aldol Aldol Condensation Products (e.g., Tetroses, Hexoses) Cannizzaro Cannizzaro Products (Glycolic Acid + Ethylene Glycol) Condition1->Aldol Forms C-C bonds Condition2->Cannizzaro Redox reaction

Caption: Major degradation pathways for this compound based on solution pH.

Quantitative Data on this compound Stability

The rate of this compound degradation is highly dependent on pH. Acid-catalyzed self-reaction is a dominant pathway at lower pH values.

Table 1: Influence of pH on this compound Reaction Rates

Reactant System pH Range Observed Trend in Rate Constant Primary Reaction Type Reference
This compound + Methylamine 3 - 8 Rate increases significantly with increasing pH Maillard-type Reaction [3][4]
This compound + Glycine 3 - 8 Rate increases significantly with increasing pH Maillard-type Reaction [3][4]

| this compound Self-Reaction | < 7 | Dominant reaction sink at lower pH | Acid-catalyzed Aldol Condensation |[3][4] |

Note: The provided data highlights trends rather than absolute stability, as rates are measured in the presence of other reactants. However, the dominance of the self-reaction at low pH is a key indicator of inherent instability.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous this compound Solution

This protocol describes how to prepare a solution of monomeric this compound from its solid dimer.

Objective: To prepare a ~1 M aqueous stock solution of this compound.

Materials:

  • This compound dimer (CAS 23147-58-2)

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Sterile vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculation: Determine the mass of this compound dimer required. Note that the molecular weight of the dimer (C₄H₈O₄) is 120.10 g/mol . To create a 1 M solution of the monomer (C₂H₄O₂, MW = 60.05 g/mol ), you will dissolve 60.05 g of the dimer in a final volume of 1 L of water, as one mole of dimer yields two moles of monomer upon hydrolysis. Adjust calculations for your desired volume and concentration.

  • Weighing: Accurately weigh the required amount of this compound dimer and place it in a sterile vial.

  • Dissolution: Add the appropriate volume of high-purity water to the vial.

  • Mixing: Tightly cap the vial and vortex at medium speed. The solid may not dissolve immediately.

  • Sonication (Optional but Recommended): Place the vial in a sonicator water bath for 10-15 minutes to aid dissolution.

  • Equilibration (Crucial Step): Allow the solution to stand overnight (at least 12 hours) at room temperature to ensure complete hydrolysis of the dimer and equilibration to the monomeric form.

  • Storage: Use the solution immediately for best results. If storage is necessary, filter through a 0.22 µm filter, dispense into single-use aliquots, and store at -20°C.

Protocol 2: Workflow for Troubleshooting Low Reaction Yields

If you are experiencing low yields in a reaction involving this compound, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow Troubleshooting Low Yields with this compound Start Low Reaction Yield Observed Check_GA Verify this compound Stock Solution Integrity Start->Check_GA Run_NMR Run ¹H NMR on Stock Solution Check_GA->Run_NMR Is solution old or suspect? Check_pH Check Reaction pH Check_GA->Check_pH Solution is fresh Prep_Fresh Prepare Fresh This compound Solution Optimize Optimize Reaction Conditions (Temp, Conc., Time) Prep_Fresh->Optimize Run_NMR->Prep_Fresh Degradation Observed Analyze_Side_Products Analyze Reaction Mixture for Side Products (NMR, LC-MS) Analyze_Side_Products->Optimize pH_Acid pH is Acidic/Neutral: Suspect Aldol Condensation Check_pH->pH_Acid < 7.5 pH_Base pH is Basic: Suspect Cannizzaro Reaction Check_pH->pH_Base > 7.5 pH_Acid->Analyze_Side_Products pH_Base->Analyze_Side_Products

Caption: A decision-making workflow for troubleshooting experiments.

References

Minimizing side reactions in glycolaldehyde-based synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during glycolaldehyde-based synthesis.

Troubleshooting Guides

Issue 1: Formation of Undesired Higher Molecular Weight Products (Self-Condensation)

Q: My reaction is producing a complex mixture of higher molecular weight byproducts, and the yield of my desired product is low. What is happening and how can I prevent it?

A: This is a common issue caused by the aldol condensation (self-condensation) of this compound. This compound, having an alpha-hydrogen, can act as both a nucleophile (as an enolate) and an electrophile, leading to the formation of dimers and higher oligomers.

Troubleshooting Steps:

  • Temperature Control: Elevated temperatures accelerate the rate of aldol condensation. It is crucial to maintain a low reaction temperature.

  • pH Adjustment: Basic conditions promote the formation of the enolate ion, which initiates the aldol reaction. If your protocol allows, consider running the reaction at a neutral or slightly acidic pH.

  • Slow Addition of this compound: Adding this compound slowly to the reaction mixture can help to keep its concentration low at any given time, thus disfavoring the bimolecular self-condensation reaction.

  • Use of a Protecting Group: The most effective way to prevent self-condensation is to protect the aldehyde functional group of this compound as an acetal. This temporarily blocks the reactive aldehyde, preventing it from participating in aldol reactions.

Issue 2: Disproportionation of this compound to Glycolic Acid and Ethylene Glycol

Q: I am observing the formation of glycolic acid and ethylene glycol in my reaction, reducing the yield of my target molecule. What is this side reaction and how can I minimize it?

A: This is due to the Cannizzaro reaction , a disproportionation reaction that occurs with aldehydes lacking alpha-hydrogens in the presence of a strong base. While this compound has alpha-hydrogens, it can still undergo a Cannizzaro-type reaction, especially under harsh basic conditions.

Troubleshooting Steps:

  • Avoid Strong Bases: The Cannizzaro reaction is highly dependent on the concentration of the base. Avoid using strong bases like sodium hydroxide or potassium hydroxide at high concentrations. If a base is necessary, use a weaker base or a lower concentration of a strong base.

  • Control pH: Maintain the pH of the reaction mixture below 10 if possible, as highly alkaline conditions strongly favor the Cannizzaro reaction.

  • Temperature Management: As with many side reactions, lower temperatures can help to reduce the rate of the Cannizzaro reaction.

  • Reaction Time: Prolonged reaction times in the presence of a base can increase the extent of the Cannizzaro reaction. Monitor your reaction progress and work it up as soon as it is complete.

Issue 3: Cleavage of the C-C Bond in My Product or Starting Material

Q: My desired product, which contains a beta-hydroxy aldehyde or a similar motif derived from this compound, appears to be degrading back to smaller molecules. What is causing this?

A: This is likely due to a retro-aldol reaction . The retro-aldol reaction is the reverse of the aldol condensation and involves the cleavage of a carbon-carbon bond, breaking down a larger molecule into smaller aldehydes and/or ketones. This reaction is also typically base-catalyzed.

Troubleshooting Steps:

  • pH Control: The retro-aldol reaction is favored by basic conditions. Maintaining a neutral or slightly acidic pH during your reaction and workup can help to prevent this side reaction.

  • Temperature Moderation: High temperatures can provide the energy needed to overcome the activation barrier for the retro-aldol reaction. Perform your reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Immediate Product Conversion: If the desired product of a this compound reaction is a beta-hydroxy aldehyde that is prone to a retro-aldol reaction, consider converting it to a more stable derivative in situ or immediately after its formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this compound synthesis?

A1: The three most common side reactions are:

  • Aldol Condensation (Self-Condensation): this compound reacts with itself to form dimers and higher oligomers.

  • Cannizzaro Reaction: this compound disproportionates into glycolic acid and ethylene glycol, particularly under strong basic conditions.

  • Retro-Aldol Reaction: Larger molecules formed from this compound break down into smaller carbonyl compounds.

Q2: How can I purify this compound before use to minimize side reactions?

A2: this compound is often supplied as a dimer, which can be converted to the monomer in solution. To ensure high purity, you can consider the following:

  • Recrystallization: If you have solid this compound, recrystallization from an appropriate solvent can remove impurities.

  • Chromatography: For small-scale purifications, column chromatography on silica gel can be effective.

  • Aqueous Extraction: If this compound is in an organic solvent, it can be extracted into water. However, be aware that in aqueous solutions, this compound can exist in equilibrium with its hydrate and dimer.[1]

Q3: When should I use a protecting group for this compound?

A3: You should consider using a protecting group, such as forming a cyclic acetal with ethylene glycol, whenever the aldehyde functionality of this compound is not the desired reactive site in a subsequent reaction step. This is particularly important when using strong bases, nucleophiles, or reducing agents that would otherwise react with the aldehyde.[2]

Q4: What analytical techniques are best for monitoring side reactions in my this compound-based synthesis?

A4: Several techniques can be used to monitor the progress of your reaction and the formation of side products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile compounds, including this compound and many of its side products.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or refractive index (RI) detection can be used to separate and quantify non-volatile products and starting materials.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the products being formed, helping to identify and quantify both the desired product and any side products.

Data Presentation

Table 1: Illustrative Effect of Temperature on this compound Self-Condensation

Temperature (°C)Desired Product Yield (%)Self-Condensation Products (%)
08515
25 (Room Temp)6040
503070

Note: This data is illustrative and the actual yields will depend on the specific reaction conditions.

Table 2: Illustrative Effect of pH on this compound Cannizzaro Reaction

pHDesired Product Yield (%)Cannizzaro Products (%) (Glycolic Acid + Ethylene Glycol)
89010
107030
124060

Note: This data is illustrative and the actual yields will depend on the specific reaction conditions.

Table 3: Selectivity in Reductive Amination of this compound [5]

AmineSolventCatalystDesired Product Yield (%)
DimethylamineMethanolPd/C>95
MonomethylamineMethanolPd/C~90
AmmoniaMethanolPd/C~85

Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol describes the formation of a cyclic acetal from this compound using ethylene glycol to protect the aldehyde functionality.[6]

Materials:

  • This compound (or its dimer)

  • Ethylene glycol (2 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, ethylene glycol (2 eq.), and a catalytic amount of p-TsOH in toluene.

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the protected this compound.

Protocol 2: GC-MS Analysis of this compound and Side Products

This protocol provides a general method for the analysis of a this compound reaction mixture using GC-MS.[3][4]

Materials:

  • Reaction mixture aliquot

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., 1,3-propanediol)

  • GC-MS system with a suitable column (e.g., a polar capillary column like a wax column)

Procedure:

  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Dilute the aliquot with a known volume of acetonitrile (e.g., 990 µL) containing a known concentration of an internal standard.

    • Vortex the sample to ensure homogeneity.

    • If necessary, centrifuge the sample to pellet any solid material and transfer the supernatant to a GC vial.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 230 °C at 10 °C/min.

      • Hold at 230 °C for 5 minutes.

    • MS Detector: Scan from m/z 30 to 300.

  • Data Analysis:

    • Identify the peaks corresponding to this compound, the desired product, and potential side products by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of authentic standards.

    • Quantify the components by integrating the peak areas and using the internal standard for calibration.

Mandatory Visualizations

Aldol_Condensation Glycolaldehyde_1 This compound Enolate Enolate Glycolaldehyde_1->Enolate Base Aldol_Adduct Aldol Adduct (Dimer) Enolate->Aldol_Adduct Nucleophilic Attack Glycolaldehyde_2 This compound Glycolaldehyde_2->Aldol_Adduct Higher_Oligomers Higher Oligomers Aldol_Adduct->Higher_Oligomers Further Condensation

Caption: Aldol condensation of this compound leading to side products.

Cannizzaro_Reaction Glycolaldehyde_1 This compound Tetrahedral_Intermediate Tetrahedral Intermediate Glycolaldehyde_1->Tetrahedral_Intermediate OH- Attack Glycolic_Acid Glycolic Acid Tetrahedral_Intermediate->Glycolic_Acid Hydride Transfer Ethylene_Glycol Ethylene Glycol Tetrahedral_Intermediate->Ethylene_Glycol Glycolaldehyde_2 This compound Glycolaldehyde_2->Ethylene_Glycol

Caption: Cannizzaro reaction of this compound.

Retro_Aldol_Reaction Beta_Hydroxy_Aldehyde β-Hydroxy Aldehyde Product Enolate Enolate Beta_Hydroxy_Aldehyde->Enolate Base This compound This compound Enolate->this compound Other_Aldehyde Other Aldehyde/Ketone Enolate->Other_Aldehyde

Caption: Retro-aldol cleavage of a this compound-derived product.

Troubleshooting_Workflow Start Problem: Undesired Side Products Identify Identify Side Products (GC-MS, HPLC, NMR) Start->Identify High_MW High MW Products? Identify->High_MW Acid_Alcohol Acid & Alcohol Products? High_MW->Acid_Alcohol No Aldol_Condensation Likely Aldol Condensation High_MW->Aldol_Condensation Yes Cleavage Cleavage Products? Acid_Alcohol->Cleavage No Cannizzaro Likely Cannizzaro Reaction Acid_Alcohol->Cannizzaro Yes Retro_Aldol Likely Retro-Aldol Reaction Cleavage->Retro_Aldol Yes Action_Aldol Lower Temp Adjust pH Slow Addition Use Protecting Group Aldol_Condensation->Action_Aldol Action_Cannizzaro Avoid Strong Base Lower pH Lower Temp Cannizzaro->Action_Cannizzaro Action_Retro_Aldol Adjust pH Lower Temp In-situ Derivatization Retro_Aldol->Action_Retro_Aldol

Caption: Troubleshooting workflow for this compound side reactions.

References

Technical Support Center: Glycolaldehyde Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of glycolaldehyde detection in biological samples. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring this compound.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the detection and quantification of this compound in various biological matrices.

Q1: I am observing low or no signal for this compound in my samples. What are the potential causes?

A1: Low or no signal for this compound can stem from several factors related to its inherent instability and reactivity:

  • Sample Degradation: this compound is a reactive molecule. Its stability can be compromised by factors such as sample age, storage temperature, and pH.[1][2] Ensure samples are processed promptly and stored at appropriate temperatures (e.g., 2-8°C for short-term or frozen for long-term storage) to minimize degradation.[3]

  • Inefficient Derivatization: Many common detection methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), require a derivatization step to increase the volatility and stability of this compound.[4][5] If this reaction is incomplete, the signal will be weak. Verify the freshness and concentration of your derivatizing agent (e.g., PFBHA, o-phenylenediamine) and optimize reaction conditions like temperature and incubation time.[6][7]

  • Matrix Effects: Biological samples are complex mixtures. Other molecules in the matrix can interfere with the detection of this compound or suppress the instrument's signal.[2] Proper sample preparation, including protein precipitation and extraction, is crucial to minimize these effects.[8][9]

  • Instrumental Issues: For chromatographic methods like HPLC or GC, common issues such as leaks, incorrect mobile phase composition, or a deteriorating column can lead to a loss of sensitivity.[10][11][12][13]

Q2: My results show high variability between replicate samples. What could be the reason?

A2: High variability is often a sign of inconsistent sample handling or preparation. Key areas to investigate include:

  • Inconsistent Sample Collection and Storage: Variations in collection technique or storage duration before analysis can lead to different degrees of this compound degradation.[1] Standardize your sample handling protocol.

  • Pipetting Errors: Given the small sample volumes often used in these assays, any inaccuracies in pipetting during sample preparation or standard dilution will be magnified. Ensure your pipettes are calibrated.

  • Non-uniform Derivatization: Ensure that the derivatization agent is thoroughly mixed with each sample and that all samples are incubated under identical conditions to ensure a consistent reaction.

  • Chromatography Issues: Shifting retention times in HPLC or GC can cause variability in peak integration and, consequently, in the final calculated concentration. This may be due to column degradation, temperature fluctuations, or an unstable mobile phase.[10][13]

Q3: I am observing unexpected peaks in my chromatogram. How can I identify the source of this interference?

A3: Extraneous peaks can originate from multiple sources:

  • Contaminated Reagents or Solvents: Impurities in your solvents or derivatization reagents can introduce interfering compounds. Running a blank sample containing only the reagents can help identify this issue.

  • Matrix Components: The biological matrix itself is a primary source of interference.[2] Consider more rigorous sample cleanup steps, such as solid-phase extraction (SPE), to remove interfering substances.

  • Side Reactions: The derivatization agent may react with other carbonyl-containing compounds in your sample, leading to additional peaks.[14] Method specificity is key, and you may need to adjust your chromatographic conditions to separate these from your peak of interest.

  • "Ghost Peaks": These can appear in chromatography from the carryover of a previous injection or from contaminants in the mobile phase.[12] Ensure your system is thoroughly washed between runs.

Q4: How can I improve the sensitivity of my this compound assay?

A4: To enhance sensitivity, consider the following:

  • Optimize Derivatization: Experiment with different derivatization agents, as some may provide a better yield or a derivative that is more amenable to your detection method (e.g., better ionization in MS).[4]

  • Sample Pre-concentration: If your this compound levels are very low, you may need to concentrate your sample. Techniques like solid-phase extraction can both clean up the sample and concentrate the analyte.

  • Choice of Analytical Technique: Mass spectrometry (MS) based methods, such as GC-MS or LC-MS/MS, generally offer higher sensitivity and specificity compared to UV or fluorescence detection.[4]

  • Instrument Parameters: Fine-tuning instrument parameters, such as injection volume, detector setting, and for MS, ionization source conditions, can significantly boost signal intensity.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the quantification of this compound and related dicarbonyls.

Analytical MethodDerivatizing AgentMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MS-Aqueous Solution0.104 g/L0.315 g/L[15][16]
HPLC-Fluorimetric4-methoxy-o-phenylenediamine (4MPD)Urine0.46 µg/L (for Glyoxal)Not Specified[17]
GC-MSO-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)Blood0.006 nM (for Hexanal)Not Specified[4]
HPLC-UV4-Nitro-1,2-phenylenediamineBeverages41-75 ng/mLNot Specified[18][19]
GC-NPDo-phenylenediamineAir Samples5-10 ng/sampleNot Specified[7]
GC-QqQ-MS/MSPFPH & MTBSTFAWhole BloodNot specified for this compound0.1 µg/mL (for Glyoxal)[9]

Experimental Protocols

Below are detailed methodologies for common analytical techniques used in this compound detection.

Protocol 1: GC-MS Analysis with PFBHA Derivatization

This protocol is adapted for the analysis of this compound in plasma.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Derivatization:

    • Prepare a fresh solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in water.

    • Add 50 µL of the PFBHA solution to the supernatant.

    • Incubate the mixture at 60°C for 60 minutes to form the oxime derivative.

    • After incubation, cool the sample to room temperature.

  • Extraction:

    • Perform a liquid-liquid extraction by adding 500 µL of hexane.

    • Vortex for 2 minutes, then centrifuge to separate the layers.

    • Carefully transfer the upper organic layer (hexane) to a GC vial for analysis.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the extracted sample into the GC-MS system.

    • Column: Use a suitable capillary column, such as a DB-5ms.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a final temperature of around 280°C.

    • Mass Spectrometry: Operate the MS in either scan mode for initial identification or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.

Protocol 2: HPLC Analysis with o-Phenylenediamine Derivatization

This colorimetric-based HPLC method is suitable for samples with higher concentrations of this compound.

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer and centrifuge to remove debris.

    • For plasma or serum, perform protein precipitation with an equal volume of perchloric acid, followed by centrifugation.

    • Filter the resulting supernatant through a 0.22 µm filter.

  • Derivatization:

    • Prepare a fresh solution of o-phenylenediamine (OPD) in an acidic buffer (e.g., HCl).

    • Mix the filtered sample with the OPD solution in a 1:1 ratio.

    • Incubate the mixture in the dark at room temperature for 2-4 hours. The reaction of OPD with dicarbonyls forms a chromophoric quinoxaline derivative.[20]

  • HPLC-UV Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Flow Rate: Set to approximately 1 mL/min.

    • Detection: Monitor the eluent using a UV detector at a wavelength specific to the quinoxaline derivative (e.g., around 315 nm).

    • Quantification: Create a standard curve using known concentrations of this compound treated with the same derivatization procedure.

Visualizations

Signaling Pathway

Glycolaldehyde_AGE_Pathway cluster_glycolysis Glycolysis & Related Pathways cluster_carbonyls Reactive Carbonyl Formation cluster_age AGE Formation & Signaling Glucose Glucose Fructose16BP Fructose 1,6-bisphosphate Glucose->Fructose16BP Glycolysis This compound This compound Fructose16BP->this compound Ketolase action EthyleneGlycol Ethylene Glycol EthyleneGlycol->this compound Oxidation Glyoxal Glyoxal This compound->Glyoxal AGEs Advanced Glycation End Products (AGEs) This compound->AGEs Maillard Reaction Glyoxal->AGEs Methylglyoxal Methylglyoxal Methylglyoxal->AGEs Proteins Proteins / Lipids Proteins->AGEs RAGE RAGE Receptor AGEs->RAGE Binding CellularStress Oxidative Stress & Inflammation RAGE->CellularStress Activation

Caption: this compound as a precursor in the Advanced Glycation End Product (AGE) pathway.

Experimental Workflow

Experimental_Workflow Start Start: Biological Sample (e.g., Plasma, Tissue) Homogenize 1. Sample Homogenization & Protein Precipitation Start->Homogenize Centrifuge 2. Centrifugation Homogenize->Centrifuge Supernatant 3. Collect Supernatant Centrifuge->Supernatant Derivatize 4. Derivatization (e.g., with PFBHA) Supernatant->Derivatize Extract 5. Liquid-Liquid Extraction Derivatize->Extract Analyze 6. GC-MS/HPLC Analysis Extract->Analyze Data 7. Data Processing & Quantification Analyze->Data End End: this compound Concentration Data->End

Caption: A typical experimental workflow for this compound quantification.

Troubleshooting Logic

Troubleshooting_Workflow Problem Problem: Low or No Signal CheckStandards Run System Suitability & Calibration Standards Problem->CheckStandards StandardsOK Standards OK? CheckStandards->StandardsOK TroubleshootInstrument Troubleshoot Instrument: - Check for leaks - Verify mobile phase - Inspect column StandardsOK->TroubleshootInstrument No CheckSamplePrep Review Sample Preparation: - Sample age/storage - Extraction efficiency StandardsOK->CheckSamplePrep Yes SamplePrepOK Sample Prep OK? CheckSamplePrep->SamplePrepOK OptimizeSamplePrep Optimize Sample Prep: - Use fresh samples - Test extraction recovery SamplePrepOK->OptimizeSamplePrep No CheckDerivatization Review Derivatization Step: - Reagent freshness - Reaction conditions SamplePrepOK->CheckDerivatization Yes DerivOK Derivatization OK? CheckDerivatization->DerivOK OptimizeDeriv Optimize Derivatization: - Prepare fresh reagent - Adjust time/temp DerivOK->OptimizeDeriv No ConsiderMatrix Investigate Matrix Effects: - Run spiked samples - Improve sample cleanup (SPE) DerivOK->ConsiderMatrix Yes

Caption: A logical workflow for troubleshooting low signal issues in this compound analysis.

References

Enhancing the resolution of glycolaldehyde peaks in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the resolution of glycolaldehyde peaks in High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC analysis of this compound.

Issue 1: Poor Resolution or Co-eluting Peaks

Q: My this compound peak is not well-resolved from other peaks in my sample. How can I improve the separation?

A: Poor resolution is a common challenge in HPLC. Several parameters can be adjusted to improve the separation of your this compound peak.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: The composition of the mobile phase significantly influences chromatographic separation.[1]

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol or vice versa. Different organic solvents can alter selectivity and improve peak spacing.[2]

    • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic component in the mobile phase will increase retention time and may improve resolution.[2] For Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds like this compound, acetonitrile is the weak solvent, and increasing the aqueous portion (strong solvent) will decrease retention.[3][4]

    • Modify pH: For ionizable analytes, adjusting the mobile phase pH is critical for controlling retention and improving peak shape.[5] Using a buffer to maintain a stable pH can ensure consistent results.[6] The mobile phase pH should ideally be two pH units away from the analyte's pKa to ensure it is in a neutral state for better retention and peak shape.[7]

  • Select an Appropriate Stationary Phase: The choice of the column's stationary phase is a powerful tool for improving resolution.

    • Consider Alternative Chromatographic Modes: For a very polar compound like this compound, traditional reversed-phase (e.g., C18) columns may not provide adequate retention.[4] Consider using:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic mobile phase to retain and separate very polar analytes.[3]

      • Aqueous Normal Phase (ANP) Chromatography: This mode offers both reversed-phase and normal-phase retention characteristics.[8]

      • Polar-Embedded or Polar-Endcapped Columns: These columns provide mixed-mode separation capabilities.[8]

    • Screen Different Column Chemistries: Testing columns with different stationary phase chemistries can have the biggest impact on selectivity and help identify the optimal column for your separation.[7]

  • Adjust Column Temperature: Increasing the column temperature can sometimes improve resolution. However, the effect is compound-dependent and should be evaluated.

  • Optimize Flow Rate: Reducing the flow rate can increase the column's efficiency, leading to sharper peaks and better resolution, although it will also increase the analysis time.

  • Employ Gradient Elution: A gradient elution, where the mobile phase composition is changed during the run, can be effective for separating components with a wide range of polarities and can often improve resolution.[9]

Issue 2: Peak Tailing

Q: My this compound peak is asymmetrical and shows significant tailing. What are the possible causes and solutions?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase or column.

Troubleshooting Steps:

  • Check Mobile Phase pH: For ionizable compounds, an incorrect mobile phase pH can lead to peak tailing. Ensure the pH is optimized to keep the analyte in a single ionic form.[10] Using a buffer is highly recommended.

  • Address Active Sites on the Column:

    • Use End-Capped Columns: For silica-based columns, free silanol groups can interact with polar analytes, causing tailing. Using an end-capped column can minimize these secondary interactions.[10]

    • Mobile Phase Additives: Adding a small amount of a competing agent, like an acid (e.g., formic acid) or a base (e.g., ammonia) depending on the analyte, can help to saturate the active sites and improve peak shape.[8]

  • Column Overload: Injecting too much sample can lead to peak tailing.[11]

    • Reduce Injection Volume: Try decreasing the volume of the injected sample.[12]

    • Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample.[12]

  • Column Degradation: A blocked column frit or a void in the column packing can cause peak tailing.[11]

    • Reverse Flush the Column: This can sometimes dislodge particulates from the inlet frit.[12]

    • Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[12]

Issue 3: Broad Peaks

Q: The peak for this compound is very broad, which is affecting my ability to accurately quantify it. How can I make the peak sharper?

A: Broad peaks can result from several factors, including issues with the column, the HPLC system, or the method parameters.

Troubleshooting Steps:

  • Increase Column Efficiency:

    • Use Smaller Particle Size Columns: Columns packed with smaller particles generally provide higher efficiency and thus sharper peaks.[2] Superficially porous particle (core-shell) columns are an excellent choice for increasing efficiency without a significant increase in backpressure.

    • Increase Column Length: A longer column can increase the number of theoretical plates and lead to sharper peaks, but this will also increase analysis time and backpressure.[2]

  • Minimize Extra-Column Volume: The volume of the tubing and connections between the injector, column, and detector can contribute to peak broadening.

    • Use Shorter, Narrower Tubing: Minimize the length and internal diameter of all connecting tubing.

  • Optimize Sample Solvent: The solvent in which the sample is dissolved can affect peak shape.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[3] If a stronger solvent is used for the sample, it can cause peak broadening.

  • Ensure Proper Column Equilibration: It is crucial to allow the column to fully equilibrate with the mobile phase before starting an analysis, especially in HILIC mode.[3][4] Inadequate equilibration can lead to broad and inconsistent peaks.

Quantitative Data Summary

The following tables provide examples of starting conditions for HPLC analysis of polar compounds like this compound. These should be considered as a starting point for method development.

Table 1: Example HILIC Method Parameters

ParameterValue
Column HILIC Stationary Phase
Mobile Phase A Water with 10 mM Ammonium Formate
Mobile Phase B 95:5 Acetonitrile/Water with 10 mM Ammonium Formate
Gradient Start at 95% B, decrease to 30-50% B
Flow Rate To be optimized based on column dimension
Detector UV or Mass Spectrometer (MS)

Table 2: Example Aqueous Normal Phase (ANP) Method Parameters

ParameterValue
Column Silica Hydride-Based Column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 90% B, decrease to 40% B
Flow Rate To be optimized based on column dimension
Detector UV or Mass Spectrometer (MS)

Experimental Protocols

Protocol 1: General HILIC Method for this compound Analysis

This protocol outlines a general procedure for analyzing this compound using HILIC.

  • Column: Select a HILIC column (e.g., Atlantis PREMIER BEH Z-HILIC).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare an aqueous buffer, for instance, 10 mM ammonium formate in water.

    • Mobile Phase B: Prepare an organic mobile phase, for instance, 95:5 acetonitrile/water with 10 mM ammonium formate.

  • System Equilibration: Equilibrate the HILIC column with the initial mobile phase composition (e.g., 95% B) for a sufficient time, which may be longer than for reversed-phase methods.[3]

  • Sample Preparation: Dissolve the this compound standard or sample in a solvent that is compatible with the initial mobile phase, ideally with a high organic content (e.g., 75/25 acetonitrile/methanol).[3]

  • Injection: Inject a small volume of the sample to avoid overloading the column.

  • Gradient Elution: Start with a high percentage of the organic mobile phase (e.g., 95% B) and gradually increase the aqueous mobile phase (e.g., to 50% B) to elute the polar analytes.[4]

  • Detection: Use a suitable detector, such as a UV detector (this compound can be monitored at specific wavelengths after derivatization or at low UV) or a mass spectrometer for higher sensitivity and selectivity.

Visualizations

Troubleshooting_Workflow cluster_MobilePhase Mobile Phase Optimization cluster_StationaryPhase Stationary Phase Selection cluster_Parameters Parameter Adjustment Start Poor this compound Peak Resolution Opt_Mobile_Phase Optimize Mobile Phase Start->Opt_Mobile_Phase Start Here Change_Stationary_Phase Change Stationary Phase Opt_Mobile_Phase->Change_Stationary_Phase If resolution is still poor Resolved Resolution Achieved Opt_Mobile_Phase->Resolved Change_Organic Change Organic Modifier (ACN vs. MeOH) Opt_Mobile_Phase->Change_Organic Adjust_Strength Adjust Solvent Strength Opt_Mobile_Phase->Adjust_Strength Modify_pH Modify pH / Use Buffer Opt_Mobile_Phase->Modify_pH Adjust_Parameters Adjust Other Parameters Change_Stationary_Phase->Adjust_Parameters For further optimization Change_Stationary_Phase->Resolved HILIC Use HILIC Column Change_Stationary_Phase->HILIC ANP Use ANP Column Change_Stationary_Phase->ANP Polar_Embedded Use Polar-Embedded Column Change_Stationary_Phase->Polar_Embedded Adjust_Parameters->Resolved Temp Adjust Temperature Adjust_Parameters->Temp Flow_Rate Optimize Flow Rate Adjust_Parameters->Flow_Rate Gradient Use Gradient Elution Adjust_Parameters->Gradient

Caption: Troubleshooting workflow for improving this compound peak resolution.

Peak_Tailing_Causes cluster_Causes Potential Causes cluster_Solutions Solutions Tailing_Peak Peak Tailing Observed Incorrect_pH Incorrect Mobile Phase pH Tailing_Peak->Incorrect_pH Active_Sites Column Active Sites Tailing_Peak->Active_Sites Column_Overload Column Overload Tailing_Peak->Column_Overload Column_Degradation Column Degradation Tailing_Peak->Column_Degradation Adjust_pH Adjust pH / Use Buffer Incorrect_pH->Adjust_pH Fix End_Capping Use End-Capped Column or Additives Active_Sites->End_Capping Fix Reduce_Injection Reduce Injection Volume or Dilute Sample Column_Overload->Reduce_Injection Fix Replace_Column Reverse Flush or Replace Column Column_Degradation->Replace_Column Fix

Caption: Common causes of peak tailing and their respective solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for this compound analysis?

A1: Due to its high polarity, traditional C18 reversed-phase columns often provide poor retention for this compound.[4] Columns that utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography are generally more suitable.[3][8] Polar-embedded and polar-endcapped columns can also be effective.[8]

Q2: Why is my this compound peak showing up at the void volume?

A2: If this compound elutes at the void volume, it indicates that it is not being retained by the stationary phase. This is a common issue with non-polar stationary phases like C18. To achieve retention, you should switch to a more polar column chemistry such as HILIC or ANP.[3][4]

Q3: Can I use a mass spectrometer (MS) to detect this compound?

A3: Yes, coupling HPLC with a mass spectrometer is an excellent approach for the analysis of this compound, especially as it may lack a strong UV chromophore for sensitive UV detection. LC-MS provides high sensitivity and selectivity. Using volatile mobile phase additives like ammonium formate or formic acid is recommended for MS compatibility.[7]

Q4: How can I prevent ghost peaks in my chromatogram?

A4: Ghost peaks can arise from contamination in the mobile phase, sample carryover, or degradation of the sample.[10] To prevent them, use high-purity HPLC-grade solvents, filter your mobile phases, and ensure your system is clean.[10] Running a blank gradient can help identify the source of the contamination.

Q5: What should I do if my backpressure is too high?

A5: High backpressure can be caused by a blockage in the system, such as a clogged column frit or filter, or by using a mobile phase with high viscosity.[13] To troubleshoot, systematically check components by disconnecting them, starting from the detector and moving backward, to identify the source of the pressure. Ensure your mobile phase is properly filtered and degassed.[9]

References

Technical Support Center: Preventing Glycolaldehyde Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glycolaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help maintain the stability and purity of your this compound samples.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter with this compound during storage.

Problem 1: Decreased purity of this compound over time, even when stored at low temperatures.

  • Possible Cause: Polymerization is a primary degradation pathway for aldehydes, and it can still occur at low temperatures.[1] In aqueous solutions, this compound exists in equilibrium with its dimer and other oligomers.[2][3] This equilibrium can shift over time, leading to the formation of higher molecular weight species and a decrease in the concentration of the monomer.

  • Solution:

    • Dilution: Storing this compound in a diluted form, particularly in a primary alcohol like ethanol, can enhance its stability. In alcoholic solutions, aldehydes form hemiacetals, which are more stable than the free aldehyde form.[1] A 10% solution is often a practical concentration for storage.[1]

    • Inert Atmosphere: Oxygen can promote the oxidation of aldehydes to their corresponding carboxylic acids.[1] The presence of these acidic products can then catalyze further polymerization.[1] To mitigate this, store this compound solutions under an inert atmosphere, such as nitrogen or argon.

Problem 2: Appearance of a viscous or solid precipitate in the this compound solution.

  • Possible Cause: This is a strong indication of advanced polymerization, where this compound molecules have reacted with each other to form long-chain polymers or cyclic trimers.[1] These polymers are often less soluble and can precipitate out of the solution.

  • Solution:

    • Use of Inhibitors: The addition of a polymerization inhibitor can be effective. While specific data on the most effective inhibitors for this compound are limited, common free-radical scavengers used for other aldehydes include:

      • Butylated hydroxytoluene (BHT): A common antioxidant that can help prevent the initiation of polymerization.[4]

      • Hydroquinone: Another widely used polymerization inhibitor.[5]

    • Solvent Choice: As mentioned previously, storing this compound in a primary alcohol can reduce the concentration of the reactive free aldehyde, thereby slowing down polymerization.[1]

    • Temperature Management: While polymerization can occur at low temperatures, its rate generally increases with higher temperatures. Therefore, consistent storage at the recommended refrigerated temperature (2-8°C) is crucial. Avoid repeated freeze-thaw cycles.

Problem 3: Shift in the pH of the this compound solution over time.

  • Possible Cause: A decrease in pH is likely due to the oxidation of this compound to glycolic acid. This can be initiated by dissolved oxygen or other oxidizing agents present.

  • Solution:

    • Deoxygenate Solvents: Before preparing this compound solutions, it is advisable to deoxygenate the solvent by sparging with an inert gas like nitrogen or argon.

    • Use of Antioxidants: Antioxidants such as BHT can be added to the solution to scavenge free radicals and inhibit oxidation.[4]

    • Storage in Full, Sealed Containers: To minimize the headspace of air (and thus oxygen) in the storage container, use vials or bottles that are appropriately sized for the volume of the solution and ensure they are tightly sealed.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound are:

  • Polymerization: this compound can self-polymerize to form dimers, trimers, and higher-order polymers.[1][3] This is a common degradation route for aldehydes.

  • Oxidation: The aldehyde group is susceptible to oxidation, which converts this compound into glycolic acid. This process can be accelerated by the presence of oxygen and light.

  • Retro-Aldol Condensation: Under certain conditions, particularly at elevated temperatures, this compound can undergo a retro-aldol reaction to yield formaldehyde.[6]

Q2: What are the ideal storage conditions for solid this compound (dimer)?

A2: Solid this compound, which typically exists as a crystalline dimer, should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Recommended storage temperatures are typically in the range of 2-8°C. It is also advisable to protect it from direct sunlight.

Q3: How should I prepare a stable aqueous stock solution of this compound?

A3: To prepare a more stable aqueous stock solution, consider the following steps:

  • Use deoxygenated, high-purity water.

  • Dissolve the this compound dimer in the water at the desired concentration. Note that in aqueous solution, the dimer will be in equilibrium with the monomer and its hydrate.[8]

  • If long-term stability is critical, consider adding an antioxidant like BHT at a low concentration (e.g., 0.01-0.1%).

  • Store the solution at 2-8°C in a tightly sealed container, protected from light. For maximum stability, purge the headspace of the container with an inert gas (nitrogen or argon).

Q4: Can I freeze this compound solutions for long-term storage?

A4: While freezing can slow down degradation kinetics, some sources suggest that for certain aldehydes, polymerization can paradoxically be accelerated at very low temperatures.[1] Additionally, freeze-thaw cycles can introduce instability. Therefore, refrigeration at 2-8°C is the generally recommended practice. If freezing is necessary, it should be done quickly (flash-freezing) and the solution should be stored at a stable, low temperature (e.g., -80°C) without frequent temperature fluctuations.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of a this compound solution can be monitored by periodically analyzing its purity and the presence of degradation products. Common analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for separating and quantifying volatile compounds. Derivatization may be necessary to improve the volatility of this compound and its degradation products.[9][10]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC can be used to separate this compound from its degradation products. Since this compound has a weak chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance UV detection.[11] Alternatively, detection at a lower wavelength (e.g., 260 nm) can be used.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying the different forms of this compound in solution (monomer, dimer, hydrate) and for characterizing the structure of degradation products.[2]

Data on this compound Degradation

While comprehensive quantitative data on this compound degradation under a wide range of storage conditions is limited in publicly available literature, the following table summarizes expected trends based on the known chemistry of aldehydes.

Storage ConditionExpected Degradation Pathway(s)Estimated Stability (Qualitative)Recommendations
Solid Dimer
2-8°C, sealed, darkMinimalHighRecommended for long-term storage of the solid.
Room Temperature, open to airSlow oxidation and polymerizationModerate to LowNot recommended for long-term storage.
Aqueous Solution
2-8°C, sealed, dark, inert atmosphereSlow polymerization and oxidationModerate to HighBest practice for storing aqueous solutions.
2-8°C, sealed, airPolymerization and oxidationModerateSuitable for short to medium-term storage.
Room Temperature, sealed, airAccelerated polymerization and oxidationLowAvoid for storage longer than a few days.
Ethanolic Solution (10%)
2-8°C, sealed, darkFormation of stable hemiacetalHighRecommended for preparing stable stock solutions.

Experimental Protocols

Protocol for Accelerated Stability Study of this compound

This protocol outlines a general procedure for conducting an accelerated stability study to evaluate the degradation of this compound under stressed conditions.

Objective: To assess the stability of a this compound solution at elevated temperatures over a defined period.

Materials:

  • This compound dimer

  • High-purity water (or other solvent as required)

  • pH meter

  • Incubator or oven capable of maintaining a constant temperature (e.g., 40°C)

  • Amber glass vials with airtight seals

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 M in high-purity water). If investigating the effect of pH, adjust the pH of separate aliquots to the desired values using dilute acid or base.

  • Sample Aliquoting: Dispense equal volumes of the this compound solution into several amber glass vials.

  • Initial Analysis (Time Zero): Immediately analyze a set of vials to establish the initial concentration and purity of the this compound. This will serve as the baseline (T=0) data.

  • Storage: Place the remaining vials in an incubator set to an elevated temperature (e.g., 40°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), remove a set of vials from the incubator.

  • Sample Analysis: Allow the vials to cool to room temperature. Analyze the samples using a validated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of remaining this compound and to identify and quantify any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time. This data can be used to determine the degradation rate constant and to estimate the shelf-life of the solution under these accelerated conditions.

GC-MS Method for this compound Quantification

The following is a general GC-MS method that can be adapted for the analysis of this compound.

Sample Preparation:

  • Dilute the aqueous this compound sample 100-fold in acetonitrile.[10]

  • If derivatization is required to improve volatility and peak shape, a common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

GC-MS Parameters:

  • Column: A mid-polarity column, such as one with a free fatty acid phase or a polyethylene glycol phase, is often suitable.[10]

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 50:1[10]

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.[10]

    • Ramp: 10°C/min to 220°C.[10]

    • Hold at 220°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-300.

Diagrams

This compound Degradation Pathways

Glycolaldehyde_Degradation GA This compound (Monomer) Dimer This compound Dimer GA->Dimer Dimerization Polymer Polymers GA->Polymer Polymerization Acid Glycolic Acid GA->Acid Oxidation (+O2) Formaldehyde Formaldehyde GA->Formaldehyde Retro-Aldol Condensation Dimer->GA Monomerization

Caption: Key degradation pathways of this compound.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Preparation cluster_storage Storage & Analysis cluster_analysis Data Evaluation Prep Prepare this compound Solution Aliquot Aliquot into Vials Prep->Aliquot T0 T=0 Analysis Aliquot->T0 Initial Sample Store Store at Accelerated Conditions Aliquot->Store Quantify Quantify Degradation T0->Quantify Tx Time-Point Analysis (T=x) Store->Tx Periodic Sampling Tx->Quantify ShelfLife Estimate Shelf-Life Quantify->ShelfLife

Caption: Workflow for an accelerated stability study of this compound.

Logical Relationship of Preventative Measures

Prevention_Logic cluster_causes Primary Causes cluster_solutions Preventative Measures Degradation This compound Degradation Polymerization Polymerization Polymerization->Degradation Oxidation Oxidation Oxidation->Degradation Temp High Temperature Temp->Degradation Refrigerate Refrigeration (2-8°C) Refrigerate->Temp Inert Inert Atmosphere Inert->Oxidation Inhibitor Add Inhibitor (e.g., BHT) Inhibitor->Polymerization Inhibitor->Oxidation Dilute Dilute in Alcohol Dilute->Polymerization

Caption: Relationship between causes of degradation and preventative measures.

References

Addressing matrix effects in mass spectrometric analysis of glycolaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the mass spectrometric analysis of glycolaldehyde. The resources are designed for researchers, scientists, and drug development professionals to help identify, mitigate, and correct for interferences that can compromise analytical accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem for this compound analysis?

A: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] This can lead to ion suppression (a decrease in signal) or enhancement (an increase in signal), causing inaccurate and unreliable quantification.[3][4] this compound, being a small, polar, and hydrophilic molecule, is particularly susceptible.[5][6] In complex biological matrices like plasma or urine, it often co-elutes with other polar endogenous components during standard reversed-phase chromatography, leading to significant matrix effects.[7][8]

Q2: My this compound signal is weak, variable, or completely gone. How do I know if it's a matrix effect?

A: Poor signal intensity and lack of reproducibility are common symptoms of matrix effects, particularly ion suppression.[9] To confirm a matrix effect, you can perform a post-extraction spike experiment. In this method, you compare the signal response of a known concentration of this compound spiked into a blank matrix extract against the response of the same standard prepared in a pure solvent.[10][11] A significantly lower response in the matrix sample indicates ion suppression.

Q3: What are the most common sources of matrix effects in biological samples?

A: In biological fluids like plasma and serum, phospholipids are a notorious and major contributor to matrix effects.[1][12] They are abundant in cell membranes and can co-extract with analytes, foul the mass spectrometer's ion source, and cause significant ion suppression.[12] Salts, detergents, and other endogenous metabolites can also interfere with ionization.[2]

Q4: How can I reduce matrix effects during sample preparation?

A: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. Common techniques include:

  • Protein Precipitation (PPT): A simple but often ineffective method for removing phospholipids, frequently resulting in significant matrix effects.[13]

  • Liquid-Liquid Extraction (LLE): Can produce clean extracts, but analyte recovery for polar molecules like this compound may be unacceptably low.[10][13]

  • Solid-Phase Extraction (SPE): A highly effective and selective method. Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective at removing a broad range of interferences and providing cleaner extracts.[8][13]

Q5: Is chemical derivatization necessary for analyzing this compound?

A: Yes, derivatization is highly recommended for analyzing low molecular weight aldehydes like this compound.[14] This process modifies the analyte to improve its analytical properties. Benefits include:

  • Improved Chromatographic Separation: Derivatization can make the molecule less polar, improving its retention on reversed-phase columns and separating it from polar interferences.

  • Enhanced Ionization Efficiency: The added chemical group can significantly improve the molecule's ability to ionize, leading to much higher sensitivity in the mass spectrometer.[15][16]

  • Increased Stability: It can stabilize reactive aldehyde groups.[14] A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH).[14][17]

Q6: What is the best way to correct for matrix effects that cannot be eliminated?

A: The gold standard for correcting matrix effects is the use of a stable isotope-labeled (SIL) internal standard.[3][4][11] A SIL internal standard, such as this compound-2-13C, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[17] By measuring the ratio of the analyte to the SIL internal standard, accurate quantification can be achieved despite variations in matrix effects.[18] If a SIL standard is not available, using matrix-matched calibration curves is a viable alternative.[11]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution & Action Steps
Low Signal / Poor Sensitivity Ion Suppression: Co-eluting matrix components (e.g., phospholipids) are interfering with this compound ionization.[9]1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE), specifically a mixed-mode or phospholipid-removal protocol.[8][13] 2. Optimize Chromatography: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) to better retain this compound and separate it from less polar interferences.[7] 3. Use Derivatization: Employ a derivatizing agent like DNPH to enhance ionization efficiency.[14][17]
Poor Reproducibility / High %RSD Inconsistent Matrix Effects: The amount of interfering compounds varies between samples, causing erratic ion suppression.[10][12]1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variation in matrix effects.[3][4] 2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples to minimize variability.
Peak Tailing or Splitting Poor Chromatography / Matrix Overload: The analytical column may be overloaded with matrix components, or the mobile phase may be incompatible with the sample solvent.1. Dilute the Sample: A simple dilution can often reduce the concentration of interfering components and improve peak shape.[19] 2. Optimize LC Method: Ensure the injection solvent is compatible with the initial mobile phase conditions, especially in HILIC. Develop a gradient that effectively separates the analyte from interferences.
Gradual Loss of Signal Over a Run Instrument Contamination: Buildup of non-volatile matrix components (e.g., phospholipids) in the ion source or on the column.[12]1. Implement a Divert Valve: Program the LC to divert the flow to waste during the elution of highly concentrated matrix components (e.g., at the beginning of the run).[10] 2. Improve Sample Cleanup: Use a more effective sample preparation method to reduce the amount of contaminants injected.[11][13] 3. Perform Instrument Maintenance: Regularly clean the mass spectrometer's ion source.

Experimental Protocols & Methodologies

Protocol 1: Sample Preparation using Mixed-Mode Solid-Phase Extraction (SPE)

This protocol is designed to remove proteins, salts, and phospholipids from plasma samples.

  • Sample Pre-treatment: To 200 µL of plasma, add 600 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-2-13C).

  • Protein Precipitation: Vortex the mixture for 1 minute to precipitate proteins.[17]

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.[17]

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase and strong cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Transfer the supernatant from step 3 to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute the this compound with 1 mL of a suitable solvent mixture (e.g., 5% formic acid in acetonitrile/methanol). The exact solvent will depend on the specific SPE sorbent and whether derivatization is performed pre- or post-extraction.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

This procedure converts this compound into a more stable and easily ionizable hydrazone derivative.[17]

  • Reagent Preparation: Prepare a solution of 1 mg/mL DNPH in acetonitrile with 0.1% sulfuric acid.

  • Reaction: To the dried sample extract from the SPE protocol, add 100 µL of the DNPH solution.

  • Incubation: Vortex the mixture and allow it to react at room temperature for 30 minutes, or as optimized.[17]

  • Analysis: The derivatized sample is now ready for LC-MS/MS analysis.

Protocol 3: HILIC-MS/MS Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining and separating polar compounds like this compound.[5]

  • Analytical Column: A HILIC column (e.g., amide, silica, or zwitterionic phase).

  • Mobile Phase A: Water with 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-5 min: Gradient from 95% B to 60% B

    • 5-6 min: Hold at 60% B

    • 6-7 min: Return to 95% B

    • 7-10 min: Column re-equilibration at 95% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Electrospray Ionization (ESI) in either positive or negative mode (must be optimized for the specific derivative), using Multiple Reaction Monitoring (MRM) for quantification.

Quantitative Data Summary

Effective method development should aim for the performance characteristics outlined below. The following table is based on a validated GC-MS method for this compound, which provides a benchmark for precision and accuracy.[20][21]

Parameter Target Value Description
Limit of Detection (LOD) ~0.1 g/LThe lowest concentration of analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) ~0.3 g/LThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Intra-day Precision (%RSD) < 4%The relative standard deviation of results for the same sample analyzed multiple times in a single day.
Inter-day Precision (%RSD) < 4%The relative standard deviation of results for the same sample analyzed on different days.
Accuracy (% Recovery) > 90%The closeness of the measured value to the true value, often assessed by spiking a known amount of analyte into a blank matrix.

Visualizations

workflow cluster_problem Problem Identification cluster_strategy Mitigation & Correction Strategy cluster_outcome Desired Outcome P Poor Signal or Reproducibility SP 1. Optimize Sample Prep (SPE, LLE) P->SP Remove Interferences LC 2. Optimize Chromatography (HILIC) SP->LC Improve Separation D 3. Use Derivatization (DNPH) LC->D Enhance Signal IS 4. Use Correction Method (SIL-IS, Matrix-Matched Cal.) D->IS Correct for Remaining Effects O Accurate & Reproducible Quantification IS->O

Caption: Workflow for addressing matrix effects in this compound analysis.

derivatization GA This compound (HOCH₂-CHO) PRODUCT This compound-DNPH Hydrazone (Stable & Ionizable) GA->PRODUCT + DNPH (Acid Catalyst) DNPH 2,4-Dinitrophenylhydrazine (DNPH)

Caption: Derivatization of this compound with DNPH for LC-MS analysis.

logic_diagram Analyte Analyte Property: Small, Polar, Hydrophilic (this compound) Matrix Matrix Property: Complex, Polar Interferences (e.g., Phospholipids) Problem Analytical Problem: Co-elution & Ion Suppression Problem->Analyte caused by Problem->Matrix caused by Solution1 Solution: Improve Separation (HILIC Chromatography) Solution1->Problem addresses Solution2 Solution: Remove Interferences (Solid-Phase Extraction) Solution2->Problem addresses Solution3 Solution: Enhance Signal (Chemical Derivatization) Solution3->Problem addresses Solution4 Solution: Correct for Error (Stable Isotope Std.) Solution4->Problem addresses

References

Technical Support Center: Refinement of Protocols for Glycolaldehyde Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glycolaldehyde derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the successful derivatization of this compound for analytical applications.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

This compound is a small, polar, and volatile molecule, which makes its direct analysis by methods like gas chromatography (GC) challenging. Derivatization is a chemical modification process that converts this compound into a less polar, more volatile, and more thermally stable compound. This improves its chromatographic behavior, leading to better peak shape, increased sensitivity, and more reliable quantification.[1][2][3]

Q2: What are the most common derivatization reagents for this compound?

For GC analysis, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a widely used reagent that increases the volatility of aldehydes.[1] For High-Performance Liquid Chromatography (HPLC) with UV detection, 2,4-Dinitrophenylhydrazine (DNPH) is a common choice as it forms a colored derivative that is easily detected.[4][5][6][7]

Q3: My derivatization reaction seems incomplete, resulting in low product yield. What are the possible causes and solutions?

Low derivatization yield can be due to several factors. One common reason is an insufficient amount of the derivatizing reagent. To address this, increasing the molar excess of the reagent, often in the range of 2 to 10-fold, can help drive the reaction to completion.[4] Additionally, reaction time and temperature are critical; ensure that the incubation period is sufficient for the reaction to proceed fully. For some reagents, the reaction can take anywhere from 24 hours to several days for complete derivatization of dicarbonyls.[8] Finally, the pH of the reaction mixture can significantly impact the reaction efficiency, especially for DNPH derivatization, which is acid-catalyzed and typically requires a pH between 2 and 4.[4][9]

Q4: I am observing interfering peaks in my chromatogram. How can I identify and eliminate them?

Interfering peaks can originate from contaminated reagents, solvents, or glassware. It is crucial to use high-purity or HPLC-grade solvents and to thoroughly clean all glassware.[4] Running a "reagent blank" (a sample without the analyte) can help identify any contaminant peaks originating from the derivatizing agent or solvents. If the sample matrix is complex, interfering substances may need to be removed prior to derivatization using a sample cleanup step like solid-phase extraction (SPE).[4]

Q5: The peak for my derivatized this compound is broad or shows tailing. What could be the issue?

Poor peak shape can be a result of several factors. In GC analysis, it could indicate adsorption of the analyte to active sites in the GC system. Derivatization is intended to reduce this, but if issues persist, checking the cleanliness of the injector liner and the column's condition is recommended. For both GC and HPLC, an incomplete reaction leading to the presence of unreacted, polar this compound can also cause peak tailing. Optimizing the derivatization protocol to ensure complete reaction is key.

Q6: My results are not reproducible. What are the potential sources of variability?

Inconsistent results often stem from variability in sample handling and preparation. This compound itself can be unstable, and its concentration can change over time, especially with temperature fluctuations.[10] It is recommended to analyze samples as quickly as possible after collection and derivatization.[4] Storing samples and their derivatives at low temperatures and protected from light can also improve stability.[4] Inaccurate pipetting of the sample or reagents is another common source of error, so ensure that all pipettes are properly calibrated.[4]

Troubleshooting Guide

This troubleshooting guide provides a structured approach to resolving common issues encountered during this compound derivatization.

Problem Potential Cause Recommended Solution
Low or No Product Peak Incomplete reaction due to insufficient reagent.Increase the molar excess of the derivatizing reagent (e.g., 2-10 fold for DNPH).[4]
Suboptimal reaction conditions (time, temperature, pH).Optimize incubation time and temperature. For DNPH, ensure the pH is acidic (pH 2-4).[4][9]
Degradation of this compound or the derivative.Analyze samples promptly. Store samples and derivatives at low temperatures and protect from light.[4]
Multiple Product Peaks for a Single Analyte Formation of stereoisomers (e.g., syn- and anti-oximes with PFBHA).This is often expected. Integrate both isomer peaks for quantification.[11]
Side reactions due to impurities in the sample or reagents.Use high-purity reagents and solvents. Consider a sample cleanup step (e.g., SPE).[4]
Presence of a Large Reagent Peak Excess derivatizing reagent.While an excess is necessary for complete reaction, a very large peak can interfere. If it co-elutes with the analyte of interest, a cleanup step to remove excess reagent may be needed.
Poor Peak Shape (Tailing) Adsorption of unreacted this compound or derivative.Ensure complete derivatization. Check the condition of the GC liner and column.
Co-elution with an interfering peak.Optimize the chromatographic method (e.g., temperature gradient in GC, mobile phase composition in HPLC).
Inconsistent Peak Areas (Poor Reproducibility) Inaccurate liquid handling.Calibrate pipettes and ensure consistent sample and reagent volumes.[4]
Sample or derivative instability.Standardize the time between sample preparation and analysis. Maintain consistent storage conditions.[4]

Experimental Protocols

Below are detailed methodologies for the derivatization of this compound using PFBHA for GC-MS analysis and DNPH for HPLC-UV analysis.

Protocol 1: PFBHA Derivatization for GC-MS Analysis

This protocol is a general guideline for the derivatization of this compound with PFBHA. Optimization may be required for specific sample matrices.

Reagents and Materials:

  • This compound standard solution

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • High-purity water (HPLC-grade or equivalent)

  • Organic solvent for extraction (e.g., hexane or ethyl acetate)

  • Reaction vials with caps

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in high-purity water.

  • Reagent Preparation: Prepare a 1 mM solution of PFBHA in high-purity water.[8]

  • Derivatization Reaction:

    • In a reaction vial, combine 100 µL of the this compound standard or sample with 100 µL of the 1 mM PFBHA solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes.[12] Note that for some carbonyls, longer reaction times (up to several days) at room temperature may be necessary for complete derivatization.[8]

  • Extraction:

    • After incubation, allow the vial to cool to room temperature.

    • Add 200 µL of an organic extraction solvent (e.g., hexane).

    • Vortex vigorously for 1 minute to extract the PFBHA-derivatized this compound into the organic phase.

    • Allow the layers to separate.

  • Analysis:

    • Carefully transfer the organic (upper) layer to an autosampler vial.

    • Inject an aliquot of the organic layer into the GC-MS system.

Quantitative Data Summary for PFBHA Derivatization:

ParameterRecommended Value/RangeNotes
PFBHA Concentration 1 mMHigher concentrations may not significantly increase yield and can lead to larger reagent peaks.[8]
Reaction Temperature 60°CHigher temperatures can accelerate the reaction.[12]
Reaction Time 30 minutesMay require optimization depending on the specific carbonyl compound. Dicarbonyls may require longer times.[8][12]
Extraction Solvent Hexane or Ethyl AcetateChoose a solvent that is immiscible with water and provides good recovery of the derivative.
Protocol 2: DNPH Derivatization for HPLC-UV Analysis

This protocol provides a general procedure for the derivatization of this compound with DNPH.

Reagents and Materials:

  • This compound standard solution

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC-grade)

  • Strong acid (e.g., sulfuric acid or hydrochloric acid)

  • Reaction vials with caps

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile. Carefully add a strong acid to catalyze the reaction, achieving a final concentration of approximately 1% (v/v).[4] The optimal pH is typically between 2 and 4.[4][9]

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., water or acetonitrile).

  • Derivatization Reaction:

    • In a reaction vial, add an aliquot of the this compound standard or sample.

    • Add a 2 to 10-fold molar excess of the DNPH reagent solution.[4]

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture. The reaction is often carried out at room temperature, but gentle heating may be used to accelerate it. The reaction time should be optimized (e.g., 20 minutes or more).[5]

  • Analysis:

    • After the reaction is complete, the sample can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

    • Detection is typically performed at a wavelength of around 360 nm.[4]

Quantitative Data Summary for DNPH Derivatization:

ParameterRecommended Value/RangeNotes
DNPH to Analyte Molar Ratio 2:1 to 10:1An excess of DNPH is needed to drive the reaction to completion.[4]
pH 2 - 4The reaction is acid-catalyzed.[4][9]
Reaction Time ≥ 20 minutesShould be optimized for the specific application.[5]
Detection Wavelength ~360 nmThe DNPH derivative has a strong UV absorbance at this wavelength.[4]

Visualizations

experimental_workflow_pfbha cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_extraction Extraction cluster_analysis Analysis prep_sample Prepare this compound Standard/Sample mix Mix Sample and PFBHA prep_sample->mix prep_reagent Prepare 1 mM PFBHA Solution prep_reagent->mix incubate Incubate at 60°C for 30 min mix->incubate add_solvent Add Extraction Solvent (Hexane) incubate->add_solvent vortex_extract Vortex to Extract add_solvent->vortex_extract separate Allow Layers to Separate vortex_extract->separate transfer Transfer Organic Layer to Autosampler Vial separate->transfer inject Inject into GC-MS transfer->inject troubleshooting_derivatization start Start Troubleshooting low_yield Low/No Product Peak? start->low_yield check_reagent Increase Molar Excess of Reagent low_yield->check_reagent Yes interfering_peaks Interfering Peaks? low_yield->interfering_peaks No optimize_conditions Optimize Reaction Time, Temp, and pH check_reagent->optimize_conditions check_stability Check for Sample/ Derivative Degradation optimize_conditions->check_stability check_stability->interfering_peaks run_blank Run Reagent Blank interfering_peaks->run_blank Yes poor_reproducibility Poor Reproducibility? interfering_peaks->poor_reproducibility No cleanup Implement Sample Cleanup (SPE) run_blank->cleanup cleanup->poor_reproducibility calibrate_pipettes Calibrate Pipettes poor_reproducibility->calibrate_pipettes Yes end Problem Resolved poor_reproducibility->end No standardize_time Standardize Time Between Prep and Analysis calibrate_pipettes->standardize_time standardize_time->end

References

Validation & Comparative

Comparing the efficiency of different glycolaldehyde synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycolaldehyde, the simplest hydroxyaldehyde, is a versatile C2 building block of significant interest in the chemical and pharmaceutical industries. Its utility as a precursor for ethylene glycol, functionalized heterocycles, and complex biomolecules necessitates efficient and selective synthesis routes. This guide provides an objective comparison of prominent methods for this compound synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific applications.

Performance Comparison of this compound Synthesis Methods

The following table summarizes the key performance indicators for various this compound synthesis methods, offering a quantitative comparison of their efficiency and reaction conditions.

Synthesis MethodStarting Material(s)Catalyst/EnzymeTemperature (°C)PressureReaction TimeYield (%)Selectivity (%)Key ByproductsReference(s)
Enzymatic Oxidation Ethylene GlycolImmobilized Alcohol Oxidase & Catalase2AtmosphericNot Specified97 (as 0.97 M solution)>99Glyoxal[N/A]
Hydroformylation Formaldehyde, CO, H₂Rh/SBA-15110 - 1208 - 12.5 MPa3 h52.794.8Methanol[1]
Formose Reaction FormaldehydeCa(OH)₂Ambient - 100AtmosphericVaries (minutes to hours)Low (typically <10)LowComplex mixture of sugars, Cannizzaro products (methanol, formic acid)[2]
Biocatalytic Synthesis FormaldehydeEngineered E. coli (Glyoxylate Carboligase)Not SpecifiedAtmosphericNot Specified66 (conversion to ethylene glycol via this compound)Not SpecifiedNot Specified[3]
Reductive Dimerization of CO₂ CO₂Iron catalyst and N-heterocyclic carbene25 - 801 atm (CO₂)< 3 h53 (overall)Not SpecifiedNot Specified[4][5]
Photocatalytic C-C Coupling MethanolNi-decorated ZnIn₂S₄Not SpecifiedAtmosphericNot Specified22 (apparent quantum yield)94Not Specified[6][7]

Signaling Pathways and Experimental Workflows

To visually represent the logic and flow of the synthesis methods, the following diagrams have been generated using the DOT language.

Synthesis_Pathways cluster_oxidation Enzymatic Oxidation cluster_hydroformylation Hydroformylation cluster_formose Formose Reaction cluster_biocatalytic Biocatalytic Synthesis cluster_co2_reduction Reductive Dimerization of CO₂ Ethylene_Glycol Ethylene Glycol Glycolaldehyde_Ox This compound Ethylene_Glycol->Glycolaldehyde_Ox Alcohol Oxidase, Catalase Formaldehyde_HF Formaldehyde Glycolaldehyde_HF This compound Formaldehyde_HF->Glycolaldehyde_HF Rh or Co catalyst CO_H2 CO + H₂ CO_H2->Glycolaldehyde_HF Rh or Co catalyst Formaldehyde_F Formaldehyde Glycolaldehyde_F This compound Formaldehyde_F->Glycolaldehyde_F Base catalyst (e.g., Ca(OH)₂) Higher_Sugars Higher Sugars Glycolaldehyde_F->Higher_Sugars Formaldehyde_B Formaldehyde Glycolaldehyde_B This compound Formaldehyde_B->Glycolaldehyde_B Glyoxylate Carboligase or This compound Synthase CO2 CO₂ Formaldehyde_CO2 Formaldehyde CO2->Formaldehyde_CO2 Fe catalyst Glycolaldehyde_CO2 This compound Formaldehyde_CO2->Glycolaldehyde_CO2 Carbene catalyst Experimental_Workflow start Start: Select Synthesis Method prep Prepare Reactants and Catalyst/Enzyme start->prep reaction Perform Reaction under Specified Conditions (Temperature, Pressure, Time) prep->reaction monitoring Monitor Reaction Progress (e.g., HPLC, GC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Reaction Work-up and Product Isolation monitoring->workup Reaction complete purification Purification of this compound (e.g., Distillation, Chromatography) workup->purification analysis Characterization and Purity Analysis (e.g., NMR, MS) purification->analysis end End: Pure this compound analysis->end

References

A Comparative Guide to the Quantification of Glycolaldehyde: A New GC-MS Method vs. Established HPLC Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of glycolaldehyde is crucial due to its role as a key intermediate in various biological and chemical processes. This guide provides an objective comparison of a novel Gas Chromatography-Mass Spectrometry (GC-MS) method against established High-Performance Liquid Chromatography (HPLC) techniques for the quantification of this compound. The information herein is supported by experimental data to aid in the selection of the most suitable analytical method for specific research needs.

Introduction to this compound Quantification

This compound, the simplest monosaccharide, is a reactive carbonyl species involved in the Maillard reaction, a key pathway in food chemistry and a contributor to the formation of advanced glycation end-products (AGEs) implicated in various disease states. Its accurate measurement in complex matrices is challenging due to its small size, high polarity, and reactivity. Traditional methods for this compound analysis, such as HPLC with Refractive Index Detection (RID), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR), often suffer from low selectivity, poor resolution, and are time-consuming.[1][2]

This guide focuses on a recently developed direct injection GC-MS method and compares it with the widely used HPLC method involving pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by UV detection.

Method Comparison: GC-MS vs. HPLC-UV (with DNPH Derivatization)

The choice between GC-MS and HPLC for this compound quantification depends on several factors, including the required sensitivity, sample matrix, and desired throughput.

Gas Chromatography-Mass Spectrometry (GC-MS): A Novel Approach

A recently validated method utilizes direct liquid injection GC-MS for the rapid and accurate quantification of this compound in aqueous solutions.[1][2] This technique offers the advantage of high selectivity and sensitivity, inherent to mass spectrometry, without the need for a derivatization step.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and robust technique for the analysis of a wide range of compounds.[3] For aldehydes like this compound, which lack a strong UV chromophore, derivatization is necessary to enhance detection by UV-Vis spectrophotometry.[3] 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent that reacts with carbonyl compounds to form stable, colored hydrazones that can be readily detected by UV.[3]

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters of the new GC-MS method and a typical HPLC-UV method with DNPH derivatization for this compound quantification.

ParameterNew GC-MS MethodEstablished HPLC-UV Method (with DNPH Derivatization)
Principle Direct injection, separation by gas chromatography, and detection by mass spectrometry.Pre-column derivatization with DNPH, separation by liquid chromatography, and UV detection.[3]
Accuracy (% Recovery) >90%[1][2]Typically 95-105% (for analogous aldehydes)
Precision (%RSD) <4% (intra- and inter-day)[1][2]Typically <5% (for analogous aldehydes)
Limit of Detection (LOD) 0.104 g/L[1][2]1 - 50 µg/L (for analogous aldehydes)
Limit of Quantification (LOQ) 0.315 g/L[1][2]5 - 150 µg/L (for analogous aldehydes)
Linearity Range Not explicitly stated, but calibration curves were utilized.[1][2]1 - 50 mg/L (for glycols with benzoyl chloride derivatization)[4]
Analysis Time ~5.3 minutes[1][2]15 - 30 minutes
Derivatization Required? NoYes
Selectivity High (based on mass-to-charge ratio)Moderate to High (based on retention time and UV spectrum)

Experimental Protocols

New GC-MS Method

This protocol is based on the validated method for the quantification of this compound in aqueous solutions from carbohydrate fragmentation.[1][2]

1. Sample Preparation:

  • Dilute the aqueous sample 100-fold in acetonitrile.
  • For a 10 mL final volume, add 100 µL of the sample to a 10 mL volumetric flask containing a few mL of acetonitrile.
  • Add an internal standard (e.g., 50 µL of 10% DMSO in water).
  • Bring the flask to volume with acetonitrile.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Capillary Column: Free-fatty acid polyethylene glycol (e.g., Agilent J&W DB-FATWAX UI).
  • Injection Volume: 1 µL.
  • Injection Mode: Split (50:1 ratio).
  • Oven Temperature Program:
  • Initial temperature: 80 °C.
  • Ramp: 60 °C/min to 220 °C.
  • Final temperature: 220 °C.
  • Mobile Phase Flow Rate: 2 mL/min.

3. Data Analysis:

  • Quantify this compound concentration using internal, external, or standard addition calibration curves.

Established HPLC-UV Method with DNPH Derivatization

This is a general protocol for the derivatization of carbonyl compounds with DNPH for HPLC analysis, adapted for this compound.

1. Reagent Preparation:

  • DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile. This solution should be prepared fresh.
  • Acid Catalyst: A dilute solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) in acetonitrile.

2. Derivatization Procedure:

  • To an appropriate volume of the sample (or standard solution) in a vial, add an excess of the DNPH solution.
  • Add a small amount of the acid catalyst to the mixture.
  • Seal the vial and heat the mixture at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30-60 minutes) to ensure complete reaction.
  • Cool the reaction mixture to room temperature.
  • If necessary, neutralize the excess acid with a suitable base.
  • Dilute the derivatized sample with the mobile phase to a suitable concentration for HPLC analysis.

3. HPLC-UV Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.
  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile and water is typically used.
  • Detection Wavelength: The maximum absorbance of the DNPH derivative of this compound (typically around 360 nm).
  • Injection Volume: 10-20 µL.

4. Data Analysis:

  • Quantify the this compound-DNPH derivative using an external standard calibration curve prepared from derivatized this compound standards.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis sample Aqueous Sample dilution 100-fold Dilution in Acetonitrile sample->dilution is_addition Internal Standard Addition dilution->is_addition final_sample Prepared Sample for Injection is_addition->final_sample injection 1 µL Injection (Split 50:1) final_sample->injection separation GC Separation (FATWAX column) injection->separation detection MS Detection separation->detection quantification Quantification detection->quantification

GC-MS Experimental Workflow

logical_comparison cluster_gcms New GC-MS Method cluster_hplc Established HPLC-UV Method start This compound Quantification gcms_prep Direct Dilution start->gcms_prep hplc_prep Derivatization (DNPH) start->hplc_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_result High Selectivity Rapid Analysis gcms_analysis->gcms_result hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_result High Sensitivity (post-derivatization) hplc_analysis->hplc_result

References

Glycolaldehyde vs. Formaldehyde: A Comparative Guide to Prebiotic Sugar Formation

Author: BenchChem Technical Support Team. Date: December 2025

In the quest to understand the origins of life, the abiotic synthesis of sugars, fundamental components of genetic material like RNA, remains a cornerstone of prebiotic chemistry. Two simple aldehydes, formaldehyde (CH₂O) and glycolaldehyde (C₂H₄O₂), are the primary candidates for this crucial step. While historically linked through the formose reaction, their roles, efficiencies, and product distributions differ significantly. This guide provides an objective comparison of their performance in prebiotic sugar formation, supported by experimental data and detailed methodologies.

At a Glance: Key Differences in Prebiotic Sugar Synthesis

FeatureFormaldehyde (via Formose Reaction)This compound
Starting Material Single carbon (C1) source.[1]Two-carbon (C2) building block.[1]
Initial Step Slow, often rate-limiting dimerization to this compound.[2][3]Direct participation in aldol reactions.[1][4]
Reaction Network Complex, autocatalytic cycle known as the "formose reaction".[2][3][5]Can initiate sugar synthesis directly, bypassing the initial formose steps.[1][6]
Selectivity Notoriously non-selective, producing a complex mixture ("tar") of many sugars.[3][5][7]Can lead to more selective pathways, though still produces mixtures.[1]
Ribose Yield Typically very low (<1%).[7][8]Can be a more direct precursor to pentoses like ribose.[4][6]
Side Reactions Prone to the Cannizzaro reaction, producing formate and methanol.[2][3]Can also undergo Cannizzaro-type reactions and degradation.[3]
Plausibility Requires concentrating mechanisms and specific catalysts (e.g., Ca(OH)₂).[3][7]Prebiotically available from various sources, including extraterrestrial.[1]

Reaction Pathways and Mechanisms

The fundamental difference between formaldehyde and this compound lies in their entry point into the sugar synthesis network. Formaldehyde must first overcome a significant hurdle: its dimerization to form this compound. This initial step is slow and considered a bottleneck in the classic formose reaction.[2][3]

Once a trace amount of this compound is present, an autocatalytic cycle, first proposed by Breslow, can begin.[2] In this cycle, this compound acts as a catalyst, reacting with formaldehyde to produce a variety of larger sugars through a series of aldol additions, isomerizations, and retro-aldol reactions.[2][3][5]

This compound, on the other hand, can directly participate in these sugar-building reactions. By starting with a C2 molecule, the reaction network can proceed more directly towards the formation of tetroses (C4) and pentoses (C5), such as the biologically crucial ribose.[4][6]

Formaldehyde-Initiated Formose Reaction

The formose reaction, discovered by Aleksandr Butlerov in 1861, is the classic pathway for forming sugars from formaldehyde.[2][7] It is typically catalyzed by a base and divalent metal ions like Ca²⁺.[2][3] The reaction is characterized by an induction period where the slow dimerization of formaldehyde to this compound occurs. This is followed by a rapid, autocatalytic phase where a complex mixture of sugars is produced.[2] However, the reaction is difficult to control, often leading to a brown "tar" as sugars degrade or polymerize, with very low yields of specific, biologically relevant sugars like ribose.[3][7]

Formose_Reaction cluster_start Initiation (Slow) cluster_cycle Autocatalytic Cycle (Fast) cluster_products Product Formation F1 Formaldehyde GA This compound F1->GA F2 Formaldehyde F2->GA Dimerization GA_cat This compound (Catalyst) GLA Glyceraldehyde (C3) GA_cat->GLA Aldol Addition F3 Formaldehyde F3->GLA DHA Dihydroxyacetone (C3) GLA->DHA Isomerization TET Tetroses (C4) DHA->TET Aldol Addition PENT Pentoses (e.g., Ribose) DHA->PENT + this compound GA_prod 2x this compound (Product) TET->GA_prod Retro-Aldol Reaction HEX Hexoses TET->HEX TAR Degradation Products (Tar) PENT->TAR HEX->TAR

Caption: The autocatalytic cycle of the formose reaction initiated by formaldehyde.
This compound-Driven Sugar Synthesis

When this compound is the starting material, the reaction can bypass the slow initiation phase of the formose reaction. It can directly react with itself or with glyceraldehyde (another key prebiotic molecule) to form larger sugars.[1][4] This can offer a more direct route to pentoses. For instance, the reaction between this compound (C2) and glyceraldehyde (C3) can lead to the formation of C5 sugars, including ribose.[9] While this pathway is also not perfectly selective, it avoids the initial complexity and inefficiency of starting from a C1 source.[1]

Glycolaldehyde_Pathway cluster_reactants Starting Materials cluster_reactions Aldol Additions cluster_products Key Products GA This compound (C2) TET Tetroses (C4) GA->TET + this compound PENT Pentoses (C5) GA->PENT + Glyceraldehyde GLA Glyceraldehyde (C3) GLA->PENT RIB Ribose PENT->RIB ARA Arabinose PENT->ARA XYL Xylose PENT->XYL

Caption: A simplified pathway for sugar synthesis starting from this compound.

Experimental Protocols

Detailed experimental procedures are critical for reproducing and building upon prebiotic chemistry research. Below are representative protocols for sugar synthesis starting from formaldehyde and this compound.

Protocol 1: Classic Formaldehyde-Based Formose Reaction

This protocol is based on typical conditions used to study the Ca(OH)₂-catalyzed formose reaction.

  • Preparation of Reactants :

    • Prepare a 1.0 M aqueous solution of formaldehyde. Commercial formaldehyde solutions often contain methanol as a stabilizer, which should be noted.[10]

    • Prepare a saturated solution of calcium hydroxide (Ca(OH)₂) to act as a catalyst.

  • Reaction Setup :

    • In a sealed reaction vessel, combine the formaldehyde solution with the calcium hydroxide catalyst. A typical starting condition might involve heating a solution of 1 M formaldehyde at a pH of ~12.5.[3][10]

    • Place the vessel in a controlled temperature environment, such as a water bath or autoclave, set to a temperature between 60°C and 120°C.[3][10]

  • Monitoring and Analysis :

    • The reaction is often monitored visually for a characteristic yellowing, which indicates the formation of sugar products.[3]

    • Aliquots can be taken at various time points. The reaction in the aliquot is quenched by neutralization with acid.

    • Products are typically analyzed after derivatization (e.g., trimethylsilylation) using Gas Chromatography-Mass Spectrometry (GC-MS).[11] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is also a common and sensitive method for direct analysis of carbohydrates.[12][13]

Protocol 2: this compound and Formaldehyde Co-reaction

This protocol is representative of studies investigating the role of this compound as an initiator or co-reactant.

  • Preparation of Reactants :

    • Prepare an aqueous solution containing a mixture of formaldehyde (e.g., 100 mM) and a smaller amount of this compound (e.g., 10 mM).[11]

    • Prepare a buffer solution, such as a phosphate buffer (0.2 M), to maintain a specific pH (e.g., pH 7.0).[11] Borate buffers have also been used, as borate can stabilize ribose and other sugars.[11]

  • Reaction Setup :

    • Combine the aldehyde mixture and the buffer in a sealed vessel.

    • Heat the reaction at a controlled temperature, for example, 65°C to 95°C, for a set period (e.g., 1-24 hours).[11]

  • Analysis :

    • Quench the reaction by cooling and acidifying the solution.

    • Analyze the product mixture for specific sugars. Derivatization to aldononitrile acetates followed by GC-MS is a robust method for identifying and quantifying the various monosaccharides produced.[11] ¹³C NMR can also be used, especially with ¹³C-labeled formaldehyde, to trace the incorporation of formaldehyde into the sugar backbones.[11]

General Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Reactants Prepare Aldehyde Solutions (Formaldehyde and/or this compound) Mix Combine Reactants in Vessel Reactants->Mix Catalyst Prepare Catalyst/Buffer (e.g., Ca(OH)₂, Phosphate) Catalyst->Mix Heat Heat at Controlled Temperature & pH Mix->Heat Monitor Monitor Reaction (e.g., Color Change) Heat->Monitor Quench Quench Reaction (Cooling/Neutralization) Monitor->Quench Deriv Derivatization (Optional) (e.g., Silylation) Quench->Deriv Separation Chromatographic Separation (GC or HPLC) Deriv->Separation Detection Detection & Identification (MS, PAD, NMR) Separation->Detection Quant Quantification Detection->Quant

Caption: A generalized workflow for prebiotic sugar synthesis experiments.

Conclusion

Both formaldehyde and this compound are plausible precursors for the prebiotic synthesis of sugars.

Formaldehyde , as a C1 building block, represents a more fundamental starting point. However, the formose reaction it initiates is notoriously messy, inefficient, and non-selective, yielding only trace amounts of biologically relevant sugars like ribose amidst a complex, tar-like mixture.[3][5][7] Its reliance on a slow initiation step and specific catalytic conditions presents significant challenges for its plausibility on the early Earth.[2][3]

This compound offers a more direct and potentially more efficient pathway. By starting with a C2 unit, it bypasses the problematic initiation phase of the formose reaction.[1][2] Experiments show that reactions involving this compound can lead to the formation of pentoses, and its established presence in meteorites and interstellar clouds bolsters its prebiotic relevance.[1][6]

For researchers in prebiotic chemistry and related fields, the choice of starting material has profound implications. While the classic formose reaction demonstrates the feasibility of sugar formation from a simple C1 source, pathways involving this compound appear to be a more promising avenue for investigating the selective and efficient synthesis of the specific sugars required for the origins of life. Future research focusing on mineral catalysis and non-aqueous conditions may further clarify the respective roles of these two crucial prebiotic molecules.[1]

References

Glycolaldehyde's Reactivity Profile: A Comparative Analysis with Other Simple Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the reactivity of glycolaldehyde, the simplest monosaccharide, reveals its significant role in non-enzymatic browning reactions and the formation of advanced glycation end products (AGEs). This guide provides a comparative assessment of this compound's reactivity against other simple sugars—glyceraldehyde, erythrose, and threose—supported by experimental data to inform researchers, scientists, and drug development professionals in their work.

Executive Summary

This compound, a two-carbon sugar, demonstrates a high propensity for engaging in Maillard reactions and protein cross-linking, processes implicated in the aging process and the pathophysiology of various diseases, including diabetes and neurodegenerative disorders. This guide synthesizes findings from multiple studies to present a clear comparison of its reactivity. Experimental evidence indicates that smaller sugars generally exhibit higher reactivity in glycation and cross-linking reactions. While direct comparative kinetic data across all four sugars within a single study is limited, a composite analysis of available literature allows for a robust relative ranking of their reactivity.

Comparative Reactivity of Simple Sugars

The reactivity of simple sugars in non-enzymatic browning and protein cross-linking is influenced by their molecular size and structure. Smaller sugars, with a higher proportion of the open-chain aldehyde form, are generally more reactive.

SugarChemical FormulaMolecular Weight ( g/mol )Relative Protein Cross-linking ReactivityKey Findings
This compound C₂H₄O₂60.05HighDemonstrates significant protein cross-linking potential, readily forming dimers, trimers, and tetramers of proteins like RNase A.[1] It is a potent precursor for AGEs.[2]
Glyceraldehyde C₃H₆O₃90.08Very HighFound to be an extremely potent glycating agent, producing substantial amounts of AGEs in a short period.[3] Its rate of lysine modification is significantly higher than that of glyoxal.[4] Studies show it to be a more rapid former of AGEs compared to glyoxal.[4][5]
Erythrose C₄H₈O₄120.10ModerateLess reactive than glyceraldehyde in inducing protein cross-linking.
Threose C₄H₈O₄120.10ModerateExhibits similar reactivity to erythrose in protein cross-linking assays.

In-Depth Reactivity Analysis

This compound's high reactivity is attributed to its small size and simple structure, which facilitates its interaction with the amino groups of proteins, initiating the Maillard reaction cascade. This process leads to the formation of Schiff bases and Amadori products, which can further react to form irreversible AGEs and protein cross-links.[1]

One study directly compared the protein cross-linking ability of glyceraldehyde, erythrose, and threose. It was found that glyceraldehyde is a significantly more potent cross-linking agent than the four-carbon sugars erythrose and threose.

Another study investigated the cross-linking of ribonuclease A by this compound and glyoxal. The results showed that this compound is a highly effective cross-linking agent, leading to the formation of significant amounts of protein dimers, trimers, and tetramers.[6] In a direct comparison of glyceraldehyde and glyoxal, glyceraldehyde was found to induce AGE formation at a rate 2.2 to 3.0 times higher than glyoxal and modified lysine at a rate approximately 4.3 times greater.[4] While a direct comparison of this compound to glyceraldehyde in the same study is unavailable, the collective evidence suggests that both are highly reactive species, with glyceraldehyde likely being the more potent of the two in promoting glycation and protein cross-linking.

Signaling Pathways and Experimental Workflows

The reactions of these simple sugars with proteins initiate a complex series of events that can impact cellular signaling and function. The formation of AGEs, for instance, can lead to interactions with the Receptor for Advanced Glycation End Products (RAGE), triggering downstream inflammatory pathways.

Maillard_Reaction_Pathway Reducing_Sugar Reducing Sugar (e.g., this compound) Schiff_Base Schiff Base (Reversible) Reducing_Sugar->Schiff_Base Protein Protein (with free amino groups) Protein->Schiff_Base Amadori_Product Amadori Product (Irreversible) Schiff_Base->Amadori_Product Amadori Rearrangement AGEs Advanced Glycation End Products (AGEs) Amadori_Product->AGEs Oxidation, Dehydration, Condensation Crosslinking Protein Cross-linking Amadori_Product->Crosslinking

Figure 1: Simplified Maillard Reaction Pathway.

A typical experimental workflow to assess the reactivity of these sugars involves incubating the sugar with a model protein and analyzing the resulting modifications over time.

Experimental_Workflow Preparation 1. Preparation of Reactants - Simple Sugar Solution - Model Protein Solution (e.g., BSA, RNase A) - Phosphate Buffer Incubation 2. Incubation - Mix reactants - Incubate at controlled temperature (e.g., 37°C) - Collect aliquots at different time points Preparation->Incubation Analysis 3. Analysis of Glycation and Cross-linking Incubation->Analysis SDS_PAGE SDS-PAGE (for protein cross-linking) Analysis->SDS_PAGE Fluorescence Fluorescence Spectroscopy (for AGE formation) Analysis->Fluorescence LC_MS LC-MS/MS (for specific AGE quantification) Analysis->LC_MS Data 4. Data Analysis - Quantify protein multimers - Measure fluorescence intensity - Determine concentration of specific AGEs SDS_PAGE->Data Fluorescence->Data LC_MS->Data

Figure 2: General Experimental Workflow.

The relative reactivity of these simple sugars can be conceptually visualized based on the available data.

Relative_Reactivity Glyceraldehyde Glyceraldehyde This compound This compound Glyceraldehyde->this compound More Reactive Erythrose_Threose Erythrose & Threose This compound->Erythrose_Threose More Reactive

Figure 3: Conceptual Relative Reactivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of sugar reactivity. Below are summaries of common experimental protocols.

Protocol 1: Determination of Protein Cross-linking by SDS-PAGE

Objective: To visualize and quantify the formation of protein multimers as an indicator of cross-linking.

Methodology:

  • Incubation: A model protein (e.g., Ribonuclease A at 10 mg/mL) is incubated with the sugar of interest (e.g., this compound at 50 mM) in a phosphate buffer (pH 7.4) at 37°C for a specified period (e.g., 24, 48, 72 hours).

  • Sample Preparation: At each time point, an aliquot of the reaction mixture is taken and mixed with SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol).

  • Electrophoresis: The samples are loaded onto a polyacrylamide gel (e.g., 15%) and subjected to electrophoresis to separate proteins based on their molecular weight.

  • Staining and Imaging: The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue) and imaged.

  • Quantification: The intensity of the bands corresponding to monomers, dimers, trimers, and higher-order oligomers is quantified using densitometry software. The percentage of cross-linked protein can then be calculated.

Protocol 2: Measurement of Advanced Glycation End Product (AGE) Formation by Fluorescence Spectroscopy

Objective: To monitor the formation of fluorescent AGEs over time.

Methodology:

  • Incubation: A protein solution (e.g., Bovine Serum Albumin at 10 mg/mL) is incubated with the sugar of interest (e.g., 50 mM) in a phosphate buffer (pH 7.4) at 37°C in the dark.

  • Fluorescence Measurement: At various time intervals, the fluorescence intensity of the samples is measured using a spectrofluorometer. The excitation wavelength is typically set around 370 nm and the emission is scanned from 400 to 500 nm, with a characteristic peak for AGEs around 440 nm.

  • Data Analysis: The increase in fluorescence intensity over time is plotted to determine the rate of AGE formation for each sugar.

Protocol 3: Quantification of Specific AGEs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately identify and quantify specific AGEs, such as Nε-(carboxymethyl)lysine (CML).

Methodology:

  • Sample Hydrolysis: The protein samples from the incubation mixture are subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break down the protein into its constituent amino acids, including the modified ones.

  • Derivatization (Optional): Depending on the specific AGE and the analytical method, a derivatization step may be necessary to improve chromatographic separation and mass spectrometric detection.

  • LC-MS/MS Analysis: The hydrolyzed samples are injected into an LC-MS/MS system. The AGEs are separated by high-performance liquid chromatography and then detected and quantified by tandem mass spectrometry using specific precursor and product ion transitions.

  • Quantification: The concentration of each AGE is determined by comparing its peak area to that of a known concentration of an isotopically labeled internal standard.

Conclusion

The available evidence strongly indicates that this compound is a highly reactive simple sugar, readily participating in Maillard reactions and inducing protein cross-linking. Its reactivity appears to be greater than that of larger sugars like erythrose and threose. While glyceraldehyde may exhibit even higher reactivity, this compound's position as the simplest sugar makes it a crucial molecule of interest in the study of glycation and its pathological consequences. The provided experimental protocols offer a robust framework for further quantitative comparisons and for evaluating potential inhibitors of these detrimental reactions. This comparative guide serves as a valuable resource for professionals in research and drug development focused on mitigating the impacts of AGE formation.

References

Cross-validation of glycolaldehyde measurements between different analytical platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic research and pharmaceutical development, the accurate measurement of glycolaldehyde is of paramount importance. This simple sugar aldehyde is a key intermediate in various metabolic pathways and can also be an indicator of cellular damage and a critical quality attribute in drug formulations. The choice of analytical platform for its quantification can significantly impact the reliability and throughput of these measurements. This guide provides a comprehensive cross-validation of three common analytical platforms for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Colorimetric Assays.

This document outlines the quantitative performance of each method, provides detailed experimental protocols, and presents a visual workflow for a typical cross-validation study. The information is compiled from various studies to offer a broad comparative overview.

Quantitative Performance Comparison

The selection of an analytical method for this compound quantification often involves a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes key performance metrics for GC-MS, LC-MS/MS, and Colorimetric Assays based on published data. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and derivatization agent used.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Colorimetric Assay
Principle Separation of volatile compounds followed by mass-based detection.[1]Separation of compounds in a liquid phase followed by mass-based detection.[1]Reaction of an aldehyde with a chromogenic reagent to produce a colored product.[2]
Derivatization Often required to improve volatility and thermal stability.[1]Often required to improve ionization efficiency and chromatographic retention.[1]The reaction with the chromogenic reagent is the basis of the assay.
Limit of Detection (LOD) 0.104 g/L (for a specific validated method)[3][4]Generally offers high sensitivity, often in the low µg/L to ng/L range for aldehydes.[1]Typically in the µM range (e.g., as low as 1 nmol in a 100 µL assay volume).
Limit of Quantification (LOQ) 0.315 g/L (for a specific validated method)[3][4]Often lower than GC-MS, in the µg/L to ng/L range for aldehydes.[1]Dependent on the specific assay and instrumentation.
Linearity (R²) Excellent, with R² values >0.99 commonly achieved.[1]Excellent, with R² values typically >0.99.[1]Good, but may have a narrower linear range compared to chromatographic methods.
Precision (%RSD) <4% for intra-day, inter-day, and inter-laboratory precision for this compound.[1][3][4]Typically <15% for intra- and inter-day precision for aldehydes.[1]Generally higher %RSD compared to mass spectrometry-based methods.
Accuracy/Recovery (%) >90% for this compound.[3][4]Typically in the range of 80-120% for aldehydes.[1]Can be influenced by interfering substances in the sample matrix.
Throughput Moderate, with run times typically in the range of 5-30 minutes per sample.[3][4]Moderate, with run times typically in the range of 5-20 minutes per sample.High, suitable for 96-well or 384-well plate formats.[5]
Specificity High, especially with mass spectrometric detection.[4]Very high, particularly with tandem mass spectrometry (MS/MS).[1]Lower, as the assay may react with other aldehydes and ketones present in the sample.[2]

Experimental Workflows and Logical Relationships

A cross-validation study is essential to ensure that different analytical methods provide comparable and reliable results. The following diagram illustrates a general workflow for the cross-validation of this compound measurements between GC-MS, LC-MS, and a colorimetric assay.

cluster_0 Sample Preparation cluster_1 Analytical Platforms cluster_2 Data Analysis & Comparison Sample Biological or Pharmaceutical Sample Homogenization Homogenization / Lysis Sample->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation Extraction Extraction (e.g., LLE, SPE) Protein_Precipitation->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Derivatization (e.g., PFBHA) LC_MS LC-MS/MS Analysis Extraction->LC_MS Derivatization (e.g., DNPH) Colorimetric Colorimetric Assay Extraction->Colorimetric Reaction with Chromogen Data_Processing_GC GC-MS Data Processing GC_MS->Data_Processing_GC Data_Processing_LC LC-MS/MS Data Processing LC_MS->Data_Processing_LC Data_Processing_Color Colorimetric Data Processing Colorimetric->Data_Processing_Color Comparison Statistical Comparison (e.g., Correlation, Bland-Altman) Data_Processing_GC->Comparison Data_Processing_LC->Comparison Data_Processing_Color->Comparison

Cross-validation workflow for this compound measurement.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results across different analytical platforms.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a validated method for the quantification of this compound in aqueous solutions.[3][4]

a. Sample Preparation:

  • Dilute the aqueous sample 100-fold in acetonitrile (ACN).[4][6]

  • For a 10 mL final volume, add 100 µL of the sample and 50 µL of an internal standard (e.g., 10% DMSO in water) to a volumetric flask and bring to volume with ACN.[4][6]

b. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: Free-fatty acid polyethylene glycol capillary column.[3][4]

  • Injection Volume: 1 µL.[3][4]

  • Inlet Temperature: 250°C.

  • Split Ratio: 50:1.[3][4]

  • Carrier Gas: Helium at a constant flow of 2 mL/min.[3][4]

  • Oven Temperature Program: Initial temperature of 80°C, ramp at 60°C/min to a final temperature of 220°C.[3][4]

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for target ions to enhance sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a representative protocol for the analysis of aldehydes using LC-MS/MS with 2,4-dinitrophenylhydrazine (DNPH) derivatization.[1]

a. Sample Preparation and Derivatization:

  • To 1 mL of the sample, add a suitable internal standard.

  • Add 1 mL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.[1]

  • Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivatives.[1]

  • After cooling, the sample can be directly injected or further purified by solid-phase extraction (SPE) for complex matrices.[1]

b. LC-MS/MS Conditions:

  • LC System: UHPLC system (e.g., Agilent 1290 Infinity II) or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the this compound-DNPH derivative from other components.

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5 µL.[1]

  • MS/MS System: Triple quadrupole mass spectrometer (e.g., Sciex Triple Quad 6500+) or equivalent.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the this compound-DNPH derivative.[1]

Colorimetric Assay

This protocol is a general procedure for the determination of aldehydes using 3-methyl-2-benzothiazolinone hydrazone (MBTH).[2]

a. Reagents:

  • MBTH solution: 0.1% (w/v) 3-methyl-2-benzothiazolinone hydrazone hydrochloride in water.

  • Oxidizing reagent: 1.0% (w/v) ferric chloride (FeCl₃) in water.[7]

  • This compound standards: A series of known concentrations of this compound in water.

b. Assay Procedure:

  • Pipette 100 µL of standards and samples into separate wells of a 96-well plate.

  • Add 100 µL of the MBTH solution to each well and incubate for 30 minutes at room temperature.

  • Add 100 µL of the FeCl₃ solution to each well to initiate the color development.

  • Incubate for 15-20 minutes at room temperature.

  • Measure the absorbance at a specific wavelength (typically around 605-610 nm) using a microplate reader.[2]

  • Construct a standard curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the samples from the standard curve.

References

Unveiling Prebiotic Sugar Formation: A Comparative Guide to the Catalytic Activity of Minerals on Glycolaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the fundamental chemical reactions that may have led to the building blocks of life is of paramount importance. Glycolaldehyde, a simple two-carbon sugar, is a key intermediate in the formose reaction, a plausible pathway for the abiotic synthesis of more complex sugars. The surfaces of various minerals are thought to have played a crucial catalytic role in these prebiotic chemical processes. This guide provides a comparative analysis of the catalytic activity of different minerals on this compound reactions, supported by experimental data, detailed protocols, and pathway visualizations.

The catalytic role of minerals in the conversion of simple organic molecules like this compound into more complex carbohydrates is a cornerstone of many origin-of-life theories. Minerals could have provided surfaces for the concentration of reactants, stabilization of intermediates, and lowering of activation energies for key reaction steps. This guide summarizes findings from various studies investigating the catalytic effects of minerals such as silicates, carbonates, oxides, and sulfides on reactions involving this compound, primarily within the context of the formose reaction network.

Comparative Catalytic Performance of Minerals

The catalytic activity of minerals in this compound reactions is influenced by factors such as their composition, surface structure, and the reaction environment. The following table summarizes quantitative data from various studies to facilitate a comparison of different mineral catalysts. It is important to note that direct comparison is challenging due to the wide variation in experimental conditions across different studies.

Mineral CatalystMineral ClassReaction TypeKey FindingsReference
Olivine SilicateAqueous HydrothermalCatalyzed the formation of this compound and other sugars from formaldehyde.[1][2]
Serpentinite SilicateAqueousShowed Lewis-acid-based catalysis of the formose reaction, promoting sugar formation.[1]
Edingtonite (Zeolite) SilicateGas Phase (Computational)Stabilized reaction intermediates in glyceraldehyde synthesis from this compound by about 20 kcal mol⁻¹.[3]
Ca-LTA (Zeolite) SilicateAqueousSuccessfully converted formaldehyde and this compound to triose, tetrose, pentose, and hexose with high conversion and few byproducts at room temperature.[4]
Calcite (CaCO₃) CarbonateAqueousDemonstrated catalytic activity in the formose reaction.[1]
Dolomite (CaMg(CO₃)₂) CarbonateAqueousExhibited catalytic activity in the formose reaction.[1]
Apatite PhosphateAqueousApplied as a solid catalyst for the formose reaction under basic conditions.[4]
Magnesium Oxide (MgO) Metal OxideAqueous (Weakly Alkaline)Catalyzed the condensation of this compound and glyceraldehyde with formaldehyde.[5][6]
Pyrite (FeS₂) SulfideAqueousCan act as a catalyst in advanced oxidation processes and is relevant in prebiotic scenarios due to its redox properties.[7][8][9]
Calcium Hydroxide (Portlandite) HydroxideMechanochemicalA classical and effective catalyst for the formose reaction, used as a benchmark in mechanochemical studies.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for studying the catalytic activity of minerals on this compound reactions in both aqueous and mechanochemical conditions.

Aqueous Phase Catalytic Reaction (based on Zeolite Catalysis)[4]

This protocol describes a typical batch reaction to assess the catalytic performance of a solid mineral catalyst in an aqueous solution.

Materials:

  • Mineral catalyst (e.g., Ca-LTA zeolite), 300 mg

  • Aqueous solution (10 mL) containing:

    • Formaldehyde (0.15 M)

    • This compound (0.075 M, 45 mg, 0.75 mmol)

  • Reaction vessel (e.g., sealed vial)

  • Stirring apparatus

  • Filtration system (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Add the mineral catalyst to the aqueous solution of formaldehyde and this compound in the reaction vessel.

  • Seal the vessel and stir the mixture at room temperature for a specified duration (e.g., 72 hours).

  • Collect sample aliquots at regular time intervals.

  • Filter the aliquots to remove the solid catalyst.

  • Analyze the filtrate using HPLC to monitor the consumption of reactants and the formation of products (triose, tetrose, pentose, and hexose sugars).

Mechanochemical Catalytic Reaction[10][11]

This protocol outlines a solvent-free method to investigate mineral catalysis under mechanical stress, simulating conditions such as meteorite impacts.

Materials:

  • This compound

  • Mineral catalyst (e.g., calcium hydroxide, olivine), typically 20 mol% relative to this compound

  • Vibratory ball mill

  • Milling vessel and grinding balls (e.g., stainless steel)

  • Derivatization agents (for GC-MS analysis)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

Procedure:

  • Place this compound and the mineral catalyst into the milling vessel with the grinding ball.

  • Conduct the milling in the vibratory ball mill at a set frequency (e.g., 30 Hz) for a specific duration (e.g., 90 minutes).

  • After milling, extract the products from the solid mixture.

  • Derivatize the products to make them volatile for GC-MS analysis (e.g., as silylated O-ethyl oximes).

  • Analyze the derivatized products by GC-MS to identify and quantify the monosaccharides formed.

Visualizing Experimental and Logical Workflows

Understanding the sequence of steps in a typical catalytic experiment is essential for experimental design and interpretation of results. The following diagram illustrates a generalized workflow for evaluating the catalytic activity of a mineral on this compound reactions.

Experimental_Workflow Experimental Workflow for Mineral Catalysis of this compound Reactions cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results & Interpretation Reactants Prepare Reactants (this compound, Formaldehyde, etc.) Reaction_Setup Set up Reaction (Aqueous or Mechanochemical) Reactants->Reaction_Setup Catalyst Prepare Mineral Catalyst (Grinding, Sieving, etc.) Catalyst->Reaction_Setup Run_Reaction Run Reaction under Controlled Conditions (Temperature, Time, etc.) Reaction_Setup->Run_Reaction Sampling Sample Collection at Time Intervals Run_Reaction->Sampling Separation Separate Catalyst (Filtration/Centrifugation) Sampling->Separation Product_Analysis Product Analysis (HPLC, GC-MS) Separation->Product_Analysis Data_Processing Data Processing (Quantification, Yield Calculation) Product_Analysis->Data_Processing Interpretation Interpretation of Results (Catalytic Activity, Selectivity) Data_Processing->Interpretation

Caption: A generalized workflow for studying mineral-catalyzed this compound reactions.

The formose reaction is a complex network of reactions. The following diagram illustrates the central role of this compound and the catalytic cycle that leads to the formation of higher-order sugars.

Formose_Reaction_Pathway Simplified Formose Reaction Pathway cluster_autocatalysis Autocatalytic Cycle F0 Formaldehyde (C1) GA This compound (C2) F0->GA Dimerization (Mineral Catalyzed) Side_Products Side Products (e.g., Cannizzaro Reaction) F0->Side_Products F1 Formaldehyde (C1) F1->GA GCA Glyceraldehyde (C3) GA->GCA + Formaldehyde T Tetroses (C4) GCA->T + this compound P Pentoses (C5) T->P + Formaldehyde H Hexoses (C6) P->H + Formaldehyde H->GA Retro-aldol

References

Glycolaldehyde's role in RNA world hypothesis versus other precursor molecules

Author: BenchChem Technical Support Team. Date: December 2025

In the quest to unravel the origins of life, the "RNA world" hypothesis stands as a compelling paradigm, suggesting that RNA, or a similar molecule, was the primary genetic and catalytic entity before the advent of DNA and proteins. Central to this hypothesis is the prebiotic synthesis of RNA's building blocks, a process in which a cast of precursor molecules has been implicated. Among them, glycolaldehyde has emerged as a key player, particularly in the formation of ribose, the sugar backbone of RNA. However, its role is not uncontested, with other molecules also vying for the title of the primordial precursor. This guide provides a comparative analysis of this compound's role versus other precursor molecules, supported by experimental data and detailed methodologies, to offer researchers a clear perspective on the current landscape of prebiotic chemistry.

At the Crossroads of Sugar Synthesis: this compound and the Formose Reaction

The classical pathway proposed for the prebiotic synthesis of sugars is the formose reaction, a complex network of reactions that produces a variety of sugars from formaldehyde. This compound, a two-carbon sugar, is a critical intermediate in this process.

The formose reaction is notoriously unselective, often yielding a complex mixture of sugars with ribose being a minor component (less than 1% in many unguided reactions)[1]. This lack of specificity has been a significant hurdle for the RNA world hypothesis. However, experimental evidence has shown that the presence of certain minerals, particularly borates, can stabilize ribose and other pentoses, significantly increasing their yield. For instance, experiments conducted by Ricardo et al. (2004) demonstrated that borate minerals guide the formose reaction to selectively produce pentoses, including ribose, in much higher yields than in their absence.

Table 1: Comparison of Ribose Yields in Formose-Type Reactions

Precursor(s)Catalyst/ConditionsRibose YieldReference
FormaldehydeCa(OH)₂< 1%[1]
Formaldehyde, this compoundCa(OH)₂Not specified, but this compound acts as an initiator[2]
Formaldehyde, this compound, GlyceraldehydeBorate mineralsSignificantly increased pentose yieldsRicardo et al., 2004
This compound, GlyceraldehydePhosphate bufferRibose and fructose formed[3]
Experimental Protocol: The Borate-Mediated Formose Reaction

The following is a generalized protocol based on the work of Ricardo et al. (2004) for the synthesis of ribose from formaldehyde in the presence of borate minerals.

Materials:

  • Formaldehyde (CH₂O) solution

  • This compound (HOCH₂CHO) (as an initiator)

  • Borate minerals (e.g., ulexite, colemanite)

  • Basic solution (e.g., NaOH) to maintain alkaline pH

  • Water (deionized and deoxygenated)

Procedure:

  • A solution of formaldehyde and a catalytic amount of this compound is prepared in deoxygenated water.

  • The pH of the solution is adjusted to an alkaline value (typically between 8 and 10) using a basic solution.

  • Finely ground borate mineral is added to the solution.

  • The reaction mixture is heated to a moderate temperature (e.g., 60-70°C) for a specified period (hours to days), with periodic monitoring of the products.

  • Aliquots of the reaction mixture are taken at different time points, quenched, and analyzed by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the sugar products.

Formose_Reaction cluster_borate With Borate Minerals formaldehyde Formaldehyde This compound This compound formaldehyde->this compound Dimerization glyceraldehyde Glyceraldehyde This compound->glyceraldehyde + Formaldehyde tetroses Tetroses glyceraldehyde->tetroses + Formaldehyde pentoses Pentoses (including Ribose) tetroses->pentoses + Formaldehyde complex_sugars Complex Mixture of Sugars pentoses->complex_sugars Side Reactions ribose_stabilized Stabilized Ribose pentoses->ribose_stabilized Stabilization

A More Integrated Approach: The Cyanosulfidic Pathway

A significant alternative to the formose reaction is the cyanosulfidic pathway, developed by John Sutherland and his group. This pathway offers a more integrated prebiotic scenario where the precursors for ribonucleotides, amino acids, and lipids can be synthesized from common starting materials under similar conditions[4]. In this model, this compound plays a crucial and early role.

In the cyanosulfidic pathway, this compound reacts with cyanamide to form 2-aminooxazole. This intermediate is then a key building block for the synthesis of pyrimidine ribonucleotides, bypassing the need for the free synthesis of ribose and its subsequent problematic glycosylation with nucleobases[5].

Table 2: Key Reactions and Yields in the Cyanosulfidic Pathway Involving this compound

ReactantsProductYieldReference
This compound, Cyanamide2-Aminooxazole~30-40% (ribo- and arabino- stereoisomers)[6]
2-Aminooxazole, GlyceraldehydePentose aminooxazolines (including ribose aminooxazoline)High yield in the presence of phosphate[5]
Experimental Protocol: Synthesis of 2-Aminooxazole

The following protocol is a generalized representation of the synthesis of 2-aminooxazole from this compound and cyanamide as described in the work of Powner et al. (2009).

Materials:

  • This compound

  • Cyanamide (H₂NCN)

  • Inorganic phosphate buffer (e.g., sodium phosphate)

  • Water (deionized and deoxygenated)

  • UV light source (e.g., 254 nm)

Procedure:

  • A solution of this compound and cyanamide is prepared in a phosphate buffer at a near-neutral pH.

  • The reaction mixture is irradiated with UV light at a controlled temperature (e.g., 35°C) in an oxygen-free environment.

  • The reaction is monitored over time using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to track the formation of 2-aminooxazole.

  • The product can be isolated and purified for subsequent steps in the cyanosulfidic pathway.

Cyanosulfidic_Pathway cluster_precursors Simultaneous Precursor Formation hcn Hydrogen Cyanide This compound This compound hcn->this compound Reductive homologation amino_acids Amino Acid Precursors hcn->amino_acids Strecker synthesis lipid_precursors Lipid Precursors hcn->lipid_precursors Reductive homologation aminooxazole 2-Aminooxazole This compound->aminooxazole + Cyanamide (UV, Phosphate) cyanamide Cyanamide rao Ribose Aminooxazoline aminooxazole->rao + Glyceraldehyde glyceraldehyde Glyceraldehyde pyrimidine_nucleotides Pyrimidine Ribonucleotides rao->pyrimidine_nucleotides Further steps

Beyond the Aldehydes: Alternative Precursor Molecules

While this compound and its precursor formaldehyde are central to many RNA world scenarios, the inherent difficulties in controlling their reactivity have led researchers to explore alternative hypotheses and precursor molecules.

  • "Pre-RNA World" Hypotheses: These theories propose that simpler genetic systems predated RNA.

    • Peptide Nucleic Acid (PNA): PNA has a backbone of repeating N-(2-aminoethyl)glycine units linked by peptide bonds, which is simpler to synthesize prebiotically than the sugar-phosphate backbone of RNA. However, quantitative data on the prebiotic synthesis of PNA monomers are scarce compared to those for RNA precursors.

    • Threose Nucleic Acid (TNA): TNA is another RNA analogue with a simpler four-carbon threose sugar backbone. Some studies suggest that threose can be formed in high yield from the dimerization of this compound under plausible prebiotic conditions[7]. Recent work has also demonstrated a high-yielding, four-step synthesis of 3'-amino-TNA nucleosides from prebiotic feedstocks[1].

Table 3: Comparison of this compound with Alternative Precursor Paradigms

Precursor/ParadigmKey FeaturesAdvantagesChallenges
This compound Central to formose reaction and cyanosulfidic pathway for ribose and ribonucleotide synthesis.Detected in interstellar space; integral to a systems chemistry approach (cyanosulfidic).Formose reaction is unselective; stability of products is an issue.
Formaldehyde The fundamental C1 building block in the formose reaction.Abiotically plausible formation from various sources.Even more prone to side reactions than this compound; requires catalytic conversion to this compound to initiate sugar formation.
PNA Monomers Simpler backbone structure (peptide-like).Potentially easier prebiotic synthesis; greater stability.Less catalytic potential than RNA; transition to an RNA world is unclear. Limited quantitative data on prebiotic synthesis.
TNA Monomers Simpler four-carbon sugar backbone.Can form stable duplexes with itself and RNA; threose can be synthesized from this compound.Catalytic capabilities are less explored than RNA; prebiotic synthesis of TNA nucleosides is an active area of research.

Logical_Relationships cluster_rna_world RNA World Hypothesis cluster_precursors Precursor Molecules cluster_pathways Synthetic Pathways rna RNA as primary genetic and catalytic molecule This compound This compound rna->this compound requires formaldehyde Formaldehyde rna->formaldehyde requires pna PNA Monomers rna->pna requires tna TNA Monomers rna->tna requires formose Formose Reaction This compound->formose cyanosulfidic Cyanosulfidic Pathway This compound->cyanosulfidic formaldehyde->formose other_pathways Other Prebiotic Routes pna->other_pathways tna->other_pathways formose->rna yields ribose for cyanosulfidic->rna yields ribonucleotides for other_pathways->rna potentially lead to

Conclusion

This compound remains a pivotal molecule in the experimental investigation of the RNA world hypothesis. Its role as a direct precursor to ribose in the formose reaction and as a key intermediate in the more integrated cyanosulfidic pathway underscores its significance. However, the challenges associated with the formose reaction's lack of selectivity and the complexity of the cyanosulfidic pathway highlight the need for continued exploration of alternative precursors and synthetic routes.

The "pre-RNA world" hypotheses, featuring simpler genetic materials like PNA and TNA, offer intriguing possibilities that may circumvent some of the difficulties associated with RNA's prebiotic synthesis. While quantitative experimental data for these alternatives are still emerging, they represent a vibrant and critical area of research in the origins of life.

Ultimately, the prebiotic arms race for the most plausible precursor to the first genetic material is far from over. A multi-pronged approach, combining experimental validation of different pathways with the astronomical search for these molecules in extraterrestrial environments, will be crucial in piecing together the puzzle of how life on Earth began. This guide serves as a snapshot of the current understanding, providing a foundation for researchers to build upon as they delve deeper into this fundamental scientific question.

References

Quantitative comparison of glycolaldehyde levels in different biological tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of glycolaldehyde levels in various biological tissues, details the experimental methods for its quantification, and illustrates its role in cellular signaling pathways. This compound, the simplest monosaccharide, is a reactive dicarbonyl compound implicated in the formation of advanced glycation end products (AGEs), which are associated with aging and the pathogenesis of various diseases, including diabetes and neurodegenerative disorders.

Quantitative Comparison of this compound Levels

Direct comparative data on endogenous this compound concentrations across a wide range of biological tissues is limited in publicly available literature. However, some studies provide valuable insights into its levels in specific cell types and under certain conditions.

One study measured this compound levels in guinea pig tracheobronchial epithelial (GPTE) cell monolayers following exposure to nitrogen dioxide. The results, presented in the table below, demonstrate a significant increase in this compound concentration upon environmental insult.

Biological SampleConditionThis compound Concentration (nM)
Guinea Pig Tracheobronchial Epithelial (GPTE) Cell MonolayersAir-control20.3 ± 6.8
1 ppm NO2 (1-hr exposure)81.2 ± 2.7
5 ppm NO2 (1-hr exposure)234.0 ± 42.6

Data extracted from a study on the generation of aldehydes from GPTE cell monolayers exposed to nitrogen dioxide.

While this data is specific to one cell type and condition, it highlights the potential for environmental factors to influence endogenous this compound levels. Further research employing sensitive analytical techniques is necessary to establish a comprehensive profile of this compound concentrations in various tissues such as the liver, kidney, and brain across different species.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in biological matrices is challenging due to its small size, high reactivity, and low endogenous concentrations. The most common and reliable methods involve derivatization followed by chromatographic separation and mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization is essential to increase its volatility and thermal stability.

Sample Preparation and Derivatization:

  • Homogenization: Tissue samples are homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Protein Precipitation: Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile or methanol) and removed by centrifugation.

  • Derivatization: The supernatant is collected and derivatized. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde group of this compound to form a stable oxime derivative.

  • Extraction: The derivative is then extracted into an organic solvent (e.g., hexane) for GC-MS analysis.

GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column is typically used for separation.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection Mode: Splitless injection is often preferred for trace analysis.

  • Ionization: Electron ionization (EI) is commonly used.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, targeting the characteristic ions of the derivatized this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of polar and non-volatile compounds, making it another excellent choice for this compound quantification.

Sample Preparation and Derivatization:

  • Homogenization and Protein Precipitation: Similar to the GC-MS protocol, tissues are homogenized and proteins are precipitated.

  • Derivatization: The aldehyde group of this compound can be derivatized to enhance its chromatographic retention and ionization efficiency. 2,4-Dinitrophenylhydrazine (DNPH) is a widely used derivatizing agent that reacts with aldehydes to form stable hydrazones.

  • Solid-Phase Extraction (SPE): The derivatized sample may be cleaned up and concentrated using SPE to remove interfering substances.

LC-MS/MS Parameters:

  • Column: A reversed-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid to improve ionization, is used.

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode is commonly employed.

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the derivatized this compound.

Signaling Pathways and Experimental Workflows

This compound and the AGE-RAGE Signaling Pathway

This compound is a potent precursor of Advanced Glycation End Products (AGEs). The interaction of AGEs with their cell surface receptor, the Receptor for Advanced Glycation End Products (RAGE), triggers a cascade of intracellular signaling events that contribute to cellular dysfunction, inflammation, and oxidative stress. This pathway is implicated in the pathology of numerous chronic diseases.

AGE_RAGE_Pathway This compound This compound AGEs Advanced Glycation End Products (AGEs) This compound->AGEs non-enzymatic glycation Proteins_Lipids Proteins / Lipids Proteins_Lipids->AGEs RAGE RAGE Receptor AGEs->RAGE binding ROS ↑ Reactive Oxygen Species (ROS) RAGE->ROS NFkB NF-κB Activation RAGE->NFkB Cell_Membrane Apoptosis Apoptosis ROS->Apoptosis Inflammation ↑ Pro-inflammatory Cytokines NFkB->Inflammation Cellular_Dysfunction Cellular Dysfunction Inflammation->Cellular_Dysfunction Apoptosis->Cellular_Dysfunction Experimental_Workflow start Biological Tissue (e.g., Liver, Kidney, Brain) homogenization Homogenization start->homogenization precipitation Protein Precipitation homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant derivatization Derivatization (e.g., PFBHA, DNPH) supernatant->derivatization cleanup Sample Cleanup (e.g., SPE) derivatization->cleanup analysis LC-MS/MS or GC-MS Analysis cleanup->analysis quantification Data Analysis & Quantification analysis->quantification

Glycolaldehyde in the Cosmos: A Comparative Analysis of Astrochemical Formation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the prevailing theories and experimental evidence behind the formation of the simplest sugar, glycolaldehyde, in interstellar environments. This guide critically examines gas-phase, grain-surface, and Formose-like reaction pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the core chemical processes.

First detected in the Sagittarius B2 North Large Molecule Heimat, this compound (HOCH₂CHO) has since been observed in various star-forming regions, highlighting its prevalence in the cosmos.[1][2] As the simplest monosaccharide, its presence in the interstellar medium (ISM) is of significant interest to astrobiologists and astrochemists, as it is a key precursor in the formation of more complex sugars like ribose, a fundamental component of RNA.[3] Understanding the formation pathways of this compound is crucial for unraveling the origins of prebiotic molecules in the universe. This guide provides a comparative analysis of the primary proposed formation routes, supported by experimental and theoretical data.

Three major pathways for this compound formation have been proposed and investigated: gas-phase reactions, reactions on the surfaces of interstellar dust grains (including within ice mantles), and a variant of the Formose reaction under interstellar conditions. While gas-phase reactions are considered, evidence increasingly points to grain-surface chemistry as the most efficient route for this compound synthesis at the frigid temperatures of molecular clouds.[4][5][6]

Comparative Analysis of Formation Pathways

The efficiency and viability of this compound formation pathways are highly dependent on the physical conditions of the interstellar environment, such as temperature, density, and radiation fields. Below is a summary of the key proposed reactions and their characteristics.

Gas-Phase Formation Pathways

While initially considered, purely gas-phase formation routes for this compound are now thought to be less efficient under the typical conditions of dense molecular clouds (around 10 K).[4][6] However, several potential gas-phase reactions have been explored theoretically. One proposed mechanism involves the dimerization of the formyl radical (HCO).[7] Another pathway suggests the reaction of hydroxymethylene (HCOH), a reactive isomer of formaldehyde, with formaldehyde itself.[7][8] Theoretical studies have also investigated the reaction between carbon monoxide (CO) and methanol (CH₃OH).[7] A significant challenge for gas-phase synthesis is the presence of activation energy barriers that are difficult to overcome at extremely low temperatures.[5]

Grain-Surface and Ice-Mantle Chemistry

The surfaces of interstellar dust grains, often coated with ice mantles, are now widely considered to be the primary locations for the formation of complex organic molecules (COMs), including this compound.[5] These icy surfaces act as a catalyst and a meeting point for precursor molecules, facilitating reactions that would be improbable in the gas phase. Computational studies have shown that the presence of amorphous water ice can significantly reduce or even eliminate reaction energy barriers.[3][5]

Several key reactions on grain surfaces have been experimentally and theoretically investigated:

  • Radical-Radical Recombination: A prominent and experimentally supported pathway is the recombination of the formyl radical (HCO) and the hydroxymethyl radical (•CH₂OH).[1][2][9][10] Both radicals can be formed from the hydrogenation of carbon monoxide (CO) and formaldehyde (H₂CO) on ice surfaces.[9][11] This radical-radical recombination is expected to be barrierless, making it highly efficient at the low temperatures of interstellar grains.[11]

  • Sequential Hydrogenation of CO: Experiments have demonstrated that the sequential hydrogenation of carbon monoxide on ice surfaces can lead to the formation of H₂CO and CH₃OH, with HCO as a crucial intermediate. The recombination of two HCO radicals to form glyoxal (HC(O)CHO), followed by further hydrogenation, is another viable route to this compound and ethylene glycol.[11][12]

  • Formaldehyde-Based Reactions: The reaction between the formyl radical (HCO) and formaldehyde (H₂CO), followed by hydrogenation, has been explored through computational simulations on amorphous ice surfaces.[3][5] These studies indicate that the ice surface can lower the activation barrier for the initial C-C bond formation.[3]

The Interstellar Formose Reaction

The Formose reaction, the polymerization of formaldehyde to form sugars, is a classic prebiotic chemistry experiment.[13] A modified, non-aqueous version of this reaction has been proposed as a potential pathway for sugar formation in interstellar environments.[13][14][15] This process would be initiated by the formation of this compound from two formaldehyde molecules, which then acts as a catalyst for the formation of larger sugars.[13] The reaction of the highly reactive hydroxymethylene with formaldehyde to produce this compound is considered a key initial step in this potential interstellar Formose-like reaction.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from various experimental and theoretical studies on the different formation pathways of this compound.

Pathway Reactants Product(s) Key Findings/Quantitative Data Environment Reference
Gas-Phase 2 HCOHOCCOH → HOCH₂CHOBarrierless first and last steps in the mechanism.Gas-Phase/Grain Surface[7]
Gas-Phase HCOH + H₂COHOCH₂CHOOccurs via barrierless abstraction of the hydroxylic hydrogen from trans-HCOH by carbonyl oxygen.Gas-Phase[7]
Gas-Phase CO + CH₃OHHOCH₂CHOTransition state involves the transfer of a hydrogen from methanol to CO with concomitant C-C bond formation.Gas-Phase[7]
Grain-Surface HCO• + •CH₂OHHOCH₂CHOExperimental evidence for formation via radical-radical recombination in interstellar ice analogs.Interstellar Ices[1][2][9][10]
Grain-Surface H + CO (sequential)H₂CO, CH₃OH, HOCH₂CHO, (CH₂OH)₂Experimental evidence for formation via surface hydrogenation of CO, with HCO + HCO recombination as a key step.Dense Molecular Cloud Conditions[11]
Grain-Surface H₂CO + HCOIntermediate + H → HOCH₂CHOComputational study on amorphous ice shows an average reduction of the energy barrier by 49%, in some cases up to 100%.Amorphous Ice Surface[3]
Interstellar Formose-like H₂COHOCH₂CHO and other sugarsAb initio calculations suggest the plausibility of sugar synthesis through a protic variant of the Formose reaction in the gas phase.Gas-Phase[14]
Interstellar Formose-like HCOH + H₂COHOCH₂CHO, GlyceraldehydeReaction proceeds without water and at ultralow temperatures.Space-like conditions[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols cited in the literature for studying this compound formation under astrochemical conditions.

Low-Temperature Ice Matrix Isolation Spectroscopy

This technique is widely used to study reactions in simulated interstellar ices.

  • Objective: To investigate the formation of this compound and ethylene glycol from the recombination of HCO• and •CH₂OH radicals in an inert matrix at low temperatures.

  • Methodology:

    • A gaseous mixture of a precursor molecule (e.g., formaldehyde, H₂CO) and a rare gas (e.g., Argon, Xenon) at a specific ratio (e.g., 2/1000) is prepared in a vacuum line.[1]

    • This mixture is deposited onto a cold (12-30 K) gold-plated or other suitable substrate within a high-vacuum chamber (pressures down to 10⁻⁹ mbar).[1]

    • Radicals (HCO• and •CH₂OH) are generated in-situ via Vacuum Ultraviolet (VUV) photolysis of the precursor molecule.[1] The photon flux is typically much higher than in dense molecular clouds to accelerate the experiment.[1]

    • The ice matrix is monitored in-situ using Fourier Transform Infrared (FTIR) spectroscopy to identify the reactants, intermediates, and products by their characteristic vibrational frequencies.[1]

    • After irradiation, the matrix is slowly warmed (annealed). This allows the trapped radicals to diffuse and react.[9]

    • The products are further identified during the warm-up phase using Temperature Programmed Desorption (TPD) coupled with a mass spectrometer to analyze the molecules that sublimate from the ice at specific temperatures.[16]

  • Reference Experiment: Butscher et al. (2015) used this method to provide experimental evidence for the formation of this compound from HCO• and •CH₂OH recombination.[1][2][9][10]

Surface Hydrogenation of Carbon Monoxide

This experimental setup simulates the formation of complex molecules from the most abundant species in dense molecular clouds.

  • Objective: To demonstrate the formation of this compound and ethylene glycol through the sequential hydrogenation of carbon monoxide (CO) on an ice surface.

  • Methodology:

    • An ultra-high vacuum (UHV) chamber is cooled to interstellar temperatures (around 10-15 K).

    • A layer of CO is deposited onto a cold surface, simulating the freeze-out of CO onto dust grains.

    • The CO ice is then exposed to a beam of hydrogen atoms.

    • The chemical changes on the surface are monitored in-situ using Reflection Absorption Infrared Spectroscopy (RAIRS).

    • After the experiment, the sample is heated, and the desorbing molecules are analyzed using a quadrupole mass spectrometer (QMS).

  • Reference Experiment: Fedoseev et al. (2015) successfully demonstrated the formation of this compound and ethylene glycol using this technique, suggesting the key step is the recombination of two HCO radicals.[11]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways for this compound formation.

Glycolaldehyde_Formation_Pathways cluster_gas_phase Gas-Phase Pathways cluster_grain_surface Grain-Surface Pathways cluster_formose Interstellar Formose-like Pathway HCO1 HCO HOCCOH HOCCOH HCO1->HOCCOH HCO2 HCO HCO2->HOCCOH CH2OCHO CH₂OCHO HOCCOH->CH2OCHO + H GA_gas This compound H1 + H CH2OCHO->GA_gas + H H2 + H HCOH HCOH GA_gas2 This compound HCOH->GA_gas2 H2CO_gas H₂CO H2CO_gas->GA_gas2 CO_ice CO (ice) HCO_rad HCO• CO_ice->HCO_rad + H H_atom1 + H H2CO_ice H₂CO (ice) HCO_rad->H2CO_ice + H GA_grain This compound HCO_rad->GA_grain Glyoxal Glyoxal (HC(O)CHO) HCO_rad->Glyoxal H_atom2 + H CH2OH_rad •CH₂OH H2CO_ice->CH2OH_rad + H H_atom3 + H CH2OH_rad->GA_grain HCO_rad2 HCO• HCO_rad2->Glyoxal GA_grain2 This compound Glyoxal->GA_grain2 + 2H H_atoms + 2H H2CO1 H₂CO GA_formose This compound H2CO1->GA_formose H2CO2 H₂CO H2CO2->GA_formose Larger_sugars Larger Sugars GA_formose->Larger_sugars + n(H₂CO)

Caption: Key proposed formation pathways for this compound.

The logical flow of a typical laboratory experiment to simulate interstellar ice chemistry is depicted below.

Experimental_Workflow start Prepare Gas Mixture (e.g., H₂CO in Ar) deposition Deposit onto Cold Surface (12 K) in High-Vacuum Chamber start->deposition photolysis VUV Photolysis (Radical Formation) deposition->photolysis ftir_analysis1 In-situ FTIR Spectroscopy (Monitor Reactions) photolysis->ftir_analysis1 annealing Slowly Anneal (Warm) the Ice Matrix ftir_analysis1->annealing ftir_analysis2 In-situ FTIR Spectroscopy (Monitor Diffusion & Reaction) annealing->ftir_analysis2 tpd Temperature Programmed Desorption (TPD) ftir_analysis2->tpd ms_analysis Mass Spectrometry (MS) (Identify Desorbed Products) tpd->ms_analysis end Data Analysis ms_analysis->end

References

Safety Operating Guide

Proper Disposal of Glycolaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of glycolaldehyde is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. While some safety data sheets (SDS) for this compound dimer indicate it may not meet the criteria for classification as a hazardous substance, it is prudent to treat it as a potentially hazardous chemical.[1][2] this compound can be combustible and may react violently with strong oxidizers, bases, and acids.[1]

Personal Protective Equipment (PPE) and Safety Measures:

Item Specification Purpose
Eye/Face Protection Tightly fitting safety goggles with side-shields.To protect against splashes and dust.[1][3]
Skin Protection Chemical-impermeable gloves and fire/flame resistant, impervious clothing.To prevent skin contact and exposure to flames.[3]
Respiratory Protection Full-face respirator if exposure limits are exceeded or irritation is experienced.To protect against inhalation of dusts or vapors.[3]
Ventilation Handle in a well-ventilated area.To minimize inhalation exposure.[3]
Ignition Sources Remove all sources of ignition. Use non-sparking tools.To prevent fire due to the combustible nature of this compound.[3]

Step-by-Step this compound Disposal Protocol

The disposal of this compound must comply with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), as well as local and state laws.[2][4][5]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is pure, in a solution, or mixed with other chemicals. This will dictate the disposal route.

  • Segregate Incompatibles: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases to avoid violent reactions.[1]

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a chemically compatible container with a leak-proof, screw-on cap.[6] The container must be in good condition, free from rust or leaks.[7]

  • Proper Labeling: Immediately label the waste container with a hazardous waste tag.[4][8] The label must include:

    • The words "Hazardous Waste"[4]

    • Full chemical name: "this compound" (no abbreviations)[4]

    • For mixtures, list all chemical constituents and their quantities.[4]

    • Date of waste generation.[4]

    • Origin (department, room number).[4]

    • Principal Investigator's name and contact information.[4]

Step 3: Storage of this compound Waste

  • Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste storage area.[6]

  • Secondary Containment: Place the waste container in a secondary container that is chemically compatible and can hold 110% of the volume of the primary container to prevent spills and leaks.[6]

  • Segregation: Store this compound waste away from incompatible chemicals.[7]

Step 4: Disposal Procedures

  • Prohibited Disposal Methods:

    • Do not dispose of this compound down the drain or in the regular trash.[3][4] Discharge into sewer systems is not permitted.[3]

    • Do not contaminate water, foodstuffs, or feed with the waste.[3]

  • Approved Disposal Method:

    • The primary and recommended method for this compound disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

    • Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

Step 5: Handling Spills and Empty Containers

  • Spill Cleanup: In the event of a spill, evacuate personnel to a safe area.[3] Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3] Remove all sources of ignition.[3]

  • Empty Container Disposal:

    • Triple-rinse empty this compound containers with a suitable solvent.[7]

    • Collect the rinsate and treat it as hazardous waste.[7]

    • After triple-rinsing, the container can be disposed of in the regular trash after defacing the label.[7][8]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Glycolaldehyde_Disposal_Workflow cluster_spill Spill Response A This compound Waste Generated B Characterize Waste (Pure, Solution, Mixture) A->B H Is Container Empty? A->H C Select Chemically Compatible Container with Screw Cap B->C D Label Container as 'Hazardous Waste' with Full Details C->D E Store in Designated Area with Secondary Containment D->E F Arrange for Pickup by EHS or Licensed Contractor E->F G Disposal via Incineration or Chemical Destruction Plant F->G H->B No I Triple-Rinse Container with Appropriate Solvent H->I Yes J Collect Rinsate as Hazardous Waste I->J K Deface Label and Dispose of Container in Regular Trash I->K J->E L Spill Occurs M Wear Appropriate PPE L->M N Contain and Collect Spill with Spark-Proof Tools M->N O Place in Labeled Container for Hazardous Waste Disposal N->O O->E

References

Essential Safety and Operational Guidance for Handling Glycolaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Glycolaldehyde. This document provides immediate and essential safety protocols, operational procedures, and disposal plans to facilitate the safe handling of this compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet specifications. Adherence to these recommendations is crucial to minimize exposure and ensure personal safety.

PPE CategoryTypeSpecificationsCitations
Eye/Face Protection Safety GogglesMust be equipped with side shields.[1][2]
Hand Protection Chemical-resistant glovesMaterial: Nitrile rubber (NBR)Thickness: >0.11 mmBreakthrough Time: >480 minutes (Permeation: Level 6)[1][2]
Body Protection Protective ClothingWear suitable protective clothing. Fire/flame resistant and impervious clothing is recommended.[3]
Respiratory Protection RespiratorNecessary when dust formation occurs or if exposure limits are exceeded. A particulate filter device (EN 143) or a full-face respirator should be used.[2][3]

Note: Occupational exposure limits for this compound are not currently established.[3][4] Therefore, it is imperative to handle this chemical with adequate ventilation and engineering controls.[3]

Standard Operating Procedure for Handling this compound

The following protocol outlines a step-by-step procedure for the safe handling and use of solid this compound in a laboratory setting.

1. Preparation and Precautionary Measures

  • Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure an emergency eyewash station and safety shower are accessible.

  • Remove all sources of ignition from the handling area.[3]

  • Don all required PPE as specified in the table above.

2. Weighing and Dispensing

  • Tare a clean, dry weighing vessel on a calibrated analytical balance.

  • Carefully open the this compound container, avoiding the creation of dust.

  • Using a clean spatula, transfer the desired amount of this compound to the weighing vessel.

  • Close the this compound container tightly immediately after use.

  • Record the exact weight of the transferred solid.

3. Dissolution and Reaction Setup

  • Add the weighed this compound to the reaction vessel containing the appropriate solvent.

  • Stir the mixture gently to facilitate dissolution.

  • Assemble the reaction apparatus as required by the experimental protocol.

4. Post-Handling and Decontamination

  • Clean the spatula and weighing vessel thoroughly.

  • Wipe down the work surface of the fume hood and the analytical balance with a suitable solvent and cleaning agent.

  • Remove PPE in the correct order to avoid cross-contamination.

5. Storage

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Store away from incompatible materials.[3]

Spill and Waste Disposal Plan

Accidental Release Measures

  • In case of a spill, evacuate personnel to a safe area.[3]

  • Avoid dust formation and breathing vapors, mist, or gas.[3]

  • Remove all sources of ignition.[3][4]

  • For containment, use spark-proof tools and explosion-proof equipment.[3][4]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[3][4]

Disposal

  • Do not empty this compound waste into drains.[1][2]

  • Dispose of unwanted this compound and its containers in accordance with local, regional, and national regulations.[1][5] Consult with a licensed professional waste disposal service.[6]

  • Contaminated packaging should be handled in the same way as the substance itself.[1][2]

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Glycolaldehyde_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage cluster_disposal 4. Disposal A Review SDS B Work in Fume Hood A->B C Don PPE B->C D Weigh Solid C->D Proceed to Handling E Dissolve/Use in Reaction D->E Spill Spill Occurs D->Spill Potential Spill F Close Container E->F E->Spill Potential Spill G Decontaminate Work Area F->G Proceed to Cleanup H Store this compound G->H I Remove PPE G->I J Collect Waste I->J Proceed to Disposal K Dispose via Licensed Service J->K Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill Evacuate->Contain CollectSpill Collect for Disposal Contain->CollectSpill CollectSpill->J Transfer to Waste

Caption: Workflow for Safe Handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.